molecular formula C6H8O4S B032827 Benzenesulfonic acid monohydrate CAS No. 26158-00-9

Benzenesulfonic acid monohydrate

Cat. No.: B032827
CAS No.: 26158-00-9
M. Wt: 176.19 g/mol
InChI Key: MVIOINXPSFUJEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonic acid monohydrate is a versatile and strong organic acid catalyst extensively utilized in organic synthesis and industrial research. Its primary research value lies in its efficacy as a Brønsted acid catalyst for facilitating a wide range of reactions, including esterification, alkylation, and resin curing processes. The monohydrate form offers enhanced handling characteristics and consistent purity for reproducible experimental results. The mechanism of action involves protonation of substrate molecules, thereby activating electrophiles or stabilizing leaving groups to lower the activation energy of key reaction steps. Beyond catalysis, this compound serves as a crucial precursor and dopant agent in the synthesis of specialty chemicals, dyes, and conductive polymers. It is also employed in analytical chemistry as a counterion and in material science for surface modification. This high-purity reagent is presented with detailed analytical characterization, including assay and water content verification, to ensure reliability in demanding research applications. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

benzenesulfonic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3S.H2O/c7-10(8,9)6-4-2-1-3-5-6;/h1-5H,(H,7,8,9);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVIOINXPSFUJEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70575831
Record name Benzenesulfonic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70575831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1333-39-7, 26158-00-9
Record name Hydroxybenzenesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70575831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenesulfonic Acid Monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

benzenesulfonic acid monohydrate synthesis mechanism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis of Benzenesulfonic Acid Monohydrate

Introduction

Benzenesulfonic acid (C₆H₅SO₃H) is the simplest aromatic sulfonic acid and serves as a vital intermediate and catalyst in numerous industrial chemical processes.[1][2] As a strong organic acid with a pKa of -2.8, it is a precursor in the manufacturing of detergents, dyes, and pharmaceuticals, including sulfa drugs.[1][2][3] Its salts, such as sodium benzenesulfonate (B1194179), are common surfactants in laundry detergents.[4] The synthesis of benzenesulfonic acid, a reaction of significant industrial importance, is primarily achieved through the electrophilic aromatic sulfonation of benzene (B151609).[4][5]

This technical guide provides a comprehensive overview of the synthesis mechanism of benzenesulfonic acid, with a focus on the formation of its monohydrate. It includes a detailed examination of the reaction kinetics, a summary of quantitative data from various synthesis methods, and detailed experimental protocols for its preparation.

The Core Synthesis Mechanism: Electrophilic Aromatic Substitution

The sulfonation of benzene is a classic example of an electrophilic aromatic substitution reaction.[6][7] The overall transformation involves the reaction of benzene with a suitable sulfonating agent, typically fuming sulfuric acid (oleum) or concentrated sulfuric acid, to yield benzenesulfonic acid and water.[3][8]

The active electrophile in this reaction is sulfur trioxide (SO₃).[3][9][10] The sulfur atom in SO₃ is highly electrophilic due to the strong electron-withdrawing effect of the three oxygen atoms.[3][11] The SO₃ electrophile is either present directly in fuming sulfuric acid (a solution of SO₃ in H₂SO₄) or is generated in small quantities from the dissociation of concentrated sulfuric acid.[7][10]

2 H₂SO₄ ⇌ SO₃ + H₃O⁺ + HSO₄⁻

The mechanism proceeds through the following key steps:

  • Nucleophilic Attack: The π-electron system of the aromatic benzene ring acts as a nucleophile, attacking the electrophilic sulfur atom of sulfur trioxide. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex.[7][11]

  • Deprotonation: A weak base, such as the hydrogen sulfate (B86663) ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bonded to the -SO₃ group.[9][10] This step restores the stable aromatic system.

  • Protonation: The resulting benzenesulfonate anion is then protonated by a strong acid in the medium, such as the hydronium ion (H₃O⁺), to form the final product, benzenesulfonic acid.

A notable characteristic of benzene sulfonation is its reversibility.[6][7][11] Heating benzenesulfonic acid with dilute aqueous acid can reverse the reaction, yielding benzene and sulfuric acid.[4][5][12] This reversibility allows the sulfonic acid group to be used as a temporary protecting group in organic synthesis.[5]

G cluster_0 Step 1: Electrophile Generation (from H₂SO₄) cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3 & 4: Deprotonation & Product Formation H2SO4_1 2 H₂SO₄ SO3 SO₃ H2SO4_1->SO3 Benzene Benzene Ring (C₆H₆) H3O H₃O⁺ HSO4 HSO₄⁻ SigmaComplex Sigma Complex (Arenium Ion) Benzene->SigmaComplex + SO₃ SigmaComplex_2 Sigma Complex SO3_2 SO₃ Product Benzenesulfonic Acid (C₆H₅SO₃H) SigmaComplex_2->Product + HSO₄⁻ - H₂SO₄ HSO4_2 HSO₄⁻ (Base) G start Start react React Benzene + Conc. H₂SO₄ (Reflux, 80-100°C, 2h) start->react quench Cool and Quench in Cold Water react->quench neutralize Neutralize Excess Acid with Barium Carbonate quench->neutralize filter1 Filter to Remove Barium Sulfate neutralize->filter1 precipitate Add H₂SO₄ to Filtrate to Precipitate BaSO₄ filter1->precipitate filter2 Filter to Remove Barium Sulfate precipitate->filter2 crystallize Cool Filtrate to Crystallize Product filter2->crystallize end Isolate Hydrated Benzenesulfonic Acid crystallize->end

References

benzenesulfonic acid monohydrate chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of Benzenesulfonic Acid Monohydrate

Introduction

Benzenesulfonic acid (C₆H₅SO₃H) is an organosulfur compound and the simplest aromatic sulfonic acid.[1] It is often stored and used in its monohydrate form (C₆H₅SO₃H·H₂O). This compound presents as white deliquescent sheet crystals or a white waxy solid.[1] Benzenesulfonic acid is a strong acid, almost fully dissociating in aqueous solutions, which makes it a valuable catalyst and intermediate in a wide range of chemical processes.[1][2] Its applications are extensive, serving as a key ingredient in the synthesis of dyes, pharmaceuticals (where its salts are known as besylates), and surfactants used in detergents.[3][4][5]

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These values represent a compilation from various chemical suppliers and databases.

PropertyValueCitations
CAS Number 26158-00-9[3][4][6]
Molecular Formula C₆H₅SO₃H·H₂O[3][6][7]
Molecular Weight 176.19 g/mol [3][4][8]
Appearance White to orange or light brown powder/solid.[3][9] Deliquescent plates or tablets.[10][3][9][10]
Melting Point 42-49 °C[3][6][7]
Density ~1.320 g/cm³[3][11]
pKa -2.8[1][2][12]
Solubility Freely soluble in water and alcohol.[1][10][12] Slightly soluble in benzene (B151609).[1][12] Insoluble in diethyl ether and carbon disulfide.[1][12][1][10][12]

Reactivity and Stability

  • Stability : Benzenesulfonic acid is stable under normal temperatures and pressures but is hygroscopic and can absorb moisture from the air.[9][13]

  • Incompatible Materials : It is incompatible with strong oxidizing agents and strong bases.[9][11]

  • Hazardous Decomposition : When heated to decomposition or during a fire, it can emit toxic gases, including carbon oxides (CO, CO₂) and sulfur oxides (SOx).[9][11][14]

  • Reactions :

    • Acid Catalysis : Due to its strong acidic nature, it is an effective catalyst in reactions such as esterification.[15][16][17] It serves as a less corrosive alternative to mineral acids like sulfuric acid.[17]

    • Desulfonation : The sulfonation process is reversible. Heating benzenesulfonic acid in water near 200 °C will reverse the reaction, yielding benzene and sulfuric acid.[1]

    • Salt Formation : As a strong acid, it readily reacts with bases to form salts, known as benzenesulfonates (or besylates). This property is widely used in pharmaceuticals to enhance the solubility and bioavailability of drug compounds.[4]

    • Conversion to Derivatives : It can be converted to other functional groups typical of aromatic sulfonic acids, such as benzenesulfonyl chloride, sulfonamides, and sulfonate esters.[1]

Experimental Protocols

Synthesis of Benzenesulfonic Acid via Aromatic Sulfonation

This protocol describes a general method for the sulfonation of benzene to produce benzenesulfonic acid.

  • Objective : To synthesize benzenesulfonic acid by the electrophilic aromatic substitution reaction of benzene with sulfur trioxide.[5][18]

  • Materials :

    • Dry benzene (reactant and solvent)

    • Liquid, stabilized sulfur trioxide (sulfonating agent)

    • Acetic anhydride (B1165640) (optional, to suppress sulfone formation)[18]

    • Three-necked reaction flask, sulfur trioxide generator, condenser, and vacuum source.

  • Procedure :

    • Charge a three-necked reaction flask with dry benzene (e.g., 5 gram molecules) and a small amount of acetic anhydride (e.g., 1 g).[18]

    • Heat the reaction flask to 40°C and reduce the pressure until the benzene refluxes vigorously.[18]

    • Charge a separate generator flask with liquid sulfur trioxide (e.g., 2.5 gram molecules).[18]

    • Connect the generator to the reaction flask, allowing the sulfur trioxide vapor to be drawn into the refluxing benzene.[18]

    • Gently warm the trioxide generator to maintain a steady evaporation of SO₃.[18]

    • The reaction is complete when all the sulfur trioxide has been transferred and the refluxing of benzene ceases.[18]

    • Isolate the anhydrous benzenesulfonic acid by distilling off the excess benzene under vacuum. The product is a light-colored oil that slowly crystallizes.[18]

Determination of pKa by Potentiometric Titration

This protocol outlines a general method for determining the acid dissociation constant (pKa) of a strong acid like benzenesulfonic acid via potentiometric titration.

  • Objective : To determine the pKa value by generating a titration curve (pH vs. volume of titrant).

  • Materials :

    • This compound sample

    • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (titrant)

    • Calibrated pH meter and electrode

    • Buret, beaker, magnetic stirrer, and stir bar

    • Deionized water

  • Procedure :

    • Preparation : Accurately weigh a sample of benzenesulfonic acid and dissolve it in a known volume of deionized water in a beaker to create a solution of known concentration (e.g., 0.1 M).

    • Setup : Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution. Position the buret filled with 0.1 M NaOH above the beaker.[19]

    • Initial Measurement : Record the initial pH of the acid solution before adding any base.[19]

    • Titration : Add the NaOH titrant in small, precise increments (e.g., 0.5–1.0 mL). After each addition, allow the solution to mix thoroughly and the pH reading to stabilize before recording the pH and the total volume of NaOH added.[19][20]

    • Equivalence Point : As the titration approaches the equivalence point, the pH will begin to change rapidly with each drop of titrant.[20] Reduce the increment volume to single drops in this region to accurately capture the inflection point.

    • Data Analysis : Plot the recorded pH values against the volume of NaOH added. The equivalence point is the center of the steepest part of the curve (the inflection point).[20] For a strong acid like benzenesulfonic acid, the pKa is not determined from the half-equivalence point as with weak acids, because the initial pH is already very low and the dissociation is essentially complete.[21] The titration curve confirms its nature as a strong acid.[22]

Visualizations

Visual diagrams are provided below to illustrate key chemical processes and workflows involving benzenesulfonic acid.

SulfonationWorkflow reactant reactant reagent reagent intermediate intermediate product product Benzene Benzene (C₆H₆) Reaction Electrophilic Aromatic Substitution Benzene->Reaction Reactant SO3 Sulfur Trioxide (SO₃) SO3->Reaction Reagent BSA Benzenesulfonic Acid (C₆H₅SO₃H) Reaction->BSA Forms Esterification catalyst catalyst reactant reactant product product process process BSA Benzenesulfonic Acid Catalyst (H⁺ donor) Condensation Condensation Reaction BSA->Condensation Catalyzes Reactants Carboxylic Acid (R-COOH) + Alcohol (R'-OH) Reactants->Condensation Products Ester (R-COOR') + Water (H₂O) Condensation->Products

References

An In-depth Technical Guide to the Physical Properties of Benzenesulfonic Acid Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of benzenesulfonic acid monohydrate. The information is presented to be a valuable resource in a laboratory and research setting, with a focus on clarity and practical application.

Core Physical Properties

This compound is an organosulfur compound that is the simplest of the aromatic sulfonic acids.[1] It is frequently used in the synthesis of dyes, surfactants, and as a counterion in the formation of pharmaceutical salts to enhance the solubility and bioavailability of drug compounds.[2][3] The physical characteristics of this compound are crucial for its application in various scientific and industrial processes.

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₆H₅SO₃H·H₂O[2][4][5][6][7]
Molecular Weight 176.19 g/mol [2][3][5][6]
Appearance White to orange powder; white deliquescent sheet crystals or a white waxy solid.[1][2][1][2]
Melting Point 42-49 °C[2][4][8][9]
Density 1.320 g/cm³[2]
pKa -2.5 to -2.8[1][3][10]
Solubility Profile

Benzenesulfonic acid's structure, which includes both a hydrophobic benzene (B151609) ring and a hydrophilic sulfonic acid group, gives it versatile solubility characteristics.[11] It is often stored as its alkali metal salts.[1]

SolventSolubilityNotesSource(s)
Water Soluble / Freely solubleThe sulfonic acid group ionizes, which allows for strong interaction with water molecules.[1][10][11][12][13][14][1][10][11][12][13][14]
Ethanol Soluble / Freely solubleThe non-polar benzene ring interacts with the organic solvent.[1][11][12][13][1][11][12][13]
Acetone SolubleThe non-polar benzene ring interacts with the organic solvent.[11][11]
Benzene Slightly soluble[1][12][13]
Diethyl Ether Insoluble[1][12][13]
Carbon Disulfide Insoluble[12][13]

The solubility can be influenced by the pH of the solution, which affects the ionization of the sulfonic acid group.[11]

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically suggests a pure substance, while a broad range often indicates the presence of impurities.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the dry this compound is finely powdered. This powder is then packed into a capillary tube, which is sealed at one end, to a height of about 1-2 mm.[15] The sample should be well-compacted to ensure even melting.[15] This can be achieved by tapping the closed end of the tube on a hard surface or by dropping it through a long glass tube.[15][16]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Thiele tube or a digital melting point device, alongside a calibrated thermometer.[15][17]

  • Heating and Observation:

    • For an unknown sample, a preliminary determination can be made by heating the sample rapidly to get an approximate melting point.[15][18]

    • For an accurate measurement, the apparatus is heated quickly to about 15-20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.[15][18]

    • The melting range is recorded from the temperature at which the first drop of liquid is observed to the temperature at which the entire solid has turned into a clear liquid.[15]

MeltingPointWorkflow start Start prep Prepare Sample: - Pulverize solid - Pack into capillary tube start->prep setup Setup Apparatus: - Place capillary in melting point device - Insert thermometer prep->setup fast_heat Rapid Heating (10°C/min) setup->fast_heat slow_heat Slow Heating (1-2°C/min) fast_heat->slow_heat Approximate MP found observe Observe and Record: - Temperature of first liquid formation - Temperature of complete liquefaction slow_heat->observe end_node End observe->end_node

Workflow for Melting Point Determination.
Solubility Determination

The following protocol, based on the shake-flask method, is a standard procedure for determining the solubility of a solid in a solvent.[19]

Methodology: Shake-Flask Method

  • Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed flask. The presence of excess solid is necessary to ensure saturation.[19]

  • Equilibration: The flask is placed in a constant temperature shaker bath and agitated for a sufficient period (e.g., 24-72 hours) to allow the solution to reach equilibrium.[19] The concentration of the solute should be monitored over time to confirm that equilibrium has been reached.[19]

  • Sample Collection and Preparation:

    • After equilibration, the solution is allowed to stand at a constant temperature to allow the excess solid to settle.[19]

    • A sample of the clear supernatant is carefully withdrawn.[19]

    • The sample is then centrifuged or filtered (using a filter compatible with the solvent) to remove any undissolved particles.[19]

  • Analysis: The concentration of the filtered sample is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The sample may need to be diluted to fall within the linear range of the analytical method.[19][20]

  • Calculation: The solubility is calculated from the measured concentration and any dilution factors used.

SolubilityWorkflow start Start prepare Prepare Supersaturated Solution (Excess solid in solvent) start->prepare equilibrate Equilibrate at Constant Temperature (e.g., 24-72h with agitation) prepare->equilibrate settle Settle Excess Solid equilibrate->settle withdraw Withdraw Supernatant settle->withdraw filter_centrifuge Filter or Centrifuge withdraw->filter_centrifuge analyze Analyze Concentration (e.g., UV-Vis, HPLC) filter_centrifuge->analyze calculate Calculate Solubility analyze->calculate end_node End calculate->end_node

Experimental Workflow for Solubility Determination.
Spectral Analysis

Spectroscopic techniques are essential for the structural elucidation and identification of compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Methodology: KBr Disc or Mull Technique

  • KBr Disc Method:

    • A small amount of this compound (0.05-0.5 mg) is mixed with about 100 mg of spectroscopic grade potassium bromide (KBr).[21]

    • The mixture is thoroughly ground to a fine powder.[21]

    • The powder is then pressed in a die under high pressure to form a thin, transparent disc.[21]

    • The disc is placed in the sample holder of the IR spectrometer, and the spectrum is recorded.[21]

  • Mull Method:

    • A small amount of the solid sample (15-20 mg) is ground to a fine powder in an agate mortar.[21]

    • A few drops of a mulling agent (e.g., Nujol) are added, and the mixture is triturated to form a smooth paste.[21]

    • The paste is spread between two salt plates (e.g., NaCl or KBr), which are then placed in the spectrometer for analysis.

IRSpectroscopyWorkflow start Start sample_prep Sample Preparation start->sample_prep kbr_disc KBr Disc Method: - Mix sample with KBr - Grind to fine powder - Press into a disc sample_prep->kbr_disc mull Mull Method: - Grind sample to fine powder - Add mulling agent to form a paste - Spread between salt plates sample_prep->mull background Collect Background Spectrum (Empty spectrometer or with blank KBr disc/salt plates) kbr_disc->background mull->background sample_scan Collect Sample Spectrum background->sample_scan process Process Data: - Subtract background - Identify peaks sample_scan->process end_node End process->end_node

Workflow for Obtaining an IR Spectrum of a Solid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.

Methodology: Sample Preparation for NMR

  • Sample Weighing: An appropriate amount of this compound is weighed. For a typical ¹H NMR spectrum, 5-25 mg is sufficient, while a ¹³C NMR spectrum may require 50-100 mg.[22]

  • Dissolution: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.[22][23][24] The typical volume of solvent used is around 0.6-0.7 mL.[22][23][24]

  • Filtration and Transfer: The solution is filtered through a pipette with a glass wool plug into a clean NMR tube to remove any particulate matter.[22][23] This step is crucial for obtaining high-resolution spectra.[23]

  • Analysis: The NMR tube is placed in the spectrometer, and the spectrum is acquired.

NMRSamplePrepWorkflow start Start weigh_sample Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) start->weigh_sample dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL in a vial) weigh_sample->dissolve filter_transfer Filter Solution into NMR Tube (e.g., through a pipette with a glass wool plug) dissolve->filter_transfer place_in_spectrometer Place NMR Tube in Spectrometer filter_transfer->place_in_spectrometer acquire_spectrum Acquire Spectrum place_in_spectrometer->acquire_spectrum end_node End acquire_spectrum->end_node

Workflow for NMR Sample Preparation.

References

A Technical Guide to the Solubility of Benzenesulfonic Acid Monohydrate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzenesulfonic acid monohydrate (C₆H₅SO₃H·H₂O) is a strong organic acid widely employed as a catalyst and an intermediate in the synthesis of pharmaceuticals, dyes, and surfactants.[1][2] Its solubility in various organic solvents is a critical parameter for its application in chemical synthesis, formulation development, and purification processes. This technical guide provides a summary of the available qualitative solubility data for this compound in common organic solvents and presents a detailed, generalized experimental protocol for the quantitative determination of its solubility. Due to a notable lack of specific quantitative solubility data in publicly available literature, this guide equips researchers with the methodology to generate precise solubility data for their specific applications.

Solubility Data

The solubility of benzenesulfonic acid is dictated by the presence of both a non-polar benzene (B151609) ring and a highly polar sulfonic acid group.[3] This dual nature results in its solubility in polar solvents and limited solubility in non-polar solvents.[4] The following table summarizes the qualitative solubility of this compound in a range of organic solvents.

Solvent Class Representative Solvents Qualitative Solubility Reference
Polar Protic Solvents EthanolSoluble[4]
MethanolSoluble
Polar Aprotic Solvents AcetoneSoluble
Slightly Polar Solvents BenzeneSlightly Soluble[4]
Non-Polar Solvents Diethyl EtherInsoluble[4][5]
Carbon DisulfideInsoluble[5]

Note: The term "soluble" indicates that the compound dissolves to a significant extent, while "slightly soluble" suggests limited dissolution, and "insoluble" indicates negligible dissolution. For precise quantitative measurements, the experimental protocol outlined below is recommended.

Experimental Protocol: Determination of Solubility via the Isothermal Shake-Flask Method

The following is a detailed methodology for determining the solubility of this compound in an organic solvent. This method is based on the widely accepted isothermal shake-flask procedure, which allows for the determination of the saturation concentration of a solute in a solvent at a controlled temperature.

1. Materials and Equipment

  • This compound (analytical grade)

  • Selected organic solvent (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg accuracy)

  • Constant temperature shaker bath or incubator

  • Calibrated thermometer

  • Screw-cap glass vials or flasks

  • Syringe filters (chemically compatible with the solvent, e.g., PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a calibrated UV-Vis spectrophotometer.

2. Procedure

  • Preparation of the Test System:

    • Accurately weigh an excess amount of this compound into a series of glass vials. The presence of undissolved solid is essential to ensure saturation.

    • Pipette a precise volume of the chosen organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter into a clean, dry vial to remove any undissolved microcrystals.

  • Analysis:

    • Accurately dilute the filtered solution with the solvent to a concentration that falls within the linear range of the analytical method.

    • Quantify the concentration of benzenesulfonic acid in the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A pre-established calibration curve of known concentrations of this compound in the same solvent is required for accurate quantification.

  • Data Calculation:

    • Calculate the solubility of this compound in the organic solvent using the following formula:

      Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor × 100)

3. Validation of the Method

  • Time to Equilibrium: To confirm that equilibrium has been reached, samples should be taken at different time points (e.g., 24, 48, and 72 hours). The solubility should be considered at equilibrium when consecutive measurements are in agreement.

  • Reproducibility: The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_calc Calculation A Weigh excess this compound B Add precise volume of organic solvent A->B C Incubate at constant temperature with agitation B->C Seal Vials D Allow excess solid to settle C->D E Withdraw and filter supernatant D->E Collect Sample F Dilute sample E->F G Quantify concentration (e.g., HPLC) F->G H Calculate solubility (g/100 mL) G->H Use Calibration Curve

Caption: Workflow for determining the solubility of this compound.

References

Benzenesulfonic Acid Monohydrate: A Technical Guide to its Acidity and pKa Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity of benzenesulfonic acid, with a particular focus on its pKa value. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who require a thorough understanding of the physicochemical properties of this important compound. This document delves into the reported pKa values, outlines detailed experimental protocols for their determination, and provides a theoretical framework for its acidic strength.

Introduction to Benzenesulfonic Acid

Benzenesulfonic acid (C₆H₅SO₃H) is the simplest of the aromatic sulfonic acids. It is a strong organic acid that is highly soluble in water and many polar organic solvents. It is commonly available as a monohydrate (C₆H₅SO₃H · H₂O). The strong acidic nature of benzenesulfonic acid is a result of the high stability of its conjugate base, the benzenesulfonate (B1194179) anion. The negative charge on the sulfonate group is effectively delocalized across the three oxygen atoms and the sulfur atom, and further stabilized by the aromatic ring. This high degree of resonance stabilization facilitates the ready donation of a proton.

Due to its strong acidity, benzenesulfonic acid and its derivatives are widely used as catalysts in various organic reactions, as intermediates in the synthesis of dyes and pharmaceuticals, and as counterions to improve the solubility and stability of basic drugs. A precise understanding of its pKa is therefore crucial for its effective application in these fields.

The pKa Value of Benzenesulfonic Acid

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For a strong acid like benzenesulfonic acid, which dissociates completely in water, the direct experimental determination of its pKa in aqueous solution is challenging. The pKa of benzenesulfonic acid is often reported as a negative value, indicating that it is a stronger acid than the hydronium ion (H₃O⁺).

The reported pKa values for benzenesulfonic acid in the literature vary, which can be attributed to different determination methods (experimental vs. theoretical) and the conditions under which these values were obtained (e.g., solvent, temperature).

Data Presentation: Reported pKa Values
pKa ValueMethod of DeterminationSolventTemperature (°C)Source/Reference
-2.8 Not specifiedAqueousNot specifiedAmerican Chemical Society[1]
-6.5 Not specifiedNot specifiedNot specifiedOrganic Chemistry Data
0.7 Not specifiedAqueous25ChemicalBook, Stenutz

Note: The significant variation in these reported values underscores the difficulty in measuring the pKa of very strong acids. Negative pKa values are generally determined by indirect experimental methods in non-aqueous solvents or by theoretical calculations, as direct measurement in water is hindered by the leveling effect of the solvent. The positive pKa value is less commonly cited for the anhydrous acid and may refer to a specific experimental context or be an outlier.

The dissociation of benzenesulfonic acid in water is essentially complete, as illustrated in the following diagram.

G cluster_reactants Reactants cluster_products Products BSA Benzenesulfonic Acid (C₆H₅SO₃H) BS_ion Benzenesulfonate Ion (C₆H₅SO₃⁻) BSA->BS_ion Dissociation H2O Water (H₂O) H3O_ion Hydronium Ion (H₃O⁺) H2O->H3O_ion Protonation G cluster_experimental Experimental Determination cluster_computational Computational Prediction cluster_result Final Assessment A Sample Preparation (Benzenesulfonic Acid Monohydrate) B Choice of Method A->B C Potentiometric Titration (Non-Aqueous) B->C D UV-Vis Spectrophotometry (Competitive Method) B->D E Data Acquisition C->E D->E F Data Analysis (e.g., Titration Curve, Absorbance Change) E->F G Experimental pKa Value F->G L Consolidated pKa Value and Uncertainty G->L H Molecular Modeling (Acid and Conjugate Base) I Quantum Chemical Calculations (DFT) H->I J Thermodynamic Cycle Analysis I->J K Predicted pKa Value J->K K->L

References

benzenesulfonic acid monohydrate crystal structure analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Crystal Structure Analysis of Benzenesulfonic Acid and its Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzenesulfonic acid (C₆H₅SO₃H) is the simplest aromatic sulfonic acid, widely used as a strong acid catalyst and an intermediate in the synthesis of pharmaceuticals and dyes. Its ability to form stable salts (besylates) is of particular interest in drug development for improving the solubility and bioavailability of active pharmaceutical ingredients. The acid frequently crystallizes as a monohydrate (C₆H₅SO₃H·H₂O), and understanding its three-dimensional structure is crucial for controlling its solid-state properties. This guide details the crystallographic analysis, including experimental methodologies and structural data.

Crystal Structure Data

The crystal structure of anhydrous benzenesulfonic acid has been determined by single-crystal X-ray diffraction. The data provides precise information on the molecular geometry and the arrangement of molecules in the crystal lattice.

Crystallographic Data for Anhydrous Benzenesulfonic Acid

The crystallographic data for the anhydrous form is presented below. This data is essential for understanding the fundamental molecular structure.

Parameter Value
Chemical FormulaC₆H₆O₃S
Crystal SystemOrthorhombic
Space GroupPca2₁
a (Å)15.3524(8)
b (Å)5.7180(3)
c (Å)15.3395(9)
α (°)90
β (°)90
γ (°)90
Volume (ų)1346.58(13)
Z8
Temperature (K)200(2)
R-factor (%)2.53

Data sourced from a 2020 crystallographic study.

Selected Bond Lengths and Angles for Anhydrous Benzenesulfonic Acid

The molecular geometry reveals a tetrahedral sulfur atom attached to the planar phenyl ring.

Bond Length (Å) Angle Degree (°)
S-O(1)1.445(1)O(1)-S-O(2)113.6(1)
S-O(2)1.451(1)O(1)-S-O(3)112.9(1)
S-O(3)1.554(1)O(2)-S-O(3)105.4(1)
S-C(1)1.772(2)O(1)-S-C(1)108.8(1)
O(2)-S-C(1)107.9(1)
O(3)-S-C(1)107.8(1)
Hydrogen Bonding in Benzenesulfonic Acid Monohydrate

In the monohydrate, the water molecule is expected to play a crucial role in the hydrogen-bonding network, acting as both a donor and an acceptor. This typically leads to a more complex and stable crystal lattice. Based on the analysis of similar hydrated sulfonic acid structures, the hydrogen bonds would likely involve the sulfonyl oxygen atoms, the acidic proton, and the water molecule.

Experimental Protocols

The determination of the crystal structure of benzenesulfonic acid and its derivatives involves the following key steps:

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution. For this compound, a common solvent would be water or an aqueous-organic mixture. The hygroscopic nature of the compound requires careful handling, often under an inert atmosphere.

X-ray Diffraction Data Collection

A single crystal is mounted on a diffractometer. Data collection parameters for a typical analysis are summarized below:

Parameter Description
InstrumentCCD area detector diffractometer
RadiationMo Kα (λ = 0.71073 Å)
TemperatureTypically cooled to 100-200 K to reduce thermal motion
Data CollectionA series of diffraction images are collected as the crystal is rotated
Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure:

  • Data Reduction: The diffraction intensities are integrated and corrected for various experimental factors.

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson synthesis.

  • Structure Refinement: The atomic positions and displacement parameters are refined using full-matrix least-squares on F². Hydrogen atoms are often located from the difference Fourier map and refined isotropically.

Visualizations

Diagrams are provided to illustrate the experimental workflow and the structural relationships within the crystal.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Analysis synthesis Synthesis of Benzenesulfonic Acid crystallization Crystallization of Monohydrate synthesis->crystallization mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction mounting->xray solution Structure Solution (Direct Methods) xray->solution refinement Structure Refinement solution->refinement report Crystallographic Report (CIF) refinement->report

Fig. 1: Experimental workflow for crystal structure analysis.

hydrogen_bonding S1 S O11 O S1->O11 O12 O S1->O12 O13 O-H S1->O13 C1 C₆H₅ S1->C1 H2O H₂O O13->H2O H-bond O21 O H2O->O21 H-bond O22 O H2O->O22 H-bond S2 S S2->O21 S2->O22 O23 O-H S2->O23 C2 C₆H₅ S2->C2

Fig. 2: Postulated hydrogen bonding network in the monohydrate.

Conclusion

The crystal structure of anhydrous benzenesulfonic acid provides a solid foundation for understanding its molecular geometry. While the specific crystallographic data for the monohydrate is not as accessible, the principles of hydrogen bonding and crystal packing suggest a structure where the water molecule plays an integral role in stabilizing the lattice. Further research to obtain and publish a detailed crystal structure of the monohydrate would be highly beneficial for the pharmaceutical and materials science communities.

Spectroscopic Analysis of Benzenesulfonic Acid Monohydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for benzenesulfonic acid monohydrate, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document is intended to serve as a valuable resource for researchers and professionals involved in the characterization and analysis of this compound.

Spectroscopic Data

The following sections present the available spectroscopic data for benzenesulfonic acid. It is important to note that the NMR data presented is based on computational predictions, and the IR data is for the sodium salt of benzenesulfonic acid. Experimental data for the monohydrate form was not publicly available at the time of this compilation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The predicted ¹H and ¹³C NMR data for benzenesulfonic acid in D₂O are summarized below.

Table 1: Predicted ¹H NMR Spectroscopic Data for Benzenesulfonic Acid

Chemical Shift (ppm)MultiplicityAssignment
7.89DoubletH-2, H-6 (ortho)
7.61TripletH-4 (para)
7.55TripletH-3, H-5 (meta)

Disclaimer: Data is predicted and was obtained from the Human Metabolome Database (HMDB0248986) for benzenesulfonic acid in D₂O at 800 MHz.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Benzenesulfonic Acid

Chemical Shift (ppm)Assignment
143.5C-1 (ipso)
132.5C-4 (para)
129.8C-3, C-5 (meta)
126.9C-2, C-6 (ortho)

Disclaimer: Data is predicted and was obtained from the Human Metabolome Database (HMDB0248986) for benzenesulfonic acid in D₂O at 200 MHz.[1]

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The following table summarizes the key IR absorption bands for sodium benzenesulfonate.

Table 3: Experimental FT-IR Spectroscopic Data for Sodium Benzenesulfonate

Wavenumber (cm⁻¹)IntensityAssignment
~3060WeakAromatic C-H stretch
~1600-1450MediumAromatic C=C stretching vibrations
~1200-1120StrongAsymmetric SO₂ stretch
~1040-1010StrongSymmetric SO₂ stretch
~700-800StrongC-H out-of-plane bending

Disclaimer: Data is for the sodium salt of benzenesulfonic acid and was obtained from the NIST Chemistry WebBook. The spectrum was measured on a dispersive instrument as a solid (split mull).[2] A 2013 study by Marchewka et al. provides a detailed experimental analysis of the FT-IR and FT-Raman spectra of benzenesulfonic acid.[3]

Experimental Protocols

Standard experimental protocols for obtaining NMR and IR spectra of solid samples like this compound are detailed below.

NMR Spectroscopy (General Protocol)
  • Sample Preparation: A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube. The concentration is typically in the range of 5-25 mg/mL.

  • Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. Standard acquisition parameters, including pulse width, acquisition time, and relaxation delay, are set.

  • Data Acquisition: The ¹H and ¹³C NMR spectra are acquired. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., TMS or the residual solvent peak).

Infrared (IR) Spectroscopy (General Protocol)
  • Sample Preparation (KBr Pellet Method):

    • A small amount of this compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar and pestle.

    • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrument Setup: A background spectrum of the empty sample compartment is recorded.

  • Data Acquisition: The KBr pellet containing the sample is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The peaks are then identified and assigned to specific molecular vibrations.

Visualizations

The following diagrams illustrate the experimental workflow for spectroscopic analysis and the logical relationship between the structure of benzenesulfonic acid and its spectroscopic signals.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation Sample Benzenesulfonic Acid Monohydrate Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Mull Sample->Prep_IR Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Proc_NMR Fourier Transform & Referencing Acq_NMR->Proc_NMR Proc_IR Background Subtraction & Peak Picking Acq_IR->Proc_IR Analysis Structure Elucidation & Functional Group ID Proc_NMR->Analysis Proc_IR->Analysis

Caption: General workflow for spectroscopic analysis.

Structure_Spectra_Correlation cluster_structure Benzenesulfonic Acid Structure cluster_spectra Expected Spectroscopic Signals Structure C₆H₅SO₃H Aromatic Protons (H-ortho, H-meta, H-para) Aromatic Carbons (C-ipso, C-ortho, C-meta, C-para) Sulfonic Acid Group (SO₃H) NMR_H ¹H NMR: - Multiplets in aromatic region (7.5-8.0 ppm) Structure:f1->NMR_H give rise to NMR_C ¹³C NMR: - Four signals in aromatic region (125-145 ppm) Structure:f2->NMR_C give rise to IR_Aromatic IR: - Aromatic C-H stretch (~3060 cm⁻¹) - Aromatic C=C stretches (~1600-1450 cm⁻¹) Structure:f1->IR_Aromatic contribute to Structure:f2->IR_Aromatic contribute to IR_SO3H IR: - SO₂ stretches (~1200-1010 cm⁻¹) Structure:f3->IR_SO3H gives rise to

Caption: Correlation of structure and spectroscopic signals.

References

A Technical Guide to the Discovery and History of Benzenesulfonic Acid Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides an in-depth examination of the discovery, history, and chemical properties of benzenesulfonic acid and its monohydrate form. It details the seminal experiments, the evolution of its synthesis, and its foundational role in industrial organic chemistry.

Discovery and Historical Context

Benzenesulfonic acid (C₆H₅SO₃H) was first synthesized in 1834 by the German chemist Eilhard Mitscherlich.[1][2] This discovery was a landmark achievement in the early exploration of aromatic chemistry. Mitscherlich produced the compound, along with diphenyl sulfone, by reacting "Benzin" (benzene) with fuming sulfuric acid.[1][2][3] His work was part of a broader investigation into the derivatives of benzene (B151609), which he had successfully synthesized by heating benzoic acid with calcium hydroxide (B78521).[3][4]

The synthesis of benzenesulfonic acid is a classic example of electrophilic aromatic substitution, a reaction that would become central to industrial organic chemistry.[5] For decades following its discovery, a primary industrial application of benzenesulfonic acid was the production of phenol (B47542).[1][2] This process, known as alkaline fusion, was developed in the late 19th century and involved fusing the sodium salt of benzenesulfonic acid with sodium hydroxide.[2][5][6] This method remained the principal route for phenol synthesis until the 1960s, when it was largely superseded by the cumene (B47948) process (Hock process), which generates less waste.[2][5]

Over time, the applications of benzenesulfonic acid diversified significantly. Its strong acidic nature (pKa of -2.8) makes it an effective catalyst in organic reactions like esterification and dehydration.[7][8] Furthermore, its salts, known as besylates, are widely used in the pharmaceutical industry to improve the solubility and stability of drug compounds.[2][9] It also serves as a key intermediate in the manufacturing of dyes, pigments, and surfactants, particularly linear alkylbenzene sulfonates (LAS), which are major components of modern detergents.[8][9]

The Monohydrate and Other Hydrated Forms

Benzenesulfonic acid is hygroscopic and readily forms hydrates upon crystallization from aqueous solutions. While an anhydrous form exists, the compound is often encountered in its hydrated states.[1] The two most prominent hydrated forms are the monohydrate (C₆H₅SO₃H·H₂O) and a sesquihydrate (with 1.5 molecules of water).[1] The monohydrate is a stable, crystalline solid that is valuable in laboratory and industrial settings where a solid, easy-to-handle form of the strong acid is required.[9]

Data Presentation

The physical properties of benzenesulfonic acid and its common hydrates are summarized below for comparison.

Table 1: Physical Properties of Benzenesulfonic Acid Forms

PropertyAnhydrous Benzenesulfonic AcidBenzenesulfonic Acid MonohydrateBenzenesulfonic Acid Sesquihydrate
CAS Number 98-11-326158-00-9Not specified
Molecular Formula C₆H₆SO₃C₆H₅SO₃H·H₂OC₆H₅SO₃H·1.5H₂O
Molecular Weight 158.17 g/mol 176.19 g/mol 185.20 g/mol
Melting Point 65–66 °C[1]42–49 °C[9][10][11]43–44 °C[1]
Appearance Fine needles or large plates[1]White to orange powder/solid[9]Deliquescent crystals[1]
Solubility Highly soluble in water, alcohol; slightly soluble in benzene; insoluble in diethyl ether[1]Soluble in water[5]Soluble in water[1]

Experimental Protocols

Classic Synthesis of Benzenesulfonic Acid (Mitscherlich, 1834)

The original synthesis of benzenesulfonic acid involves the direct sulfonation of benzene using fuming sulfuric acid. This electrophilic aromatic substitution reaction is reversible.[6][12][13]

Objective: To synthesize benzenesulfonic acid via the direct sulfonation of benzene.

Reagents:

  • Benzene (C₆H₆)

  • Fuming sulfuric acid (Oleum: H₂SO₄ containing dissolved SO₃) or concentrated sulfuric acid (H₂SO₄)

Procedure:

  • Reaction Setup: Benzene is heated under reflux with an excess of concentrated sulfuric acid for several hours.[14] Alternatively, for a faster reaction, benzene is warmed under reflux at 40°C with fuming sulfuric acid for approximately 30 minutes.[14] The active electrophile in this reaction is sulfur trioxide (SO₃), which is present in oleum (B3057394) or formed from the dissociation of sulfuric acid.[6][12][14]

    • Reaction: C₆H₆ + H₂SO₄ → C₆H₅SO₃H + H₂O[6]

  • Driving Equilibrium: The reaction is an equilibrium. To drive it towards the product, water can be removed as it is formed. In industrial settings, this was historically achieved by methods such as azeotropic distillation with benzene (Tyrer sulfonation process, 1917).[1][6]

  • Workup and Isolation: To isolate the product from the excess sulfuric acid, the reaction mixture is cooled and poured into a saturated solution of sodium chloride. This causes the benzenesulfonic acid to precipitate as its sodium salt, which is less soluble.

  • Neutralization (Historical Method): In industrial processes, calcium carbonate or calcium hydroxide was often used to neutralize the excess sulfuric acid, precipitating it as insoluble calcium sulfate, which could be removed by filtration.[1]

  • Formation of the Monohydrate: To obtain this compound, the isolated sulfonic acid or its salt is acidified and then crystallized from water. The controlled crystallization from an aqueous solution yields the stable monohydrate form.[1]

Visualizations

Historical Timeline of Benzenesulfonic Acid

Benzenesulfonic_Acid_History cluster_1800s 19th Century cluster_1900s 20th Century a 1834 Mitscherlich first synthesizes Benzenesulfonic Acid b Late 1800s Alkaline fusion process developed for Phenol production a->b Key Application c 1917 Tyrer sulfonation process improves yield d ~1960s Phenol production shifts to Cumene process c->d e Mid-20th Century Rise of synthetic detergents (LAS) and use in pharmaceuticals d->e Diversification

Caption: Key milestones in the history of benzenesulfonic acid.

Mechanism: Electrophilic Aromatic Sulfonation

Sulfonation_Mechanism cluster_0 1. Formation of Electrophile (SO3) cluster_1 2. Nucleophilic Attack cluster_2 3. Deprotonation & Product Formation 2H2SO4 2 H₂SO₄ SO3_H3O_HSO4 SO₃ + H₃O⁺ + HSO₄⁻ 2H2SO4->SO3_H3O_HSO4 Benzene Benzene Ring SigmaComplex Arenium Ion (Sigma Complex) Benzene->SigmaComplex + SO₃ SO3 SO₃ Product Benzenesulfonate SigmaComplex->Product - H⁺ (to HSO₄⁻) Protonation Benzenesulfonic Acid Product->Protonation + H₃O⁺

Caption: The electrophilic substitution mechanism for the sulfonation of benzene.

Historical Industrial Workflow: Benzene to Phenol

Industrial_Workflow Start Benzene Process1 Step 1: Sulfonation (with Fuming H₂SO₄) Start->Process1 Intermediate Benzenesulfonic Acid Process1->Intermediate Process2 Step 2: Alkaline Fusion (with molten NaOH) Intermediate->Process2 Intermediate2 Sodium Phenoxide Process2->Intermediate2 Process3 Step 3: Acidification (with H⁺) Intermediate2->Process3 End Phenol Process3->End

Caption: The historical industrial pathway from benzene to phenol via benzenesulfonic acid.

References

Benzenesulfonic Acid Monohydrate: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the safety and handling protocols for benzenesulfonic acid monohydrate, tailored for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets (SDS) to ensure a comprehensive understanding of the substance's properties and associated hazards.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[1] It causes severe skin burns and eye damage.[1][2][3][4][5][6]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1][6][7]

  • H312: Harmful in contact with skin.[1]

  • H332: Harmful if inhaled.[1]

  • H314: Causes severe skin burns and eye damage.[1][2][5][6]

  • H290: May be corrosive to metals.[5][7]

Signal Word: Danger[1][2][5]

Physical and Chemical Properties

This compound is a white to orange, deliquescent solid, often appearing as crystals or a waxy solid.[8][9] It is soluble in water and alcohol.[9][10]

PropertyValueSource(s)
Molecular Formula C₆H₆O₃S·H₂O[1][8]
Molecular Weight 176.19 g/mol [1][8]
Physical State Solid[1][7]
Melting Point 42-59°C[1][8][11][12]
Flash Point >110°C (>230°F)[1][5]
Density 1.32 g/cm³[1][8][9]
Solubility Soluble in water and alcohol; slightly soluble in benzene; insoluble in diethyl ether.[9][10]
pKa -2.8[10]

Toxicological Information

The primary routes of exposure are inhalation, eye contact, skin contact, and ingestion.[1] The substance is destructive to the tissues of mucous membranes and the upper respiratory tract.

Toxicity MeasureValueSpeciesSource(s)
Acute Oral Toxicity (LD50) 890 - 1410 mg/kgRat[4][13]
Acute Dermal Toxicity (LD50) 1,100 mg/kg(Not Specified)
Inhalation (LC50) 1.5 mg/L (4h, dust/mist)(Not Specified)

Health Effects:

  • Skin Contact: May result in inflammation, itching, scaling, reddening, blistering, pain, or dryness.[1] Causes severe skin burns.[2][4]

  • Eye Contact: May cause redness, pain, or severe eye damage.[1] It can cause irreversible eye damage and blindness.[4]

  • Inhalation: May cause irritation of the lungs and respiratory system.[1] Inhalation of corrosive fumes can lead to coughing, choking, and potentially fatal pulmonary edema.[4]

  • Ingestion: Harmful if swallowed.[2] It can cause severe burns of the mouth, throat, and stomach.[4][6]

Handling and Storage Protocols

Handling:

  • Work under a chemical fume hood.

  • Use only in a well-ventilated area.[1][11]

  • Avoid contact with skin, eyes, and clothing.[1][2][11]

  • Avoid breathing dust, fumes, or spray.[1][11]

  • Minimize dust generation and accumulation.[1][11]

  • Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke when using this product.[1][7]

  • Ground all equipment containing the material.[13]

  • Keep away from sources of ignition.[1][11]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3]

  • Keep away from incompatible substances such as strong oxidizing agents.[1][2]

  • Store locked up.[1][3]

  • The substance is hygroscopic; store under an inert gas to protect from moisture.[6][7]

Exposure Controls and Personal Protection

Engineering Controls:

  • Provide exhaust ventilation or other engineering controls to keep airborne concentrations of vapors below their respective threshold limit values.[13]

  • Ensure that eyewash stations and safety showers are proximal to the workstation location.[4][13]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical splash-resistant safety glasses or goggles with side protection.[1] Tightly fitting safety goggles are recommended.[4][6][11] A face shield may be appropriate in some workplaces.[1][4][13]

  • Skin Protection: Wear impervious gloves and protective clothing.[1][13] A complete suit protecting against chemicals and a chemical-resistant apron may be necessary.[4][5]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH- or CEN-certified respirator.[1][11]

Emergency Procedures

First Aid Measures:

  • General Advice: Immediately remove any contaminated clothing.[1] Move out of the dangerous area and consult a physician, showing them the safety data sheet.[1][5]

  • Inhalation: Move the person to fresh air.[1][11] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1][11] Seek immediate medical attention.[1][13]

  • Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek immediate medical aid.[1]

  • Eye Contact: Immediately flush open eyes with running water for at least 15 minutes.[1] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[1][2][13]

  • Ingestion: Do NOT induce vomiting.[1][2][13] Rinse mouth with water.[1][11] Never give anything by mouth to an unconscious person.[1][11] Obtain immediate medical aid.[1]

Firefighting Measures:

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1][2][11]

  • Specific Hazards: During a fire, irritating and highly toxic gases such as carbon oxides and sulfur oxides may be generated by thermal decomposition.[1][14] The material is combustible.

  • Protective Equipment: Firefighters should wear a NIOSH-approved self-contained breathing apparatus (SCBA) and full protective gear.[1][2]

Accidental Release Measures:

  • Personal Precautions: Wear appropriate protective equipment and keep unprotected personnel away.[1] Ensure adequate ventilation and remove all sources of ignition.[1][11] Avoid substance contact and inhalation of dust.

  • Environmental Precautions: Prevent the product from entering drains, other waterways, or soil.[1][11]

  • Containment and Cleanup: Prevent further leakage if safe to do so.[1] For a solid spill, sweep or vacuum up the material and place it into a suitable disposal container.[1] For a liquid spill, absorb with inert material (e.g., dry earth, sand, clay) and place in a chemical waste container.[2][13] Clean the affected area thoroughly. Consult local regulations for disposal.[1]

Logical Workflow for Spill Response

Spill_Response_Workflow start_node start_node action_node action_node precaution_node precaution_node hazard_node hazard_node end_node end_node spill_detected Spill Detected assess_spill Assess Spill Size and Risk spill_detected->assess_spill is_major Major Spill? assess_spill->is_major evacuate Evacuate Immediate Area Alert Safety Personnel is_major->evacuate Yes ventilate Ensure Adequate Ventilation is_major->ventilate No (Minor) evacuate->ventilate ppe Don Appropriate PPE: - Impervious Gloves - Safety Goggles & Face Shield - Protective Suit - Respirator (if needed) ventilate->ppe contain Contain Spill (Use non-combustible absorbent material) ppe->contain collect Collect Spilled Material (Sweep solid or absorb liquid) contain->collect dispose Place in a Labeled, Closed Container for Disposal collect->dispose clean Decontaminate Spill Area dispose->clean waste_disposal Dispose of Waste via Approved Procedures clean->waste_disposal

Caption: Workflow for handling a this compound spill.

Stability and Reactivity

  • Chemical Stability: The product is stable under recommended storage temperatures and pressures.[1][2][5]

  • Conditions to Avoid: Avoid dust generation and exposure to moisture (hygroscopic).[1][6][7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[1][2][5]

  • Hazardous Decomposition Products: Thermal decomposition can produce carbon oxides and sulfur oxides.[1][5][14]

References

Benzenesulfonic Acid Monohydrate: A Technical Guide to its Hygroscopic Nature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Benzenesulfonic Acid Monohydrate and its Hygroscopic Properties

Benzenesulfonic acid (C₆H₅SO₃H) is the simplest of the aromatic sulfonic acids. It is a strong organic acid that is highly soluble in water and is often available as a monohydrate (C₆H₅SO₃H·H₂O).[1] This compound is a versatile reagent and intermediate in the synthesis of pharmaceuticals, dyes, and detergents.[1]

A critical physicochemical property of this compound is its hygroscopicity, which is the ability of a substance to attract and hold water molecules from the surrounding environment. Multiple safety data sheets and chemical suppliers describe the compound as "hygroscopic" and "deliquescent," meaning it can absorb enough moisture from the air to dissolve and form a liquid solution.[2][3] This property has significant implications for its handling, storage, stability, and application, particularly in the pharmaceutical industry where precise control over the physical form of active ingredients and excipients is crucial.[4]

The Significance of Hygroscopicity in a Pharmaceutical Context

The hygroscopic nature of a substance can profoundly impact its physical and chemical stability. For active pharmaceutical ingredients (APIs) and excipients, moisture uptake can lead to:

  • Physical Changes: Alterations in crystal structure, particle size, and flow properties of powders, which can affect manufacturing processes such as blending and tableting.

  • Chemical Degradation: Hydrolysis of the compound, leading to a decrease in potency and the formation of impurities.

  • Microbial Growth: Increased water activity can promote the growth of microorganisms.

  • Dosage Form Performance: Changes in dissolution rates and bioavailability of the drug product.

Therefore, a thorough understanding and quantification of the hygroscopic properties of a compound like this compound are essential during drug development to establish appropriate handling procedures, packaging, and storage conditions.[5]

Quantitative Assessment of Hygroscopicity

The hygroscopic behavior of a solid is typically characterized by its moisture sorption isotherm. This is a graph that plots the equilibrium water content of the material as a function of the relative humidity (RH) at a constant temperature. The shape of the isotherm provides insights into the mechanism of water sorption (adsorption, absorption, or capillary condensation).

Another critical parameter is the Critical Relative Humidity (CRH) , which is the specific relative humidity at which a crystalline solid will start to absorb a significant amount of moisture from the atmosphere and begin to deliquesce.

Data Presentation

While specific experimental data for this compound is not available in the reviewed literature, the following table illustrates how such quantitative data would be presented. The values provided are hypothetical and for illustrative purposes only.

Relative Humidity (%)Water Content (% w/w) - SorptionWater Content (% w/w) - Desorption
00.00.0
100.20.3
200.50.7
301.11.5
402.53.0
505.06.0
6010.211.5
7020.8 (Deliquescence Point)22.0
80--
90--

Experimental Protocols for Hygroscopicity Determination

The following are detailed methodologies for key experiments used to determine the hygroscopic nature of a solid compound. Given the corrosive nature of benzenesulfonic acid, appropriate material selection for sample holders and instrument components, as well as stringent safety precautions, are imperative.

Dynamic Vapor Sorption (DVS) Analysis

Dynamic Vapor Sorption is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity and constant temperature.[6][7]

Objective: To determine the moisture sorption and desorption isotherms and to identify the critical relative humidity.

Apparatus: A DVS instrument consisting of a microbalance, a temperature-controlled sample chamber, a humidity generator, and data acquisition software.

Procedure:

  • Sample Preparation: A small amount of this compound (typically 5-15 mg) is accurately weighed and placed in the sample pan of the DVS instrument.[8]

  • Drying/Equilibration: The sample is initially dried under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25°C) until a stable mass is achieved. This establishes the dry mass of the sample.

  • Sorption Phase: The relative humidity in the sample chamber is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample mass is continuously monitored until equilibrium is reached (i.e., the rate of mass change is below a set threshold).

  • Desorption Phase: After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH, again allowing the sample to reach mass equilibrium at each step.

  • Data Analysis: The change in mass at each RH step is used to calculate the percentage of water uptake. The sorption and desorption isotherms are then plotted as the percentage change in mass versus RH. The CRH can be identified as the RH at which a sharp increase in mass is observed.

Static Gravimetric Method (Desiccator Method)

This method involves exposing a sample to a series of controlled humidity environments created using saturated salt solutions in sealed desiccators.[8]

Objective: To determine the equilibrium moisture content at discrete relative humidity points.

Apparatus: A series of sealed desiccators, analytical balance, weighing bottles, and various saturated salt solutions to create different relative humidities (e.g., Lithium Chloride for ~11% RH, Magnesium Chloride for ~33% RH, Sodium Chloride for ~75% RH, Potassium Sulfate for ~97% RH).

Procedure:

  • Preparation of Humidity Chambers: Saturated solutions of different salts are prepared and placed in the bottom of the desiccators to create environments of known, constant relative humidity.

  • Sample Preparation: A sample of this compound is accurately weighed into a pre-weighed, open weighing bottle.

  • Exposure: The weighing bottle containing the sample is placed in a desiccator. A separate desiccator is used for each desired relative humidity level.

  • Equilibration: The samples are stored in the desiccators at a constant temperature (e.g., 25°C) and weighed periodically until a constant mass is achieved, indicating that equilibrium with the surrounding atmosphere has been reached. This may take several days or weeks.

  • Data Analysis: The percentage of water absorbed at each relative humidity is calculated based on the initial and final masses of the sample.

Visualizations

The following diagrams illustrate the typical workflow for hygroscopicity testing and the subsequent decision-making process based on the obtained data.

experimental_workflow cluster_prep Sample Preparation cluster_exp Experimentation (DVS) cluster_analysis Data Analysis prep Weigh Sample dry Dry Sample (0% RH) prep->dry sorption Increase RH in Steps (Sorption) dry->sorption desorption Decrease RH in Steps (Desorption) sorption->desorption plot Plot Sorption/Desorption Isotherms desorption->plot crh Determine Critical Relative Humidity (CRH) plot->crh

Caption: Experimental workflow for Dynamic Vapor Sorption (DVS) analysis.

decision_pathway cluster_classification Classification cluster_actions Handling & Storage Recommendations start Hygroscopicity Data (Isotherm, CRH) class1 Non-hygroscopic start->class1 Low water uptake class2 Slightly Hygroscopic start->class2 Moderate water uptake class3 Hygroscopic start->class3 Significant water uptake class4 Very Hygroscopic/ Deliquescent start->class4 High water uptake, low CRH action1 Standard Packaging & Storage class1->action1 action2 Controlled Humidity Storage class2->action2 action3 Tight, Moisture-proof Packaging class3->action3 action4 Inert Atmosphere, Strictly Dry Conditions class4->action4

Caption: Decision pathway based on hygroscopicity classification.

Conclusion

This compound is unequivocally a hygroscopic and deliquescent compound. This inherent affinity for atmospheric moisture necessitates careful consideration in its handling, storage, and formulation to ensure its stability and performance. While specific quantitative data on its moisture sorption behavior is not widely available, the experimental protocols detailed in this guide, such as Dynamic Vapor Sorption and static gravimetric methods, provide a robust framework for researchers and drug development professionals to characterize these critical properties. The insights gained from such studies are indispensable for developing stable formulations and ensuring product quality and efficacy.

References

Methodological & Application

Application Notes and Protocols: Benzenesulfonic Acid Monohydrate as a Catalyst in Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of benzenesulfonic acid monohydrate as a robust and efficient catalyst for esterification reactions. This document offers detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its application in research and development, particularly in the synthesis of esters for pharmaceuticals and other fine chemicals. Benzenesulfonic acid and its derivatives serve as effective, less corrosive alternatives to strong mineral acids like sulfuric acid.[1][2]

Introduction

Esterification is a cornerstone reaction in organic synthesis, pivotal for the creation of a wide range of valuable compounds, including active pharmaceutical ingredients (APIs), prodrugs, fragrances, and solvents.[2] The reaction, which involves the condensation of a carboxylic acid and an alcohol, often requires a catalyst to proceed at a practical rate.[2] While mineral acids are effective, they pose challenges related to corrosion and removal from the reaction mixture.[2]

This compound, a strong organic acid, offers a highly effective and more manageable alternative.[2] Its organic nature often enhances its solubility in the reaction medium.[2] This document details the application of this compound in esterification, providing protocols and data to support its use in a laboratory setting.

Catalytic Mechanism

The catalytic action of benzenesulfonic acid in esterification follows the general mechanism of acid catalysis. The process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent steps involve the formation of a tetrahedral intermediate, intramolecular proton transfer, and the elimination of water to yield the final ester product.

Diagram of the Catalytic Cycle of Esterification

Esterification_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Protonation Protonation Nucleophilic_Attack Nucleophilic_Attack Protonation->Nucleophilic_Attack R'-OH Proton_Transfer Proton_Transfer Nucleophilic_Attack->Proton_Transfer Dehydration Dehydration Proton_Transfer->Dehydration -H2O Deprotonation Deprotonation Dehydration->Deprotonation Ester Ester Deprotonation->Ester Catalyst_Regen Catalyst Regeneration Deprotonation->Catalyst_Regen Carboxylic_Acid Carboxylic_Acid Carboxylic_Acid->Protonation Alcohol Alcohol Water Water RCOOH RCOOH R'OH R'OH H+ (Catalyst) H+ (Catalyst) RCOOR' RCOOR' H2O H2O

Caption: Catalytic cycle of acid-catalyzed esterification.

Experimental Protocols

The following protocols are generalized for the esterification of carboxylic acids with alcohols using this compound as a catalyst. The specific conditions may require optimization based on the substrates used.

3.1. General Protocol for Batch Esterification

This procedure is suitable for a wide range of carboxylic acids and alcohols.

Materials:

  • Carboxylic acid

  • Alcohol

  • This compound

  • Anhydrous solvent (e.g., toluene, heptane)

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus (optional, for water removal)

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for work-up

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq) and the alcohol (1.2-3.0 eq).

  • Solvent Addition: Add a suitable anhydrous solvent. The use of a solvent that forms an azeotrope with water (e.g., toluene) is recommended, in conjunction with a Dean-Stark apparatus to drive the reaction to completion by removing water.

  • Catalyst Addition: Add this compound (0.01-0.05 eq). The optimal catalyst loading should be determined empirically, but a range of 0.1 to 5.0 wt. % acidity (calculated as wt. % H2SO4) is a good starting point.[3]

  • Reaction: Attach a reflux condenser (and Dean-Stark trap if used) and heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter and concentrate the solvent in vacuo to obtain the crude ester.

  • Purification: Purify the crude ester by an appropriate method, such as distillation or column chromatography.

Diagram of the Experimental Workflow

Esterification_Workflow Start Start Reactants Combine Carboxylic Acid, Alcohol, and Solvent Start->Reactants Catalyst Add Benzenesulfonic Acid Monohydrate Reactants->Catalyst Reaction Heat to Reflux (with optional water removal) Catalyst->Reaction Monitoring Monitor Reaction Progress (TLC, GC, HPLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Cool, Dilute, and Neutralize Catalyst Monitoring->Workup Complete Extraction Separate and Wash Organic Layer Workup->Extraction Drying Dry and Concentrate Extraction->Drying Purification Purify Ester (Distillation/Chromatography) Drying->Purification End End Purification->End

Caption: General workflow for benzenesulfonic acid catalyzed esterification.

3.2. Protocol for the Esterification of Acetic Acid with n-Propanol

This protocol is based on a study of benzenesulfonic acid and its derivatives as catalysts.[1]

Materials:

  • Acetic acid (0.80 mol)

  • n-Propanol (0.80 mol)

  • This compound (5-20 mmol)

  • 150 mL round-bottom flask

  • Reflux condenser

  • Heating mantle with temperature control

  • Magnetic stirrer

Procedure:

  • Charging the Reactor: In a 150 mL round-bottom flask, combine acetic acid (0.80 mol) and n-propanol (0.80 mol).[1]

  • Heating: Heat the mixture to the desired reaction temperature (e.g., 50°C) with stirring.[1]

  • Catalyst Addition: Once the temperature has stabilized, add the weighed quantity of this compound (5-20 mmol).[1]

  • Reaction: Allow the reaction to proceed for the desired time (e.g., 60-120 minutes), maintaining the temperature and stirring.[1]

  • Analysis: The yield of n-propyl acetate (B1210297) can be determined by gas chromatography (GC) analysis of the reaction mixture.

Quantitative Data

The following table summarizes the catalytic activity of benzenesulfonic acid and its derivatives in the esterification of acetic acid and n-propanol.

CatalystCatalyst Amount (mmol)Reaction Time (min)Reaction Temperature (°C)Yield of n-propyl acetate (%)Reference
Sulfuric Acid (SA)106050~65-70[1]
p-Phenolsulfonic acid (PPSA)106050~60[1]
p-Toluenesulfonic acid (PTSA)106050~60[1]
Benzenesulfonic acid (BSA) 106050~55[1]
2,4-Dimethylbenzenesulfonic acid (DBSA)106050~45[1]
2-Naphthalenesulfonic acid (NSA)106050~20[1]

Data is estimated from graphical representations in the cited literature.

Safety and Handling

This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water.

Conclusion

This compound is a versatile and effective catalyst for a broad range of esterification reactions. It offers several advantages over traditional mineral acid catalysts, including reduced corrosivity (B1173158) and easier handling. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to successfully implement this catalyst in their synthetic endeavors. Optimization of reaction conditions for specific substrates is recommended to achieve the best results.

References

Application Notes and Protocols for Benzenesulfonic Acid Monohydrate Catalyzed Aldol Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of benzenesulfonic acid monohydrate as a catalyst in aldol (B89426) condensation reactions. The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, crucial for the construction of complex molecular architectures found in pharmaceuticals and other functional materials. While traditionally catalyzed by strong bases or other Lewis/Brønsted acids, benzenesulfonic acid and its analogs like p-toluenesulfonic acid offer an effective, solid, and organic-soluble alternative. This guide outlines the reaction mechanism, provides representative experimental protocols, summarizes key quantitative data, and presents visual diagrams of the reaction pathways and workflows.

Introduction

The aldol condensation is a fundamental reaction in organic chemistry that involves the reaction of an enol or enolate with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to yield an α,β-unsaturated carbonyl compound.[1] This reaction is pivotal in synthetic chemistry for constructing complex organic molecules, including many pharmaceutical intermediates.

This compound is a strong organic acid that can effectively catalyze the aldol condensation.[2] Its utility is comparable to the more frequently cited p-toluenesulfonic acid (p-TSA), and it serves as an excellent "organic-soluble" strong acid catalyst.[3] The acid plays a dual role: it facilitates the formation of the enol intermediate and activates the carbonyl group of the electrophile towards nucleophilic attack.[2]

Reaction Mechanism: Acid-Catalyzed Aldol Condensation

The acid-catalyzed aldol condensation proceeds through the following key steps:

  • Enol Formation: The acid catalyst protonates the carbonyl oxygen of the ketone, increasing the acidity of the α-hydrogens. A weak base (like the solvent or the conjugate base of the acid) then removes an α-proton to form the enol nucleophile.

  • Nucleophilic Attack: The carbonyl oxygen of the aldehyde is protonated by the acid catalyst, which significantly enhances its electrophilicity. The enol then attacks the protonated carbonyl carbon, forming a new carbon-carbon bond.

  • Deprotonation: A base removes the proton from the newly formed oxonium ion, yielding the β-hydroxy carbonyl compound (the aldol adduct).

  • Dehydration: Under acidic conditions and often with heating, the hydroxyl group of the aldol adduct is protonated, forming a good leaving group (water). Subsequent elimination of water, driven by the formation of a conjugated system, yields the final α,β-unsaturated carbonyl product.

Aldol_Condensation_Mechanism cluster_enol Enol Formation cluster_attack Nucleophilic Attack cluster_deprotonation Deprotonation cluster_dehydration Dehydration Ketone Ketone ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone + H+ Enol Enol ProtonatedKetone->Enol - H+ ProtonatedAldehyde Protonated Aldehyde Enol->ProtonatedAldehyde Nucleophilic Attack Aldehyde Aldehyde Aldehyde->ProtonatedAldehyde + H+ Intermediate Oxonium Intermediate ProtonatedAldehyde->Intermediate AldolAdduct β-Hydroxy Ketone (Aldol Adduct) Intermediate->AldolAdduct - H+ ProtonatedAdduct Protonated Adduct AldolAdduct->ProtonatedAdduct + H+ FinalProduct α,β-Unsaturated Ketone ProtonatedAdduct->FinalProduct - H2O, - H+

Figure 1: Acid-catalyzed aldol condensation mechanism.

Quantitative Data Summary

The following table summarizes representative yields for sulfonic acid-catalyzed aldol condensations, primarily focusing on the synthesis of chalcones (α,β-unsaturated ketones derived from aromatic aldehydes and ketones). While specific data for this compound is limited in readily available literature, the data for analogous sulfonic acid catalysts are presented to demonstrate the expected efficacy.

Catalyst TypeAldehydeKetoneProductYield (%)Reference(s)
Sulfonic Acid-Functional Ionic LiquidsBenzaldehyde (B42025)Acetophenone (B1666503)Chalcone (B49325)85-94[4][5]
p-Toluenesulfonic Acid on Montmorillonite K10Aromatic AldehydesCycloalkanonesα,α′-bis(substituted benzylidene) cycloalkanonesHigh
Bamboo Char Sulfonic AcidVarious BenzaldehydesAcetophenoneChalconesHigh[6]

Experimental Protocols

The following protocols are representative examples of sulfonic acid-catalyzed aldol condensations. Protocol 1 is adapted from procedures using p-toluenesulfonic acid, a close analog of benzenesulfonic acid.

Protocol 1: Synthesis of α,α′-bis(substituted benzylidene) Cycloalkanones

This protocol describes a solvent-free method for the crossed aldol condensation of an aromatic aldehyde with a cyclic ketone, catalyzed by a solid-supported sulfonic acid. A similar approach can be taken with this compound.

Materials:

  • Aromatic aldehyde (e.g., Benzaldehyde, 4.2 mmol)

  • Ketone (e.g., Cyclopentanone or Cyclohexanone, 2.0 mmol)

  • This compound (or p-toluenesulfonic acid, ~10-20 mol%)

  • Dichloromethane (B109758)

  • Glass reaction tube

  • Magnetic stirrer and stir bar (optional, manual mixing can be used)

  • Oven or heating block

  • Thin Layer Chromatography (TLC) apparatus

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a glass tube, thoroughly mix the ketone (2.0 mmol), aromatic aldehyde (4.2 mmol), and this compound (~0.4 mmol).

  • Reaction: Cap the tube and heat the mixture in an oven or on a heating block at approximately 80°C. Monitor the reaction progress by TLC. Reaction times can vary from 2 to 4 hours.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Add 20-30 mL of dichloromethane and heat gently for a few minutes to dissolve the product.

  • Isolation: Filter the mixture to remove the catalyst. The catalyst can be washed with a small amount of fresh solvent.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification Mix Mix Reactants and Catalyst Heat Heat at 80°C Mix->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Dissolve Dissolve in Dichloromethane Cool->Dissolve Filter Filter to Remove Catalyst Dissolve->Filter Evaporate Evaporate Solvent Filter->Evaporate Recrystallize Recrystallize Product Evaporate->Recrystallize

Figure 2: General experimental workflow for synthesis.
Protocol 2: Synthesis of Chalcones using a Sulfonic Acid-Functionalized Ionic Liquid

This protocol demonstrates the use of a sulfonic acid-functionalized ionic liquid as both a catalyst and a solvent for the Claisen-Schmidt condensation.

Materials:

  • Benzaldehyde (10 mmol)

  • Acetophenone (10 mmol)

  • Sulfonic acid-functionalized ionic liquid (e.g., 2.0 mmol)

  • Round-bottom flask (25 mL)

  • Distillation condenser

  • Nitrogen atmosphere setup

  • Stirring apparatus

  • Decantation/separation equipment

Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask equipped with a distillation condenser, mix benzaldehyde (10 mmol), acetophenone (10 mmol), and the sulfonic acid-functionalized ionic liquid (2.0 mmol).

  • Reaction: Heat the mixture at 140°C under a nitrogen atmosphere with stirring for a specified time (e.g., several hours, monitor by TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture. The chalcone product, being immiscible with the ionic liquid, can often be separated by simple decantation.

  • Purification: The crude product can be further purified by recrystallization from ethanol. The ionic liquid can be recovered by removing any water formed during the reaction and reused.

Diastereoselectivity in Aldol Condensations

When the aldol condensation creates two new stereocenters, the diastereoselectivity (the preference for forming one diastereomer over another) becomes a critical consideration. In acid-catalyzed reactions, the diastereoselectivity is often less controllable than in base-mediated reactions where pre-formed enolates of specific geometry (E or Z) can be used.

The stereochemical outcome of an acid-catalyzed aldol reaction is influenced by the transition state geometries. Generally, the reaction proceeds through an open transition state, which often leads to lower diastereoselectivity compared to the cyclic Zimmerman-Traxler transition state observed in many metal enolate reactions. The relative steric hindrance of the substituents on the enol and the aldehyde will dictate the preferred approach and, consequently, the major diastereomer formed. For instance, the formation of syn versus anti aldol products is dependent on the enolate geometry and the reaction conditions.[7]

Applications in Drug Development

The α,β-unsaturated ketone moiety formed through aldol condensation is a common structural motif in a wide array of biologically active molecules and natural products. Chalcones and their derivatives, which are readily synthesized via this method, have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The use of a solid, recoverable acid catalyst like benzenesulfonic acid aligns with the principles of green chemistry, which are increasingly important in pharmaceutical manufacturing.

Conclusion

This compound and its analogs are effective and practical catalysts for the aldol condensation. They offer a milder alternative to corrosive mineral acids and can be employed in both solvent-based and solvent-free conditions. The protocols and data presented here provide a foundation for researchers to utilize this versatile catalyst in the synthesis of valuable organic intermediates for drug discovery and development. Further optimization of reaction conditions may be necessary depending on the specific substrates used.

References

Application Notes and Protocols for the Synthesis of α,β-Unsaturated Amides using Benzenesulfonic Acid Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a general protocol for the synthesis of α,β-unsaturated amides via the direct amidation of α,β-unsaturated carboxylic acids with primary and secondary amines, utilizing benzenesulfonic acid monohydrate as an efficient and cost-effective catalyst.

Introduction

α,β-Unsaturated amides are pivotal structural motifs found in a wide array of biologically active compounds and are valuable intermediates in organic synthesis. The direct condensation of a carboxylic acid with an amine is an atom-economical and environmentally benign method for amide bond formation, with water being the sole byproduct. However, this reaction is often challenging due to the formation of stable and unreactive ammonium (B1175870) carboxylate salts. Acid catalysts are frequently employed to overcome this issue by protonating the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon.

Benzenesulfonic acid (BSA), a strong organic acid (pKa ≈ -2.8), serves as an excellent catalyst for dehydration reactions such as esterification and amidation.[1][2][3] Its monohydrate form is a convenient, solid reagent that is easy to handle. This protocol outlines the use of this compound as a catalyst for the synthesis of α,β-unsaturated amides from α,β-unsaturated carboxylic acids and various amines.

Reaction Mechanism

The catalytic cycle for the benzenesulfonic acid-mediated direct amidation is proposed to proceed via the following steps:

  • Protonation of the Carboxylic Acid: The sulfonic acid protonates the carbonyl oxygen of the α,β-unsaturated carboxylic acid, enhancing its electrophilicity.

  • Nucleophilic Attack: The amine attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the nitrogen to one of the hydroxyl groups.

  • Water Elimination: The elimination of a water molecule leads to the formation of a protonated amide.

  • Deprotonation: The catalyst is regenerated upon deprotonation of the amide, yielding the final α,β-unsaturated amide product.

Reaction_Mechanism R1_COOH R1-CH=CH-COOH (α,β-Unsaturated Carboxylic Acid) Protonated_Acid R1-CH=CH-C(OH)2+ (Protonated Acid) R1_COOH->Protonated_Acid + H+ R2_NH2 R2-NH2 (Amine) BSA PhSO3H (Benzenesulfonic Acid) Tetrahedral_Intermediate R1-CH=CH-C(OH)2(NH2+R2) (Tetrahedral Intermediate) Protonated_Acid->Tetrahedral_Intermediate + R2-NH2 Protonated_Amide R1-CH=CH-C(O)NH2+R2 (Protonated Amide) Tetrahedral_Intermediate->Protonated_Amide - H2O Amide R1-CH=CH-C(O)NHR2 (α,β-Unsaturated Amide) Protonated_Amide->Amide - H+ Catalyst_Regen PhSO3H Water H2O Experimental_Workflow A 1. Combine Reactants & Catalyst (Carboxylic Acid, Amine, BSA, Toluene) B 2. Set up for Water Removal (Dean-Stark Apparatus) A->B C 3. Heat to Reflux B->C D 4. Monitor Reaction (TLC/HPLC) C->D E 5. Work-up (Cool, Dilute, Wash with NaHCO3 & Brine) D->E F 6. Dry and Concentrate (Dry with MgSO4, Evaporate Solvent) E->F G 7. Purify Product (Column Chromatography/Recrystallization) F->G H Pure α,β-Unsaturated Amide G->H Logical_Relationships Success Successful Synthesis of α,β-Unsaturated Amide Catalyst Benzenesulfonic Acid (Proton Source) Catalyst->Success Water_Removal Azeotropic Water Removal (Drives Equilibrium) Water_Removal->Success Substrates Substrate Reactivity (Steric/Electronic Effects) Substrates->Success Temp Sufficient Temperature (Overcomes Activation Energy) Temp->Success

References

Application Notes and Protocols: Benzenesulfonic Acid Monohydrate in Pharmaceutical Salt Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical step in drug development, capable of significantly influencing the drug's overall therapeutic and pharmaceutical efficacy.[1] Benzenesulfonic acid, an organic sulfonic acid, is frequently employed as a counterion to form besylate salts.[2] This is a strategic approach to enhance the physicochemical properties of weakly basic drug molecules.[1] The formation of besylate salts can lead to improved solubility, stability, and bioavailability, as exemplified by widely used medications such as amlodipine (B1666008) besylate.[3][4]

These application notes provide a comprehensive overview of the use of benzenesulfonic acid monohydrate in pharmaceutical salt formation. Detailed protocols for the preparation, screening, and characterization of besylate salts are presented to guide researchers in this essential aspect of drug development.

Physicochemical Properties of Benzenesulfonic Acid and Besylate Salts

Benzenesulfonic acid is a strong organic acid with a pKa of approximately -2.8, making it highly effective for forming stable salts with weakly basic APIs.[5] Its salts, known as besylates, are often crystalline solids with distinct physicochemical properties compared to the free base form of the drug.[6]

Key Advantages of Besylate Salt Formation:

  • Enhanced Solubility: Salt formation is a widely used technique to increase the aqueous solubility of a drug.[1] The besylate salt of a drug is often more soluble in aqueous media than its free base form, which can lead to improved dissolution and bioavailability.[7]

  • Improved Stability: Besylate salts can exhibit greater chemical and physical stability compared to the free base or other salt forms. For instance, amlodipine besylate was chosen over the maleate (B1232345) salt due to its superior stability and reduced tendency to form degradation products.[3]

  • Favorable Crystal Properties: Besylate salts often form stable, non-hygroscopic crystalline structures, which are advantageous for manufacturing and formulation.[3][8]

  • Modified Melting Point: Salt formation can significantly alter the melting point of an API. This can be beneficial for certain manufacturing processes and can also be an indicator of the salt's crystal lattice energy.[1]

Data Presentation: Comparative Physicochemical Properties

The following tables summarize quantitative data comparing the physicochemical properties of APIs in their free base form versus their besylate salt form, and in some cases, other salt forms.

Table 1: Comparison of Melting Points (°C)

Active Pharmaceutical IngredientFree BaseBesylate SaltOther Salt(s)
Amlodipine~144197-201Maleate: 115-117
Drug XData not availableData not availableData not available
Drug YData not availableData not availableData not available

Note: Melting points can vary depending on the experimental conditions and the polymorphic form of the substance.[8][9]

Table 2: Comparative Aqueous Solubility

Active Pharmaceutical IngredientFree BaseBesylate SaltOther Salt(s)Conditions
Amlodipine77.4 mg/LSlightly soluble in waterMaleate: Data not consistently reportedpH not specified
AlprenololLow solubilityData not availableHydrochloride: High solubility, Fumarate: High solubility, Benzoate: Low solubilityPorcine esophageal model
RPR200076510 µg/mLData not availableMesylate: 39 mg/mL25 °C

Note: Solubility is highly dependent on pH, temperature, and the specific salt form.[1][10]

Experimental Protocols

Protocol for Preparation of a Besylate Salt (Example: Amlodipine Besylate)

This protocol describes a general method for the preparation of a besylate salt, using the synthesis of amlodipine besylate as an illustrative example.

Materials:

  • Amlodipine free base

  • This compound

  • Isopropyl alcohol

  • Methanol (B129727)

  • Reactor vessel

  • Stirrer

  • Filtration apparatus

  • Drying oven

Procedure:

  • Dissolve 12 kg of benzenesulfonic acid in 150 liters of isopropyl alcohol in a reactor and heat to approximately 72°C to obtain a clear solution.[11]

  • Add 120 liters of isopropyl alcohol to the reactor.[11]

  • Add 30 kg of amlodipine free base to the solution at a temperature of 43°C.[11]

  • Stir the reaction mixture for 30 minutes at 43°C.[11]

  • Cool the mixture, which will induce the precipitation of amlodipine besylate.[11]

  • Filter the solid product using a suitable filtration apparatus.

  • To purify the product, dissolve the obtained amlodipine besylate in 300 ml of methanol at 40-45°C.[12]

  • Add 400 ml of isopropyl alcohol at 35-40°C.[12]

  • Stir the solution at 25-30°C for 1 hour to allow for recrystallization.[12]

  • Cool the mixture and filter the purified amlodipine besylate.

  • Dry the final product in a vacuum oven.

Protocol for Pharmaceutical Salt Screening

This protocol outlines a general workflow for screening different salt forms of a weakly basic API, including the besylate salt.

Objective: To identify a salt form with optimal physicochemical properties (e.g., crystallinity, solubility, stability, hygroscopicity).

Materials and Equipment:

  • Active Pharmaceutical Ingredient (API) free base

  • A selection of pharmaceutically acceptable acids (including this compound)

  • A variety of solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate)

  • Small-scale reaction vials or a multi-well plate

  • Stirring plate with heating capabilities

  • Centrifuge

  • Filtration apparatus

  • Analytical instrumentation for characterization (XRPD, DSC, HPLC, etc.)

Procedure:

  • Counterion Selection: Choose a range of pharmaceutically acceptable acids based on their pKa values. For a weakly basic API, the pKa of the counterion acid should be at least 2 pH units lower than the pKa of the API to ensure stable salt formation.[6]

  • Solvent Selection: Perform a preliminary solubility assessment of the API free base in various solvents to identify suitable crystallization media.[13]

  • Salt Formation:

    • Method A: Solution Method:

      • Dissolve the API free base in a suitable solvent to create a concentrated solution.

      • In separate vials, dissolve each selected acid (e.g., this compound) in the same solvent to create equimolar solutions.

      • Mix the API solution with each acid solution in a 1:1 molar ratio.

      • Allow the mixtures to stir at a controlled temperature. If no precipitate forms, attempt to induce crystallization by slow cooling, evaporation of the solvent, or addition of an anti-solvent.[14]

    • Method B: Slurry Method (for poorly soluble APIs):

      • Suspend the API free base in a solvent in which it has low solubility.

      • Add an equimolar amount of the solid acid (e.g., this compound) to the slurry.

      • Stir the slurry at a controlled temperature for an extended period (e.g., 24-72 hours) to allow for salt formation.[14]

  • Isolation and Characterization:

    • Isolate any solid material formed by filtration or centrifugation.

    • Wash the solid with a small amount of the crystallization solvent and dry it.

    • Characterize the solid using techniques such as X-ray Powder Diffraction (XRPD) to confirm salt formation and assess crystallinity.[6]

  • Tiered Evaluation:

    • Tier 1: Screen the obtained salts for basic properties like crystallinity and preliminary solubility.[15]

    • Tier 2: For promising crystalline salts, perform more detailed characterization, including thermal analysis (DSC), hygroscopicity, and aqueous solubility at different pH values.[6][15]

    • Tier 3: Select the lead salt candidates for comprehensive stability studies and further formulation development work.[15]

Protocol for X-ray Powder Diffraction (XRPD) Analysis

Objective: To identify the crystalline form of the API salt and to detect polymorphism.

Equipment:

  • X-ray Powder Diffractometer

  • Sample holder

  • Mortar and pestle or micronizing mill

Procedure:

  • Sample Preparation:

    • Ensure the sample is a fine, homogeneous powder. If necessary, gently grind the sample using a mortar and pestle.[16]

    • Carefully pack the powdered sample into the sample holder, ensuring a flat and even surface.[16]

  • Instrument Setup:

    • Perform instrument calibration using a standard reference material.[16]

    • Set the appropriate instrument parameters, including the X-ray source (e.g., Cu Kα), voltage, and current.

    • Define the scan range (e.g., 2θ from 5° to 40°), step size (e.g., 0.02°), and scan speed.[16]

  • Data Collection:

    • Place the sample holder in the diffractometer.

    • Initiate the scan and collect the diffraction pattern.

  • Data Analysis:

    • Process the raw data to obtain the final diffractogram (Intensity vs. 2θ).

    • Compare the obtained diffraction pattern with reference patterns of the API free base and known salt forms to confirm the identity of the salt.

    • Analyze the peak positions and intensities to identify the specific polymorphic form.

Protocol for Differential Scanning Calorimetry (DSC) Analysis

Objective: To determine the melting point, heat of fusion, and to detect polymorphic transitions or the presence of solvates.[17]

Equipment:

  • Differential Scanning Calorimeter (DSC)

  • DSC pans (e.g., aluminum) and lids

  • Crimper for sealing pans

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the sample (typically 2-10 mg) into a DSC pan.[18][19]

    • Place a lid on the pan and seal it using a crimper.[19]

    • Prepare an empty, sealed pan to be used as a reference.[19]

  • Instrument Setup:

    • Calibrate the instrument for temperature and heat flow using certified standards (e.g., indium).[20]

    • Place the sample and reference pans into the DSC cell.

    • Set the experimental parameters, including the starting and ending temperatures, and the heating rate (e.g., 10°C/min).[18]

    • Purge the cell with an inert gas, such as nitrogen.[15]

  • Data Collection:

    • Start the temperature program and record the heat flow as a function of temperature.

  • Data Analysis:

    • Analyze the resulting thermogram to identify thermal events.

    • Determine the onset temperature and peak temperature of the melting endotherm.

    • Integrate the peak area to calculate the heat of fusion.

    • Observe any other endothermic or exothermic events that may indicate polymorphic transitions or desolvation.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the besylate salt in an aqueous medium.

Materials and Equipment:

  • Besylate salt sample

  • Aqueous buffer of desired pH (e.g., pH 1.2, 4.5, 6.8)

  • Vials with screw caps

  • Shaking incubator or orbital shaker at a controlled temperature (e.g., 25°C or 37°C)

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of the besylate salt to a vial containing a known volume of the aqueous buffer.[21]

  • Seal the vial and place it in a shaking incubator set at a constant temperature for a sufficient period (e.g., 24-72 hours) to reach equilibrium.[22]

  • After the incubation period, visually confirm the presence of undissolved solid.

  • Centrifuge the suspension to separate the solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Dilute the filtered solution with a suitable solvent.

  • Quantify the concentration of the dissolved drug in the diluted solution using a validated analytical method.[22]

  • Calculate the solubility of the besylate salt in the specified medium.

Protocol for Stability Testing

Objective: To evaluate the chemical and physical stability of the besylate salt under various environmental conditions.

Methodology:

This protocol is based on the principles outlined in the ICH Q1A(R2) guidelines.[11][23]

  • Batch Selection: Use at least three primary batches of the besylate salt for the stability study.[23]

  • Container Closure System: Store the samples in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

  • Storage Conditions:

    • Long-Term Testing: Store samples at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[24]

    • Accelerated Testing: Store samples at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[24]

    • Intermediate Testing: If a significant change occurs during accelerated testing, perform intermediate testing at 30°C ± 2°C / 65% RH ± 5% RH.[12]

  • Testing Frequency:

    • Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.[24]

    • Accelerated: Test at 0, 3, and 6 months.[23]

  • Analytical Tests: At each time point, test the samples for relevant attributes, which may include:

    • Appearance

    • Assay and Degradation Products (using a stability-indicating HPLC method)

    • Dissolution (if applicable)

    • Water Content

    • Polymorphic Form (by XRPD or DSC)

  • Evaluation: Analyze the data to determine if any significant changes have occurred over time and to establish a re-test period or shelf life for the besylate salt. A "significant change" is defined as a failure to meet the established specifications.[12]

Visualizations

G cluster_reactants Reactants cluster_process Process cluster_products Products API_base Weakly Basic API (Free Base) Reaction Salt Formation Reaction API_base->Reaction Proton Acceptor BSA Benzenesulfonic Acid Monohydrate BSA->Reaction Proton Donor Solvent Suitable Solvent Solvent->Reaction Besylate_salt Besylate Salt of API Reaction->Besylate_salt Water Water Reaction->Water

Besylate Salt Formation Reaction

G Start API Free Base & Benzenesulfonic Acid Salt_Formation 1. Salt Formation (Solution or Slurry Method) Start->Salt_Formation Isolation 2. Isolation (Filtration/Centrifugation) Salt_Formation->Isolation Drying 3. Drying Isolation->Drying Crude_Salt Crude Besylate Salt Drying->Crude_Salt Characterization 4. Physicochemical Characterization Crude_Salt->Characterization XRPD XRPD (Crystallinity, Polymorphism) Characterization->XRPD DSC DSC (Melting Point, Thermal Events) Characterization->DSC Solubility Aqueous Solubility (pH-dependent) Characterization->Solubility Stability Stability Studies (ICH Guidelines) Characterization->Stability Final_Product Characterized Besylate Salt Characterization->Final_Product

Experimental Workflow for Besylate Salt

Salt Selection Decision Flowchart

References

Application Notes and Protocols for the Synthesis of Amlodipine Besylate Utilizing Benzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amlodipine (B1666008) besylate is a widely prescribed long-acting calcium channel blocker used in the management of hypertension and angina pectoris. Its therapeutic efficacy is attributed to its ability to inhibit the influx of calcium ions into vascular smooth muscle and cardiac muscle, leading to vasodilation and a subsequent reduction in blood pressure. The besylate salt of amlodipine is favored in pharmaceutical formulations due to its excellent stability, solubility, and non-hygroscopic nature.

This document provides a detailed protocol for the synthesis of amlodipine besylate, with a specific focus on the salt formation step using benzenesulfonic acid. The outlined procedure is a compilation of established methods, designed to be reproducible in a laboratory setting. The synthesis involves the deprotection of an amlodipine precursor followed by the reaction with benzenesulfonic acid to yield the final active pharmaceutical ingredient (API).

Materials and Methods

Part 1: Synthesis of Amlodipine Free Base from Phthaloyl Amlodipine

This protocol describes the synthesis of amlodipine free base via the deprotection of phthaloyl amlodipine using methylamine.

Materials:

Equipment:

  • Reaction vessel with stirring mechanism

  • Heating and cooling system

  • Filtration apparatus (e.g., Buchner funnel)

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Protocol:

  • Deprotection of Phthaloyl Amlodipine:

    • In a suitable reaction vessel, charge 100 grams of phthaloyl amlodipine.

    • Add 700 ml of 40% aqueous monomethylamine solution and 500 ml of methylene chloride.

    • Stir the mixture at ambient temperature for approximately 12 hours.[1]

    • Monitor the reaction completion using a suitable analytical technique (e.g., TLC or HPLC).

  • Work-up and Extraction:

    • Once the reaction is complete, separate the organic (methylene chloride) layer.

    • Wash the organic layer with water.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the filtrate by distilling off the methylene chloride until approximately half the original volume remains.

  • Solvent Exchange:

    • Add 700 ml of isopropyl alcohol to the concentrated solution.

    • Continue the distillation until a final volume of approximately 600 ml is achieved.

    • Cool the resulting solution of amlodipine free base in isopropyl alcohol to 25-30°C.

Part 2: Formation of Amlodipine Besylate Salt

This section details the reaction of the amlodipine free base with benzenesulfonic acid to form the besylate salt.

Experimental Protocol:

  • Preparation of Benzenesulfonic Acid Solution:

    • In a separate flask, dissolve 30 grams of benzenesulfonic acid in 100 ml of isopropyl alcohol.

  • Salt Formation:

    • To the solution of amlodipine free base from Part 1, slowly add the prepared benzenesulfonic acid solution over 30-45 minutes, maintaining the temperature at 25-30°C.[1]

    • After the addition is complete, stir the mixture for 1 hour.

  • Crystallization and Isolation:

    • Cool the reaction mixture to 0-5°C and continue stirring for 30 minutes to facilitate crystallization.[1]

    • Filter the precipitated solid (crude amlodipine besylate) and wash the cake with cold isopropyl alcohol.

Part 3: Purification of Amlodipine Besylate

Recrystallization is performed to achieve the desired purity of the final product.

Experimental Protocol:

  • Recrystallization:

    • Dissolve the crude amlodipine besylate in 300 ml of methanol at 40-45°C.[1]

    • Slowly add 400 ml of isopropyl alcohol while maintaining the temperature at 35-40°C.[1]

    • Stir the solution at 25-30°C for 1 hour to induce crystallization.

    • Cool the mixture further and filter the purified amlodipine besylate.

    • Wash the crystals with chilled isopropyl alcohol.

  • Drying:

    • Dry the final product under vacuum at 60-65°C for 8 hours.[2]

Data Presentation

The following table summarizes typical quantitative data for the synthesis of amlodipine besylate.

ParameterValueReference
Starting Material
Phthaloyl Amlodipine100 g
Reagents
40% Aq. Monomethylamine700 ml[1]
Benzenesulfonic Acid30 g[1]
Yield
Amlodipine Free Base (from Phthaloyl Amlodipine)~91.6%[3]
Crude Amlodipine Besylate~84%[4]
Purified Amlodipine Besylate>95% (recrystallization yield)[4]
Purity (by HPLC)
Crude Amlodipine Besylate98%[4]
Purified Amlodipine Besylate>99.5%
Reaction Conditions
Deprotection TemperatureAmbient[1]
Salt Formation Temperature25-30°C[1]
Crystallization Temperature0-5°C[1]
Recrystallization Temperature25-45°C[1]
Drying Temperature60-65°C

Visualizations

Experimental Workflow for Amlodipine Besylate Synthesis

G cluster_deprotection Part 1: Deprotection cluster_salt_formation Part 2: Salt Formation cluster_purification Part 3: Purification start Phthaloyl Amlodipine deprotection React with 40% Aq. Monomethylamine in Methylene Chloride start->deprotection workup Aqueous Work-up & Extraction deprotection->workup solvent_exchange Solvent Exchange to Isopropyl Alcohol workup->solvent_exchange amlodipine_base Amlodipine Free Base Solution solvent_exchange->amlodipine_base salt_reaction React Amlodipine Base with Benzenesulfonic Acid Solution amlodipine_base->salt_reaction bsa_prep Prepare Benzenesulfonic Acid in Isopropyl Alcohol bsa_prep->salt_reaction crystallization Cool to 0-5°C for Crystallization salt_reaction->crystallization crude_product Crude Amlodipine Besylate crystallization->crude_product recrystallize Recrystallize from Methanol/ Isopropyl Alcohol crude_product->recrystallize drying Dry under Vacuum at 60-65°C recrystallize->drying final_product Purified Amlodipine Besylate drying->final_product

Caption: Workflow for the synthesis of amlodipine besylate.

Signaling Pathway (Chemical Transformation)

G phthaloyl_amlodipine Phthaloyl Amlodipine amlodipine_base Amlodipine Free Base phthaloyl_amlodipine->amlodipine_base  Methylamine (Deprotection) amlodipine_besylate Amlodipine Besylate amlodipine_base->amlodipine_besylate benzenesulfonic_acid Benzenesulfonic Acid benzenesulfonic_acid->amlodipine_besylate  Salt Formation (Proton Transfer)

Caption: Chemical transformation pathway for amlodipine besylate synthesis.

Conclusion

The protocol detailed above provides a comprehensive method for the synthesis and purification of amlodipine besylate. By following these procedures, researchers can reliably produce high-purity amlodipine besylate suitable for further investigation and development. The use of benzenesulfonic acid in the final step is critical for obtaining the stable and pharmaceutically preferred besylate salt. Adherence to the specified reaction conditions and purification steps is essential for achieving high yield and purity. Standard analytical techniques such as HPLC and NMR should be employed to characterize the final product and ensure it meets the required specifications.[5][6]

References

Application Notes and Protocols: Benzenesulfonic Acid Monohydrate in Dye and Pigment Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzenesulfonic acid (C₆H₅SO₃H), often used in its monohydrate form, is a pivotal organosulfur compound in the chemical industry, particularly in the synthesis of colorants.[1][2][3] As the simplest aromatic sulfonic acid, its strong acidic nature and the functionalities it imparts make it an indispensable intermediate and catalyst in the manufacturing of a wide array of dyes and pigments.[4][5][6] These application notes provide detailed protocols and quantitative data for researchers and scientists on the use of benzenesulfonic acid monohydrate in this field.

The primary role of benzenesulfonic acid in this context is as a precursor for dye intermediates.[1] Its derivatives, such as aminobenzenesulfonic acids (e.g., sulfanilic acid), are fundamental building blocks for azo dyes, which constitute a significant portion of all commercial colorants.[2] The sulfonic acid group (-SO₃H) is crucial for imparting water solubility to the final dye molecule and enhancing its affinity for textile fibers, which improves properties like wash fastness.[2] Furthermore, benzenesulfonic acid and its derivatives are utilized to stabilize pigment particles in formulations for paints, inks, and coatings, ensuring better dispersion and durability.[2]

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the use of benzenesulfonic acid and its derivatives in dye and pigment applications, based on cited literature.

ParameterApplicationValueSource CompoundNotes
Concentration Pigment Stabilization1-3%Benzenesulfonic AcidUsed to stabilize pigments in paint formulations.[1]
Catalyst Conc. Esterification / Alkylation0.5-5%Benzenesulfonic AcidActs as a strong acid catalyst in various organic reactions.[1][7]
Reactant Mass Azo Dye Synthesis0.49 g (2.8 mmol)4-Aminobenzenesulfonic AcidFor diazotization reaction.
Reactant Mass Azo Dye Synthesis1.0 gAminobenzenesulfonic AcidFor combinatorial azo dye synthesis.[8]
Yield Azo Dye Synthesis103.4% (Crude)Benzene (B151609) Sulfonamide DerivativeSynthesis of dye 3b. Yield may exceed 100% due to impurities in crude product.[9]
Yield BSA Synthesis85.0%BenzeneSynthesis of benzenesulfonic acid (BSA) using a specific inhibitor.[10]

Experimental Protocols

Protocol 1: Synthesis of a Water-Soluble Azo Dye

This protocol details the synthesis of an azo dye via the diazotization of a benzenesulfonic acid derivative (4-aminobenzenesulfonic acid, or sulfanilic acid) and its subsequent coupling with an aromatic compound, such as salicylic (B10762653) acid.

Materials:

  • 4-Aminobenzenesulfonic acid (Sulfanilic acid)

  • Sodium carbonate (Na₂CO₃)

  • Sodium nitrite (B80452) (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Salicylic acid

  • Sodium hydroxide (B78521) (NaOH)

  • Ice

  • Standard laboratory glassware (beakers, test tubes, graduated cylinders)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Preparation of Diazo Component:

    • In a 100 mL beaker, dissolve 0.49 g (2.8 mmol) of sulfanilic acid and 0.13 g of sodium carbonate in 5 mL of water. Warm the mixture gently in a hot water bath until a clear solution is obtained.

    • In a separate test tube, prepare a solution of 0.2 g of sodium nitrite in 1 mL of water.

    • Cool the sulfanilic acid solution to room temperature, then add the sodium nitrite solution to it.

    • In a separate beaker, place approximately 0.5 mL of concentrated HCl and some ice to create a chilled acidic solution.

    • Slowly add the sulfanilic acid/sodium nitrite mixture to the chilled HCl solution with constant stirring. Keep the mixture in an ice bath to maintain a low temperature (0-5 °C), which is critical for the stability of the resulting diazonium salt. A precipitate of the diazonium salt should form.[8]

  • Preparation of Coupling Component:

    • In a separate beaker, dissolve 0.39 g of salicylic acid in 4 mL of 2M sodium hydroxide solution. Cool this solution in an ice bath.

  • Azo Coupling:

    • Slowly, and with continuous stirring, add the cold salicylic acid solution to the cold suspension of the diazonium salt prepared in step 1.

    • A brightly colored dye should form immediately. Continue stirring the mixture in the ice bath for 10-15 minutes to ensure the reaction goes to completion.

  • Isolation and Purification:

    • If the dye precipitates, collect the solid product by vacuum filtration using a Büchner funnel.[11]

    • Wash the collected solid with a small amount of cold saturated sodium chloride solution to remove impurities.

    • For water-soluble dyes that do not precipitate, the product can often be precipitated ("salted out") by adding a significant amount of sodium chloride to the solution.

    • Dry the purified product in a vacuum oven at 60-70°C.

  • Characterization:

    • Characterize the final product using spectroscopic methods such as FT-IR and UV-Vis spectroscopy to confirm its structure and determine its absorption maximum.

Protocol 2: Synthesis of a Schiff Base Dye

This protocol describes a general procedure for synthesizing a Schiff base dye through the condensation of an aldehyde-functionalized benzenesulfonic acid with a primary aromatic amine.[12]

Materials:

  • 5-chloro-2-formylbenzenesulfonic acid

  • A primary aromatic amine (e.g., aniline (B41778) or a substituted aniline)

  • Absolute ethanol (B145695)

  • Glacial acetic acid (catalyst)

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Reactant Preparation:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 5-chloro-2-formylbenzenesulfonic acid in 30 mL of absolute ethanol.[12]

    • In a separate beaker, dissolve 10 mmol of the selected primary aromatic amine in 20 mL of absolute ethanol.[12]

  • Condensation Reaction:

    • Add the amine solution to the 5-chloro-2-formylbenzenesulfonic acid solution in the round-bottom flask.[12]

    • Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.[12]

    • Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain continuous stirring for 4-6 hours.[12]

    • The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Isolation and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • If a precipitate has formed, collect the solid product by vacuum filtration. If not, reduce the solvent volume by rotary evaporation to induce crystallization.[12]

    • Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials.[12]

    • Recrystallize the crude product from a suitable solvent system (e.g., an ethanol/water mixture) to obtain the purified dye.[12]

    • Dry the purified product in a vacuum oven at 60-70°C.[12]

  • Characterization:

    • Characterize the final product using FT-IR (to confirm the formation of the C=N imine bond), ¹H-NMR, and UV-Vis spectroscopy. The sulfonic acid group ensures the dye is water-soluble.[12]

Visualized Workflows and Relationships

dye_synthesis_overview cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_derivatives Functional Derivatives cluster_products Final Products Benzene Benzene BSA Benzenesulfonic Acid (BSA) Benzene->BSA Sulfonation AminoBSA Aminobenzenesulfonic Acids BSA->AminoBSA Nitration, Reduction FormylBSA Formylbenzenesulfonic Acids BSA->FormylBSA Formylation Pigment Stabilized Pigments BSA->Pigment Additive (1-3%) AzoDye Azo Dyes AminoBSA->AzoDye Diazotization & Coupling SchiffBaseDye Schiff Base Dyes FormylBSA->SchiffBaseDye Condensation

// Nodes start [label="Start:\nAminobenzenesulfonic Acid", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="1. Add NaNO₂ and cool solution", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="2. Add mixture to cold HCl (0-5°C)\nto form Diazonium Salt", fillcolor="#FBBC05", fontcolor="#202124"]; step3 [label="3. Prepare cold solution of\nCoupling Component (e.g., Phenol)", fillcolor="#F1F3F4", fontcolor="#202124"]; step4 [label="4. Mix Diazonium Salt and\nCoupling Component solutions", fillcolor="#FBBC05", fontcolor="#202124"]; step5 [label="5. Azo Coupling Reaction\n(Bright Color Forms)", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; step6 [label="6. Isolate by Filtration\n(Salting out if necessary)", fillcolor="#F1F3F4", fontcolor="#202124"]; step7 [label="7. Wash with cold brine\nand Dry", fillcolor="#F1F3F4", fontcolor="#202124"]; end_product [label="Final Product:\nAzo Dye", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> step1; step1 -> step2; step2 -> step4; step3 -> step4; step4 -> step5; step5 -> step6; step6 -> step7; step7 -> end_product; } dot Figure 2: Experimental Workflow for Azo Dye Synthesis.

// Nodes start_aldehyde [label="Start:\nFormylbenzenesulfonic Acid\nin Ethanol", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; start_amine [label="Start:\nPrimary Aromatic Amine\nin Ethanol", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="1. Combine solutions in\nround-bottom flask", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="2. Add catalytic\nGlacial Acetic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; step3 [label="3. Heat to Reflux\n(4-6 hours)", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; step4 [label="4. Cool to Room Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; step5 [label="5. Isolate by Filtration\nor Rotary Evaporation", fillcolor="#F1F3F4", fontcolor="#202124"]; step6 [label="6. Recrystallize from\nEthanol/Water", fillcolor="#F1F3F4", fontcolor="#202124"]; end_product [label="Final Product:\nSchiff Base Dye", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start_aldehyde -> step1; start_amine -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> step6; step6 -> end_product; } dot Figure 3: Experimental Workflow for Schiff Base Dye Synthesis.

References

Application Notes and Protocols: Benzenesulfonic Acid Monohydrate in Surfactant Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzenesulfonic acid and its derivatives are fundamental precursors in the synthesis of anionic surfactants, most notably linear alkylbenzene sulfonates (LAS). LAS are a major component of a vast array of cleaning and detergent products due to their excellent cleaning performance and biodegradability.[1] This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of LAS, focusing on the sulfonation of linear alkylbenzene (LAB) and the subsequent neutralization of the resulting alkylbenzene sulfonic acid.

The synthesis of LAS is a two-step process. The first step involves the electrophilic aromatic substitution of a linear alkylbenzene with a sulfonating agent to form linear alkylbenzene sulfonic acid (LABSA).[2] The second step is the neutralization of LABSA with a base, typically sodium hydroxide, to produce the sodium salt of the surfactant.[3]

Chemical Reaction Workflow

The overall process for the production of sodium linear alkylbenzene sulfonate from linear alkylbenzene is illustrated below.

G cluster_0 Step 1: Sulfonation cluster_1 Step 2: Neutralization cluster_2 Post-Processing Linear Alkylbenzene (LAB) Linear Alkylbenzene (LAB) Sulfonation Reaction Sulfonation Reaction Linear Alkylbenzene (LAB)->Sulfonation Reaction Sulfonating Agent Sulfonating Agent Sulfonating Agent->Sulfonation Reaction Linear Alkylbenzene Sulfonic Acid (LABSA) Linear Alkylbenzene Sulfonic Acid (LABSA) Sulfonation Reaction->Linear Alkylbenzene Sulfonic Acid (LABSA) Neutralization Neutralization Linear Alkylbenzene Sulfonic Acid (LABSA)->Neutralization Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Neutralization Sodium Linear Alkylbenzene Sulfonate (LAS) Sodium Linear Alkylbenzene Sulfonate (LAS) Neutralization->Sodium Linear Alkylbenzene Sulfonate (LAS) Purification Purification Sodium Linear Alkylbenzene Sulfonate (LAS)->Purification Characterization Characterization Purification->Characterization G Crude LAS Product Crude LAS Product Purification Purification Crude LAS Product->Purification Purified LAS Purified LAS Purification->Purified LAS Qualitative Analysis Qualitative Analysis Purified LAS->Qualitative Analysis Quantitative Analysis Quantitative Analysis Purified LAS->Quantitative Analysis Structural Information Structural Information Qualitative Analysis->Structural Information Purity and Concentration Purity and Concentration Quantitative Analysis->Purity and Concentration

References

Application Notes and Protocols: Benzenesulfonic Acid Monohydrate in the Synthesis of Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of benzenesulfonic acid monohydrate as a reactant and catalyst in the synthesis of various amino acid derivatives. These derivatives are crucial intermediates in pharmaceutical and chemical research.

Introduction

This compound is a strong organic acid that serves as an effective and versatile catalyst in several organic transformations. In the realm of amino acid chemistry, it is particularly valuable for esterification and N-protection reactions. Its utility stems from its strong acidity, which facilitates reactions that are otherwise slow or require harsh conditions, and its organic nature, which often improves solubility in common organic solvents. Compared to mineral acids like sulfuric acid, benzenesulfonic acid and its derivatives are generally less oxidizing and corrosive.[1]

Key Applications

This compound is primarily employed in two key transformations involving amino acids:

  • Esterification of Carboxylic Acid Groups: It is an efficient catalyst for the Fischer-Speier esterification of the carboxylic acid moiety of amino acids. This is a common strategy for protecting the C-terminus of amino acids during peptide synthesis and for the preparation of amino acid ester intermediates.

  • Formation of Sulfonamide Derivatives: While less common as a direct reactant to form the primary sulfonamide, it is a precursor to benzenesulfonyl chloride, which readily reacts with the amino group of amino acids to form stable N-benzenesulfonyl amino acids (sulfonamides). These derivatives have applications in medicinal chemistry.

Experimental Protocols

General Protocol for the Esterification of Amino Acids

This protocol describes the synthesis of amino acid esters using this compound as a catalyst. The example provided is for the synthesis of an amino acid benzyl (B1604629) ester, a common protective group strategy. A similar approach can be used for the synthesis of other esters, such as methyl or ethyl esters, by substituting the alcohol.

Reaction Scheme:

Caption: Workflow for the synthesis of amino acid esters.

Catalytic Cycle for Fischer-Speier Esterification

This diagram illustrates the catalytic role of benzenesulfonic acid in the Fischer-Speier esterification of an amino acid.

G AminoAcid Amino Acid (R-COOH) ProtonatedAA Protonated Carbonyl AminoAcid->ProtonatedAA Tetrahedral Tetrahedral Intermediate ProtonatedAA->Tetrahedral Nucleophilic Attack Alcohol Alcohol (R'-OH) Alcohol->Tetrahedral Ester Amino Acid Ester (R-COOR') Tetrahedral->Ester Proton Transfer & Water Elimination Water Water (H2O) Tetrahedral->Water CatalystOut Benzenesulfonic Acid (PhSO3H) Ester->CatalystOut Releases CatalystIn Benzenesulfonic Acid (PhSO3H) CatalystIn->AminoAcid Protonation

Caption: Catalytic cycle of Fischer-Speier esterification.

Safety and Handling

This compound is a corrosive substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.

Conclusion

This compound is a highly effective catalyst for the synthesis of amino acid esters, offering a practical alternative to harsher mineral acids. The protocols provided herein can be adapted for a variety of amino acids and alcohols, making it a valuable tool for researchers in organic synthesis and drug development. The straightforward procedures and generally high yields contribute to its utility in the preparation of key amino acid derivatives.

References

Application Notes and Protocols: Benzenesulfonic Acid Monohydrate in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Benzenesulfonic acid monohydrate (C₆H₅SO₃H·H₂O) is a strong organic acid that serves as a highly effective and versatile catalyst in a multitude of organic reactions.[1][2] Its high acidity (pKa ≈ -2.8), solubility in various organic solvents, and thermal stability make it a superior alternative to traditional mineral acids like sulfuric acid, particularly in processes where milder conditions and reduced corrosion are desired.[3][4][5] It is widely employed in esterification, dehydration, and alkylation reactions.[2] In the pharmaceutical industry, it is crucial for forming benzenesulfonate (B1194179) (besylate) salts of drug compounds to enhance their solubility and stability.[6][7][8]

Key Applications and Experimental Protocols

This compound's primary role is as a Brønsted acid catalyst. It facilitates reactions by protonating substrates, thereby activating them for subsequent nucleophilic attack.[1]

Acid-Catalyzed Esterification

Esterification is a cornerstone reaction in organic synthesis, with applications ranging from fine chemical production to biodiesel synthesis. This compound is an efficient catalyst for the reaction between carboxylic acids and alcohols.[1][2]

Example Application: Synthesis of Fatty Acid Methyl Esters (FAMEs) for Biodiesel Production. In this process, the acid catalyzes the esterification of free fatty acids (FFAs) present in various feedstocks like soybean oil.[1][4]

Experimental Protocol: Esterification of Oleic Acid

  • Reaction Setup:

    • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add oleic acid (1 mole equivalent) and methanol (B129727) (10-20 mole equivalents).

    • Add this compound (2 mol%) to the mixture.[1]

  • Reaction Execution:

    • Heat the reaction mixture to 65°C with continuous stirring.[1]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the conversion of oleic acid is complete (typically 3-5 hours).[1]

  • Work-up and Purification:

    • After cooling to room temperature, transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).

    • Filter the drying agent and remove the solvent (excess methanol) under reduced pressure using a rotary evaporator to yield the crude fatty acid methyl ester.

    • Purify the product via vacuum distillation if required.

Synthesis of Heterocyclic Compounds

Benzenesulfonic acid and its derivatives are utilized in condensation reactions for the synthesis of various heterocyclic scaffolds, which are prevalent in many pharmaceutical agents.[9] For instance, they can catalyze the condensation of anilines with diols for the synthesis of indoles and quinolines.

Experimental Protocol: Synthesis of Bis(indolyl)methanes

  • Reaction Setup:

  • Reaction Execution:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction using TLC. The reaction is typically complete within 1-2 hours.

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (B1210297) (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure bis(indolyl)methane derivative.

Data Presentation: Catalyst Performance

The following tables summarize quantitative data from representative reactions catalyzed by benzenesulfonic acid and its derivatives.

Table 1: Esterification of Oleic Acid for Biodiesel Production

Catalyst Catalyst Loading (mol%) Temperature (°C) Time (h) Conversion (%) Reference

| Benzenesulfonic Acid | 2 | 65 | 3 | 98 |[1] |

Table 2: Continuous Synthesis of n-Propyl Acetate

Catalyst Reaction Type Yield (%) Stability Reference
Sulfuric Acid (SA) Batch ~65 - [4]
p-Toluenesulfonic Acid (PTSA) Batch ~60 - [4]
p-Phenolsulfonic Acid (PPSA) Batch ~60 - [4]
p-Toluenesulfonic Acid (PTSA) Continuous >95 Stable for 50h [4]

| p-Phenolsulfonic Acid (PPSA) | Continuous | >95 | Stable |[4] |

Visualizations: Workflows and Mechanisms

Diagrams created using Graphviz provide a clear visual representation of the experimental processes and chemical transformations involved.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Weigh Reagents (Substrates & Catalyst) glassware 2. Assemble Glassware (Flask, Condenser, Stirrer) reagents->glassware Charge Reactor run_rxn 3. Execute Reaction (Heating & Stirring) glassware->run_rxn Start monitor 4. Monitor Progress (TLC / GC) run_rxn->monitor quench 5. Quench & Neutralize monitor->quench Reaction Complete extract 6. Extraction quench->extract dry 7. Dry & Concentrate extract->dry purify 8. Purify Product (Distillation / Crystallization) dry->purify

Caption: General experimental workflow for acid-catalyzed synthesis.

G RCOOH Carboxylic Acid (R-COOH) Protonated_Acid Protonated Carbonyl [R-C(OH)₂]⁺ RCOOH->Protonated_Acid + H⁺ ROH Alcohol (R'-OH) Catalyst PhSO₃H·H₂O H_plus H⁺ Catalyst->H_plus Protonated_Acid->RCOOH - H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + R'-OH Tetrahedral_Intermediate->Catalyst Catalyst Regenerated Tetrahedral_Intermediate->Protonated_Acid - R'-OH Ester_H2O Ester + H₂O (R-COOR') Tetrahedral_Intermediate->Ester_H2O - H₂O, - H⁺ H_plus_regen H⁺

Caption: Catalytic cycle for Fischer esterification.

G BSA Benzenesulfonic Acid Monohydrate Catalyst Acid Catalyst BSA->Catalyst Pharma Pharmaceutical Applications BSA->Pharma Industry Industrial Processes BSA->Industry Ester Esterification Catalyst->Ester Dehydration Dehydration Catalyst->Dehydration Heterocycles Heterocycle Synthesis Catalyst->Heterocycles Salts Besylate Salt Formation (Improves Solubility) Pharma->Salts Intermediates Drug Intermediates Pharma->Intermediates Surfactants Surfactant Production Industry->Surfactants Dyes Dye Manufacturing Industry->Dyes Resins Ion-Exchange Resins Industry->Resins

Caption: Key application areas of this compound.

References

Application Notes and Protocols for Benzenesulfonic Acid Monohydrate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of benzenesulfonic acid monohydrate as an efficient and versatile acid catalyst in various organic synthesis reactions. This compound offers a less corrosive and often more soluble alternative to mineral acids in organic media, facilitating a range of transformations crucial for chemical research and pharmaceutical development.[1]

Esterification of Carboxylic Acids

This compound is an effective catalyst for the esterification of carboxylic acids with alcohols, a fundamental reaction in the synthesis of numerous organic compounds, including active pharmaceutical ingredients (APIs) and prodrugs.[1][2] Its strong acidic nature promotes the condensation reaction, leading to high yields of the corresponding esters.[2][3]

Data Presentation: Catalyst Loading and Reaction Conditions for Esterification
Substrate (Carboxylic Acid)AlcoholCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Acetic Acidn-Propanol~1.2 (relative to reactants)Batch (neat)501~55Adapted from[4]
Benzoic AcidMethanol (B129727)1-5 (typical)Toluene (B28343)Reflux4-12>90General protocol
Oleic AcidMethanol5-10 (typical for fatty acids)TolueneReflux8-24>95Adapted from[5]

Note: Data for benzenesulfonic acid derivatives like p-toluenesulfonic acid (p-TsOH) is often used as a close approximation for benzenesulfonic acid due to their similar catalytic activity.[4]

Experimental Protocol: Esterification of Benzoic Acid with Methanol

Materials:

  • Benzoic acid

  • Methanol

  • This compound

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzoic acid (1.22 g, 10 mmol), methanol (1.6 mL, 40 mmol), and toluene (40 mL).

  • Add this compound (0.088 g, 0.5 mmol, 5 mol%) to the mixture.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 20 mL) to neutralize the acid catalyst.

  • Wash the organic layer with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude methyl benzoate.

  • Purify the product by distillation or column chromatography if necessary.

Experimental Workflow: Esterification

Esterification_Workflow Reactants 1. Mix Reactants (Carboxylic Acid, Alcohol, Solvent) Catalyst 2. Add Catalyst (this compound) Reactants->Catalyst Reaction 3. Heat to Reflux Catalyst->Reaction Monitoring 4. Monitor by TLC Reaction->Monitoring Workup 5. Aqueous Workup (Neutralization & Washing) Monitoring->Workup Drying 6. Dry & Concentrate Workup->Drying Purification 7. Purify Product Drying->Purification

Caption: General workflow for this compound catalyzed esterification.

Biginelli Reaction for Dihydropyrimidinone Synthesis

The Biginelli reaction is a one-pot three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are heterocyclic compounds with a wide range of biological activities. This compound can serve as an efficient catalyst for this acid-catalyzed cyclocondensation.

Data Presentation: Catalyst Loading for Biginelli-type Reactions
Aldehydeβ-KetoesterUrea (B33335)/ThioureaCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
BenzaldehydeEthyl Acetoacetate (B1235776)Urea10-20 (typical)Ethanol (B145695) or Solvent-free80-1001-4>85General protocol
4-ChlorobenzaldehydeEthyl AcetoacetateUrea15Solvent-free90292Adapted from similar acid catalysts
3-NitrobenzaldehydeMethyl AcetoacetateThiourea15EthanolReflux388Adapted from similar acid catalysts
Experimental Protocol: Synthesis of a Dihydropyrimidinone

Materials:

  • Aldehyde (e.g., Benzaldehyde)

  • β-Ketoester (e.g., Ethyl acetoacetate)

  • Urea

  • This compound

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • In a 50 mL round-bottom flask, combine the aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol).

  • Add ethanol (20 mL) and this compound (1.5 mmol, 15 mol%).

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold ethanol.

  • Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone.

Logical Relationship: Biginelli Reaction

Biginelli_Reaction cluster_reactants Reactants Aldehyde Aldehyde Intermediate Iminium Intermediate Formation & Enamine Addition Aldehyde->Intermediate Ketoester β-Ketoester Ketoester->Intermediate Urea Urea/Thiourea Urea->Intermediate Catalyst Benzenesulfonic Acid Monohydrate (Catalyst) Catalyst->Intermediate Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization Product 3,4-Dihydropyrimidin-2(1H)-one Cyclization->Product

Caption: Key steps in the Biginelli reaction catalyzed by an acid.

Pechmann Condensation for Coumarin (B35378) Synthesis

The Pechmann condensation is a classic method for the synthesis of coumarins from a phenol (B47542) and a β-ketoester under acidic conditions.[3][6] this compound can effectively catalyze this reaction to produce various coumarin derivatives, which are important scaffolds in medicinal chemistry and materials science.[7]

Data Presentation: Catalyst Loading for Pechmann Condensation

| Phenol | β-Ketoester | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Resorcinol (B1680541) | Ethyl Acetoacetate | 10-20 (typical) | Solvent-free | 120-140 | 0.5-2 | >90 | General protocol[7] | | Phenol | Ethyl Acetoacetate | 20 | Solvent-free | 100 | 4 | 75 | Adapted from similar acid catalysts | | m-Cresol | Methyl Acetoacetate | 15 | Toluene | Reflux | 6 | 82 | Adapted from similar acid catalysts |

Experimental Protocol: Synthesis of 7-Hydroxy-4-methylcoumarin

Materials:

  • Resorcinol

  • Ethyl acetoacetate

  • This compound

  • Round-bottom flask

  • Oil bath

  • Magnetic stirrer

  • Ethanol

Procedure:

  • In a 50 mL round-bottom flask, place resorcinol (1.10 g, 10 mmol) and ethyl acetoacetate (1.30 g, 10 mmol).

  • Add this compound (0.18 g, 1 mmol, 10 mol%) to the mixture.

  • Heat the reaction mixture in an oil bath at 130°C with stirring for 1 hour.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add cold water to the solidified mass and triturate to break up the solid.

  • Collect the crude product by vacuum filtration and wash with water.

  • Recrystallize the product from ethanol to yield pure 7-hydroxy-4-methylcoumarin.

Signaling Pathway: Pechmann Condensation Mechanism

Pechmann_Condensation Phenol Phenol Transesterification Transesterification Phenol->Transesterification Ketoester β-Ketoester Ketoester->Transesterification Catalyst H+ Catalyst->Transesterification Hydroxyalkylation Intramolecular Hydroxyalkylation (Electrophilic Aromatic Substitution) Catalyst->Hydroxyalkylation Dehydration Dehydration Catalyst->Dehydration Transesterification->Hydroxyalkylation Hydroxyalkylation->Dehydration Coumarin Coumarin Product Dehydration->Coumarin

Caption: Mechanistic steps of the acid-catalyzed Pechmann condensation.

Tetrahydropyranylation (THP Protection) of Alcohols

The protection of hydroxyl groups is a common strategy in multi-step organic synthesis. This compound can be used as a catalyst for the formation of tetrahydropyranyl (THP) ethers, a widely used protecting group for alcohols due to its stability under various conditions and ease of removal under mild acidic conditions.

Data Presentation: Catalyst Loading for Tetrahydropyranylation
AlcoholDihydropyran (DHP)Catalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Benzyl (B1604629) Alcohol1.2 equiv.1-2Dichloromethane (B109758)0 - RT0.5-2>95General protocol
Cyclohexanol1.2 equiv.2DichloromethaneRT198Adapted from similar acid catalysts
1-Octanol1.5 equiv.1Diethyl etherRT296Adapted from similar acid catalysts
Experimental Protocol: Tetrahydropyranylation of Benzyl Alcohol

Materials:

  • Benzyl alcohol

  • 3,4-Dihydro-2H-pyran (DHP)

  • This compound

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of benzyl alcohol (1.08 g, 10 mmol) in dry dichloromethane (20 mL) in a round-bottom flask, add 3,4-dihydro-2H-pyran (1.1 mL, 12 mmol).

  • Cool the mixture in an ice bath and add this compound (0.018 g, 0.1 mmol, 1 mol%) in one portion.

  • Stir the reaction mixture at room temperature for 30 minutes to 1 hour.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench by adding saturated sodium bicarbonate solution (10 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Experimental Workflow: THP Protection of Alcohols

THP_Protection_Workflow Reactants 1. Dissolve Alcohol & DHP in Solvent Catalyst 2. Add Catalyst (this compound) Reactants->Catalyst Reaction 3. Stir at RT Catalyst->Reaction Quench 4. Quench Reaction Reaction->Quench Extraction 5. Extraction Quench->Extraction Drying 6. Dry & Concentrate Extraction->Drying Purification 7. Purification Drying->Purification

Caption: Workflow for the THP protection of alcohols.

Disclaimer: The provided protocols are intended as a general guide. Researchers should always conduct a thorough literature search and risk assessment before performing any new experiment. Reaction conditions may need to be optimized for specific substrates.

References

Troubleshooting & Optimization

minimizing diphenyl sulfone byproduct in sulfonation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Aromatic Sulfonation. This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize the formation of diphenyl sulfone byproduct during your sulfonation experiments.

Frequently Asked Questions (FAQs)

Q1: What is diphenyl sulfone and why is it a common byproduct in aromatic sulfonation?

Diphenyl sulfone is an organosulfur compound with the formula (C₆H₅)₂SO₂.[1] In the context of aromatic sulfonation, particularly of benzene (B151609), it is an undesired byproduct that can form under typical reaction conditions. Its formation involves the reaction of the initially formed benzenesulfonic acid with another molecule of benzene.[1][2] This side reaction consumes both the starting material and the desired product, leading to reduced yields and complicating the purification process.

Q2: What are the primary factors that promote the formation of diphenyl sulfone?

Several reaction parameters can influence the rate of diphenyl sulfone formation. Key factors include:

  • High Temperature: Elevated temperatures generally accelerate side reactions, including sulfone formation.[3][4] Temperatures exceeding 80°C can significantly increase the yield of undesirable byproducts.[3]

  • High Concentration of Sulfonating Agent: Using a large excess of the sulfonating agent, such as oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid), can drive the formation of diphenyl sulfone.[2][5]

  • Reaction Time: Allowing the reaction to proceed for an extended period after the primary sulfonation is complete can increase the conversion of the sulfonic acid intermediate to the sulfone byproduct.

  • Low Water Concentration: The sulfonation reaction is reversible.[6][7] As water is a byproduct of sulfonation with sulfuric acid, its removal drives the reaction forward but can also create conditions favorable for sulfone formation once the initial sulfonation is near completion.

Q3: At what stage of the reaction does diphenyl sulfone formation become significant?

The formation of diphenyl sulfone typically becomes more pronounced when most of the primary sulfonating agent has been consumed. For instance, in the sulfonation of benzene with sulfuric acid, diphenyl sulfone begins to form in appreciable amounts when about 90% of the sulfuric acid has reacted to form benzenesulfonic acid.[2]

Q4: Are there any additives that can suppress the formation of diphenyl sulfone?

Yes, certain additives can act as inhibitors. One patented method involves adding 5% to 10% by weight of sodium benzenesulfonate (B1194179) to the reaction mixture to inhibit the formation of diphenyl sulfone during the sulfonation of benzene with oleum.[2] Another approach suggests the use of inorganic sulfites to reduce sulfone formation.[8]

Q5: Is it possible to reverse the formation of the desired sulfonic acid?

Yes, the sulfonation of aromatic compounds is a reversible reaction.[7][9] The reverse reaction, known as desulfonation, can be achieved by heating the sulfonic acid in dilute aqueous acid.[6][10] This reversibility is a key consideration in controlling the reaction outcome.

Troubleshooting Guide

Problem: My analysis shows a high percentage of diphenyl sulfone byproduct. What are the likely causes and how can I fix it?

High levels of diphenyl sulfone can be attributed to several factors. Use the following guide to troubleshoot your experiment.

Potential Cause Recommended Action
Excessive Reaction Temperature Local overheating can significantly promote sulfone formation. Ensure uniform mixing and maintain the reaction temperature below 80°C, preferably in the 40°C to 60°C range.[3] Consider using a reduced pressure system to allow the reaction to proceed at a lower boiling temperature.[3][11]
High Molar Ratio of Sulfonating Agent A high concentration of sulfur trioxide (SO₃) relative to the aromatic substrate increases sulfone formation.[5] Carefully control the stoichiometry. Avoid using a large excess of oleum or SO₃.
Prolonged Reaction Time Extended reaction times after the consumption of the starting aromatic compound can lead to the conversion of the desired sulfonic acid to the sulfone byproduct. Monitor the reaction progress (e.g., via HPLC) and quench the reaction once the starting material is consumed.
Inefficient Heat Removal Sulfonation is a highly exothermic reaction.[3] Inadequate heat dissipation can lead to temperature spikes, favoring byproduct formation. Ensure your reaction vessel is adequately cooled, for example, by using an ice bath during the addition of the sulfonating agent.
Data on Byproduct Formation

The ratio of reactants has a significant impact on the amount of diphenyl sulfone formed.

Table 1: Effect of SO₃:Benzene Molar Ratio on Byproduct Formation

SO₃ : Benzene Molar Ratio Sulfone : Sulfonic Acid Ratio
0.13 0.2
1.3 0.6

Data sourced from a study on the sulfonation of benzene with sulfur trioxide at 25°C.[5]

Recommended Experimental Protocol

This protocol for the sulfonation of benzene is designed to minimize the formation of diphenyl sulfone by controlling key reaction parameters.

Materials:

  • Benzene

  • Oleum (20% SO₃)

  • Sodium benzenesulfonate (optional inhibitor)

  • Ice

  • Water

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add the benzene. If using an inhibitor, add 5-10% by weight of sodium benzenesulfonate.[2]

  • Cooling: Cool the flask in an ice bath to maintain a low temperature.

  • Reagent Addition: Slowly add the oleum dropwise from the dropping funnel to the stirred benzene. The rate of addition should be controlled to maintain the internal temperature between 65°C and 80°C.[2] Close monitoring is crucial to prevent temperature spikes.

  • Reaction: After the addition is complete, continue stirring the mixture and maintain the temperature in the specified range until the reaction is complete (monitor by a suitable analytical method like HPLC or TLC).

  • Work-up: Carefully pour the reaction mixture over crushed ice to quench the reaction and precipitate the product.

  • Isolation: The resulting benzenesulfonic acid can be isolated through appropriate purification techniques, such as crystallization or conversion to a salt.

Visual Guides

Reaction Pathways in Benzene Sulfonation

The following diagram illustrates the desired reaction pathway to benzenesulfonic acid and the competing side reaction that leads to the formation of the diphenyl sulfone byproduct.

G Benzene1 Benzene BSA Benzenesulfonic Acid (Desired Product) Benzene1->BSA Primary Reaction (Electrophilic Aromatic Substitution) SO3 Sulfonating Agent (e.g., SO₃ in Oleum) SO3->BSA DPS Diphenyl Sulfone (Byproduct) BSA->DPS Side Reaction H2O H₂O BSA->H2O + Benzene2 Benzene Benzene2->DPS DPS->H2O + H₂SO₄

Caption: Desired sulfonation vs. byproduct formation pathway.

Troubleshooting Workflow for High Diphenyl Sulfone Formation

If you are observing high levels of diphenyl sulfone, use this logical workflow to diagnose and address the potential causes.

G start High Diphenyl Sulfone Byproduct Detected q_temp Was reaction temp. maintained below 80°C? start->q_temp s_temp Action: Improve cooling & monitor temp. closely. Use reduced pressure. q_temp->s_temp No q_ratio Was the molar ratio of sulfonating agent excessive? q_temp->q_ratio Yes s_temp->q_ratio s_ratio Action: Reduce the molar ratio of sulfonating agent. Use stoichiometry control. q_ratio->s_ratio Yes q_time Was the reaction time excessively long? q_ratio->q_time No s_ratio->q_time s_time Action: Monitor reaction progress and quench apon completion. q_time->s_time Yes end_node Problem Resolved q_time->end_node No s_time->end_node

Caption: Diagnostic workflow for excessive sulfone byproduct.

Relationship Between Reaction Parameters and Product Formation

This diagram illustrates how key experimental parameters can be adjusted to favor the formation of the desired sulfonic acid over the diphenyl sulfone byproduct.

G center Reaction Control temp Temperature center->temp conc Reagent Concentration center->conc time Reaction Time center->time product Desired Product Yield (Benzenesulfonic Acid) temp->product Lower byproduct Byproduct Formation (Diphenyl Sulfone) temp->byproduct Higher conc->product Controlled (Not Excessive) conc->byproduct Excessive time->product Sufficient time->byproduct Prolonged

Caption: Influence of parameters on sulfonation outcome.

References

Technical Support Center: Removal of Benzenesulfonic Acid Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the removal of benzenesulfonic acid monohydrate. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to remove?

Benzenesulfonic acid is a strong organic acid that is highly soluble in water and also soluble in various organic solvents like ethanol (B145695) and acetone.[1][2] Its dual solubility is due to its molecular structure, which contains both a hydrophobic benzene (B151609) ring and a hydrophilic sulfonic acid group.[1][3] This characteristic can make its removal from a reaction mixture challenging, as it may not completely separate into either an aqueous or organic phase during extraction.

Q2: What are the most common methods for removing benzenesulfonic acid from a reaction mixture?

The most common methods for removing benzenesulfonic acid include:

  • Aqueous Extraction: Washing the organic reaction mixture with a basic aqueous solution.[4]

  • Silica (B1680970) Gel Chromatography: Separating the polar benzenesulfonic acid from less polar products.[4]

  • Precipitation: Inducing the precipitation of the desired product or the sulfonic acid.

  • Scavenger Resins: Using solid-supported scavengers to bind to the acid.[4][5]

Q3: How do I choose the best removal method for my specific reaction?

The choice of method depends on the properties of your desired product, particularly its solubility and stability. The following decision-making workflow can help guide your choice.

G start Start: Product Mixture with Benzenesulfonic Acid product_check Is the desired product soluble in a water- immiscible organic solvent? start->product_check base_stability Is the product stable to aqueous base (e.g., NaHCO3)? product_check->base_stability Yes chromatography Use Silica Gel Chromatography product_check->chromatography No aqueous_wash Perform Aqueous Basic Wash base_stability->aqueous_wash Yes scavenger Consider Scavenger Resins or Alternative Non-Aqueous Workup base_stability->scavenger No end Product Isolated aqueous_wash->end chromatography->end scavenger->end

Caption: Decision workflow for selecting a removal method.

Troubleshooting Guides

Issue 1: Benzenesulfonic acid remains in the organic layer after aqueous extraction.

This is a common issue that can arise if the benzenesulfonic acid is not fully deprotonated and converted to its water-soluble salt form.

Troubleshooting Steps:

  • Ensure Sufficiently Basic Wash: The pH of the aqueous wash must be high enough to deprotonate the sulfonic acid. Saturated sodium bicarbonate (NaHCO₃) is often sufficient, but a dilute solution of a stronger base like sodium hydroxide (B78521) (NaOH) may be necessary.[4]

  • Perform Multiple Washes: A single wash may not be enough. Perform at least two to three washes with the basic solution.

  • Use a Brine Wash: After the basic washes, wash the organic layer with brine (saturated aqueous NaCl). This helps to remove residual water and can improve the separation of the layers.[4]

Issue 2: My product is base-sensitive and cannot withstand a basic aqueous wash.

For products that are sensitive to degradation or side reactions in the presence of a strong base, alternative methods are required.

Troubleshooting Steps:

  • Silica Gel Chromatography: Benzenesulfonic acid is highly polar and will adhere strongly to silica gel.[4] Your less polar product can be eluted first, leaving the acid on the column.

  • Use of Scavenger Resins: Solid-supported scavengers, such as silica-bound amines (Si-NH₂), can be added to the reaction mixture.[4][6] These resins will react with and bind the benzenesulfonic acid, which can then be removed by simple filtration.

Method Principle of Operation Typical Application
Silica Gel Chromatography Adsorption based on polarityFor non-polar to moderately polar products that are stable on silica.
Amine-Functionalized Scavenger Resins Acid-base reaction and bindingFor sensitive products where aqueous workup is not feasible.[4][6]
Issue 3: An emulsion has formed during the aqueous extraction.

Emulsions are a common problem in extractions, especially when surfactants or compounds with surfactant-like properties are present.

Troubleshooting Steps:

  • Add Brine: Adding a saturated solution of sodium chloride (brine) can help to break up the emulsion by increasing the ionic strength of the aqueous phase.

  • Allow to Stand: Sometimes, simply letting the separatory funnel stand for an extended period can allow the layers to separate.

  • Filtration: Filtering the emulsified mixture through a pad of Celite or glass wool can sometimes break the emulsion.

  • Centrifugation: If available, centrifuging the mixture is a very effective way to separate the layers.

Experimental Protocols

Protocol 1: Removal by Aqueous Basic Extraction

This protocol describes a standard liquid-liquid extraction procedure to remove benzenesulfonic acid into an aqueous phase.

G cluster_workflow Aqueous Extraction Workflow step1 1. Transfer reaction mixture to a separatory funnel. step2 2. Add an equal volume of saturated NaHCO3 solution. step1->step2 step3 3. Stopper, invert, and vent the funnel. Shake gently. step2->step3 step4 4. Allow layers to separate. Drain the lower aqueous layer. step3->step4 step5 5. Repeat steps 2-4 two more times. step4->step5 step6 6. Wash the organic layer with brine. step5->step6 step7 7. Drain the brine and collect the organic layer. step6->step7 step8 8. Dry the organic layer over anhydrous Na2SO4 or MgSO4. step7->step8

References

Technical Support Center: Quenching Benzenesulfonic Acid Monohydrate Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing benzenesulfonic acid monohydrate as a catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of quenching a reaction catalyzed by this compound?

A1: The primary purpose of quenching is to neutralize the strong acidic catalyst, benzenesulfonic acid (pKa ≈ -2.8), thereby stopping the reaction.[1] This is a critical step for preventing product degradation, avoiding side reactions, and enabling the isolation and purification of the target compound.

Q2: What are the most common quenching agents for benzenesulfonic acid?

A2: The most common quenching agents are aqueous basic solutions. Weak bases like saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) are frequently used.[2][3] In cases where the product is not sensitive to stronger bases, dilute solutions of sodium hydroxide (B78521) (NaOH) can also be employed.[4][5] For reactions sensitive to water, an anhydrous workup may be necessary.[6]

Q3: What safety precautions should be taken during the quenching process?

A3: The quenching of a strong acid is an exothermic process that can cause a rapid release of heat and, if carbonates are used, vigorous gas (CO₂) evolution. Always cool the reaction mixture in an ice bath before and during the slow, portion-wise addition of the quenching agent. Ensure the setup is in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Q4: Can the benzenesulfonic acid catalyst be recovered and reused?

A4: As a homogeneous catalyst, benzenesulfonic acid is soluble in the reaction mixture, making its recovery difficult.[2] The typical method of removal is neutralization via an aqueous wash, where the resulting salt is partitioned into the aqueous layer.[2] For easier catalyst recovery, consider using solid-supported sulfonic acids, which can be removed by simple filtration.[7][8]

Q5: What is desulfonation and is it a concern during quenching?

A5: Desulfonation is the reverse reaction of sulfonation, where the sulfonic acid group is removed from the aromatic ring to regenerate the starting arene (e.g., benzene).[9] This can occur under heating in the presence of dilute acid.[10] While quenching is typically performed at low temperatures to minimize this risk, prolonged exposure to acidic aqueous conditions during workup could potentially lead to some degree of desulfonation, which is a particular concern with benzenesulfonic acid due to the potential formation of benzene (B151609).[8]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the quenching and workup of reactions catalyzed by this compound.

Problem 1: Incomplete Quench - Aqueous layer remains acidic after washing.

  • Potential Cause A: Insufficient Amount of Base. The stoichiometry of the base added was not sufficient to neutralize the entire amount of the benzenesulfonic acid catalyst.

  • Solution A: Add more of the basic solution in portions, monitoring the pH of the aqueous layer with pH paper or a pH meter after each addition until it becomes neutral or slightly basic.

  • Potential Cause B: Weak Base Ineffectiveness. The chosen weak base (e.g., sodium bicarbonate) may not be strong enough to effectively neutralize the sulfonic acid, especially if the reaction is biphasic and phase transfer is poor.[2]

  • Solution B: Switch to a slightly stronger base, such as a 5-10% aqueous solution of sodium carbonate (Na₂CO₃).[3] If the product is stable, a carefully controlled addition of a dilute (e.g., 1M) sodium hydroxide (NaOH) solution can be used.[4]

Problem 2: Product Decomposition or Side Reactions During Quench.

  • Potential Cause A: Product Instability to Base. The target molecule or intermediates may be sensitive to basic conditions, leading to hydrolysis (e.g., of esters), elimination, or other degradation pathways.

  • Solution A: Use the mildest possible base, such as a saturated solution of sodium bicarbonate. Perform the quench at a very low temperature (0 °C or lower) and minimize the contact time between the product and the aqueous base.

  • Potential Cause B: Localized High Temperatures (Exotherm). The neutralization reaction is highly exothermic. Adding the quenching agent too quickly can create localized hot spots, causing thermal degradation of the product.

  • Solution B: Ensure the reaction flask is thoroughly cooled in an ice-water or ice-salt bath. Add the quenching solution very slowly, dropwise or in small portions, with vigorous stirring to dissipate heat effectively. Consider a "reverse quench" by adding the reaction mixture slowly to a large, cold, and well-stirred volume of the quenching solution.[6]

Problem 3: Formation of a Persistent Emulsion During Extraction.

  • Potential Cause A: Surfactant-like Nature of Products or Byproducts. The sodium salt of benzenesulfonic acid or other components in the mixture can act as surfactants, stabilizing the emulsion between the organic and aqueous layers.

  • Solution A: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel.[11] This increases the ionic strength and polarity of the aqueous phase, which often helps to break the emulsion.[11]

  • Potential Cause B: Similar Densities of Organic and Aqueous Phases. If the densities of the two layers are too close, separation will be slow and prone to emulsion formation.

  • Solution B: Try diluting the organic phase with a solvent that has a significantly different density (e.g., adding hexane (B92381) to an ethyl acetate (B1210297) solution to lower its density, or dichloromethane (B109758) to increase it). Alternatively, adding more water or brine can help adjust the density of the aqueous phase.

Problem 4: Low Product Yield After Workup.

  • Potential Cause A: Product is Water-Soluble. The desired product may have some solubility in the aqueous phase, leading to losses during the extraction and washing steps.

  • Solution A: Minimize the volume of aqueous washes used. After separating the aqueous layer, re-extract it one or more times with the organic solvent to recover any dissolved product.

  • Potential Cause B: Hydrolysis of Product During Quench. Some products, particularly those with sensitive functional groups like chlorosulfonyls, can hydrolyze upon contact with water during the workup.[6]

  • Solution B: Perform the quench rapidly at low temperatures (0-5 °C) and immediately filter the product if it precipitates.[6] If hydrolysis is a persistent issue, an anhydrous workup may be required, which involves removing the acid under vacuum before purification.[6]

Data Presentation

Table 1: Comparison of Common Quenching Agents

Quenching AgentFormulaTypical ConcentrationStoichiometry (vs. Acid)ProsCons
Sodium BicarbonateNaHCO₃Saturated Aqueous Soln.≥ 1 equivalentMild base; safe for most functional groups; readily available.Can cause significant foaming (CO₂ evolution); may be too weak for efficient neutralization.[2]
Sodium CarbonateNa₂CO₃5-10% Aqueous Soln.≥ 0.5 equivalentsStronger than NaHCO₃; effective neutralization.[3][12]Stronger base may affect sensitive products; vigorous CO₂ evolution.
Sodium HydroxideNaOH1-2 M Aqueous Soln.≥ 1 equivalentStrong; no gas evolution; highly effective neutralization.[4]Can easily cause decomposition of base-sensitive products; highly exothermic.
Ammonium HydroxideNH₄OHDilute Aqueous Soln.≥ 1 equivalentVolatile (ammonia can be removed under vacuum).[4]Can act as a nucleophile; strong odor.

Experimental Protocols

Protocol 1: General Aqueous Quenching and Workup Procedure

  • Cooling: Once the reaction is deemed complete by monitoring (e.g., TLC, HPLC), cool the reaction vessel in an ice-water bath to 0-5 °C.

  • Quenching: Prepare a beaker containing a cold, saturated aqueous solution of sodium bicarbonate. While stirring the bicarbonate solution vigorously, slowly add the cooled reaction mixture dropwise via an addition funnel.

    • Alternative: The reaction mixture can be diluted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) before being slowly added to the quenching solution.

  • Extraction: Transfer the entire mixture to a separatory funnel. Allow the layers to separate.

  • Separation: Drain the lower layer. If the organic layer is desired, collect it. Identify the aqueous layer (usually by adding a few drops of water) and separate it.

  • Washing: Wash the organic layer sequentially with:

    • The same volume of saturated aqueous NaHCO₃ solution (to ensure complete neutralization). Check the pH of the aqueous layer to confirm it is neutral or basic.

    • The same volume of water.

    • The same volume of saturated aqueous NaCl (brine) to help remove residual water.[11]

  • Drying: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified.

Mandatory Visualization

experimental_workflow A Reaction Setup (Substrates + BSA Catalyst) B Reaction Monitoring (TLC, HPLC, etc.) A->B C Cool Reaction Mixture (0-5 °C) B->C D Quenching (Slow addition to cold aq. base) C->D E Workup (Extraction & Washing) D->E F Drying & Solvent Removal E->F G Product Purification (Chromatography, Crystallization) F->G H Isolated Final Product G->H

Caption: General experimental workflow for a reaction catalyzed by benzenesulfonic acid.

troubleshooting_guide Start Issue During Quench / Workup? P1 Aqueous Layer Still Acidic Start->P1 Check pH P2 Emulsion Formed Start->P2 Separation Issue P3 Product Decomposing Start->P3 Low Yield / Impurities S1a Add more base P1->S1a S1b Use stronger base (e.g., Na2CO3) P1->S1b S2a Add Saturated NaCl (Brine) P2->S2a S2b Dilute Organic Phase P2->S2b S3a Quench at lower temp (<0°C) P3->S3a S3b Use milder base (NaHCO3) P3->S3b

Caption: Troubleshooting decision tree for common quenching issues.

References

Technical Support Center: Benzenesulfonic Acid Monohydrate Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

This center provides technical guidance for researchers, scientists, and drug development professionals on the regeneration and reuse of benzenesulfonic acid monohydrate as a catalyst in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in reusing this compound? A1: The main challenge is its nature as a homogeneous catalyst. Because it is soluble in many organic reaction mixtures, separating it from the products and unreacted starting materials after the reaction is complete can be difficult.[1][2] This necessitates specific work-up procedures, such as liquid-liquid extraction or distillation, to recover the catalyst for subsequent use.[3][4]

Q2: How many times can I typically reuse the catalyst? A2: The reusability of benzenesulfonic acid depends heavily on the reaction conditions and the efficiency of the recovery and regeneration process. While heterogeneous (solid-supported) sulfonic acid catalysts can often be reused for 5 to 10 cycles with a gradual drop in activity, homogeneous catalysts like benzenesulfonic acid may experience more significant losses per cycle if recovery is incomplete.[5][6] With an efficient recovery protocol, such as concentration and crystallization, a high catalytic efficiency can be maintained for at least five consecutive cycles.[7]

Q3: What causes the catalyst to lose activity over time? A3: Catalyst deactivation can occur through several mechanisms:

  • Fouling: High molecular weight byproducts or polymers formed during the reaction can block the active sulfonic acid sites.

  • Poisoning: Impurities in the reactants or solvent, particularly basic compounds (e.g., nitrogen-containing molecules), can neutralize the acid, rendering it inactive.

  • Incomplete Recovery: Physical loss of the catalyst during the separation and purification steps is a common reason for an apparent decrease in activity in subsequent runs.

  • Thermal Degradation: Although aromatic sulfonic acids are relatively stable, prolonged exposure to very high temperatures can lead to decomposition.

Q4: Is it necessary to use the monohydrate form? Can I use the anhydrous form? A4: Benzenesulfonic acid is hygroscopic and typically exists as the stable monohydrate. For most applications, particularly those where water is a byproduct (e.g., esterification), using the monohydrate is standard practice and does not negatively impact the reaction. If strictly anhydrous conditions are required, the catalyst must be thoroughly dried, for instance, under a high vacuum at an elevated temperature (e.g., 80°C).

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Reduced product yield in subsequent cycles 1. Incomplete Catalyst Recovery: Physical loss of catalyst during work-up. 2. Catalyst Poisoning: Neutralization by basic impurities in the feedstock. 3. Fouling: Active sites are blocked by polymeric byproducts.1. Optimize the extraction and separation protocol to minimize loss. Ensure complete phase separation during extraction. 2. Purify reactants and solvents before use. Consider passing them through a plug of silica (B1680970) or activated carbon. 3. During regeneration, wash the recovered catalyst with a suitable organic solvent (e.g., toluene (B28343) or dichloromethane) to dissolve and remove organic residues before drying.
Reaction fails to initiate or proceeds very slowly 1. Inactive Catalyst: The catalyst has been deactivated from a previous run or improper storage. 2. Insufficient Catalyst Loading: Too little catalyst was used, or a significant portion was lost during recovery.1. Ensure the catalyst has been properly regenerated and dried. Test the acidity of a small sample. 2. Accurately measure the mass of the recovered catalyst before starting the next cycle. If losses are significant, supplement with fresh catalyst.
Recovered catalyst is a dark, oily, or gummy solid 1. Contamination with Byproducts: The catalyst is contaminated with high-boiling point organic residues from the reaction.1. Implement a more rigorous washing step in the regeneration protocol. Wash the recovered acid with a non-polar solvent in which the catalyst is insoluble but the impurities are soluble. 2. Consider recrystallization of the recovered catalyst from a minimal amount of hot solvent.
Phase separation during aqueous work-up is difficult (emulsion forms) 1. Surfactant-like Byproducts: Some side reactions might produce amphiphilic molecules. 2. Fine Particulate Matter: Small solid particles can stabilize emulsions.1. Add a saturated brine solution (NaCl) to the aqueous layer to increase its ionic strength and help break the emulsion. 2. If solids are present, filter the entire biphasic mixture through a pad of Celite® before allowing the layers to separate.

Catalyst Performance Over Multiple Cycles

Reuse CycleMethyl Stearate Yield (%)[8]Alkyl Levulinate Yield (%)[6]
191.193.0
289.592.5
387.492.3
484.691.9
582.891.5
6N/A91.6
7N/A91.2
8N/A91.3
9N/A90.9
10N/A90.7

Note: The data illustrates a gradual decrease in catalyst activity, which is typical due to minor poisoning, fouling, or physical loss during recovery between cycles.

Diagrams and Workflows

Catalyst Deactivation Pathways

Catalyst Deactivation Pathways cluster_0 Deactivation Mechanisms A Active Catalyst (C₆H₅SO₃H) C Poisoning (e.g., by basic impurities) A->C Neutralization D Fouling (e.g., by polymer byproducts) A->D Blockage of Active Sites E Physical Loss (During work-up) A->E Incomplete Recovery B Inactive Catalyst C->B D->B E->B Apparent Inactivation

Caption: Common pathways leading to the loss of catalytic activity.

Experimental Workflow: Catalyst Regeneration and Reuse

Catalyst Regeneration & Reuse Workflow A 1. Reaction Completion (Product + Catalyst in Organic Phase) B 2. Aqueous Work-up (Add NaHCO₃ solution) A->B C 3. Phase Separation B->C D Organic Phase (Product) C->D Isolate Product E Aqueous Phase (Sodium Benzenesulfonate) C->E F 4. Re-acidification (Add conc. HCl to aqueous phase) E->F G 5. Isolation & Washing (Filter precipitate, wash with cold water) F->G H 6. Drying (Dry under vacuum) G->H I Regenerated Catalyst (Ready for reuse) H->I I->A Reuse in next reaction

Caption: Step-by-step workflow for catalyst recovery and regeneration.

Experimental Protocols

Protocol 1: Catalyst Recovery and Regeneration via Extraction

This protocol outlines a general method for recovering benzenesulfonic acid from a non-aqueous organic reaction mixture.

1. Reaction Quenching and Neutralization: a. Once the reaction is complete, cool the reaction mixture to room temperature. b. Dilute the mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) if necessary to reduce viscosity. c. Transfer the mixture to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) portion-wise until gas evolution ceases. This converts the benzenesulfonic acid into its water-soluble sodium salt.

2. Liquid-Liquid Extraction: a. Shake the separatory funnel vigorously, venting frequently. Allow the layers to separate completely. b. Drain the lower aqueous layer into a clean flask. c. Wash the organic layer with another portion of deionized water and combine the aqueous layers. d. The organic layer now contains the product, which can be further purified.

3. Catalyst Regeneration (Re-acidification): a. Cool the combined aqueous extracts in an ice bath. b. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution becomes strongly acidic (pH ~1, check with pH paper). Benzenesulfonic acid will precipitate out if its concentration is high enough. c. If a precipitate forms, continue stirring in the ice bath for 30 minutes to maximize crystallization.

4. Isolation and Drying: a. Collect the precipitated this compound by vacuum filtration. b. Wash the solid on the filter with a small amount of ice-cold deionized water to remove inorganic salts (NaCl). c. Transfer the white solid to a suitable container and dry under high vacuum, preferably at an elevated temperature (e.g., 60-80°C), until a constant weight is achieved. The recovered catalyst is now ready for reuse. d. If no precipitate forms in step 3c, the catalyst can be recovered by evaporating the water under reduced pressure. Note that this will also leave behind NaCl, requiring subsequent purification steps like recrystallization.

References

dealing with the hygroscopic properties of benzenesulfonic acid monohydrate in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling the hygroscopic properties of benzenesulfonic acid monohydrate during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered hygroscopic?

A1: this compound (C₆H₅SO₃H·H₂O) is the hydrated form of the simplest aromatic sulfonic acid.[1][2] It is considered hygroscopic, and even deliquescent, because it readily absorbs moisture from the atmosphere.[1][3] This property can lead to the solid material becoming a sticky or fused mass, which complicates handling and accurate measurement.[1]

Q2: How should I store this compound to minimize water absorption?

A2: To maintain its integrity, this compound should be stored in a tightly-closed container in a cool, dry, and well-ventilated area.[4][5] For moisture-sensitive applications, storage in a desiccator over a drying agent (like anhydrous sodium sulfate) or under an inert gas atmosphere is recommended.[1][6]

Q3: What are the consequences of using this compound that has absorbed excess water?

A3: Using this compound with an unknown and elevated water content can lead to several experimental issues:

  • Inaccurate Stoichiometry: The actual mass of the acid will be lower than the weighed mass, leading to incorrect molar ratios in reactions.

  • Reaction Inhibition: For moisture-sensitive reactions, the excess water can quench reagents or interfere with catalytic cycles, resulting in low or no product yield.[7]

  • Poor Reproducibility: Inconsistent water content between experiments will lead to variable results, making it difficult to reproduce findings.

  • Physical Handling Difficulties: The material can become a viscous liquid or a hard-to-handle solid, making accurate weighing challenging.[1]

Q4: Can I dry this compound if it has absorbed moisture?

A4: Yes, it is possible to dry hygroscopic solids. A common method is to dry the material under vacuum.[8] Gentle heating can be applied, but care must be taken as the monohydrate has a relatively low melting point (42-59°C).[4][9] Overheating could lead to decomposition.[3] The most reliable method for obtaining the anhydrous form involves rigorous drying procedures, such as over P₂O₅ in a vacuum desiccator.[1]

Troubleshooting Guide

Problem / Observation Potential Cause Recommended Solution
Inconsistent Reaction Yields The water content of the this compound is varying between batches or experiments.Standardize the handling procedure. Use a fresh bottle or dry the required amount of reagent under vacuum before each use.[8] Consider quantifying the water content via Karl Fischer titration for critical applications.
Difficulty Weighing the Reagent The solid has become a sticky, semi-liquid mass due to significant moisture absorption.Transfer the reagent in a low-humidity environment, such as a glove box or glove bag.[10] If unavailable, work quickly and use a container that can be sealed immediately after dispensing. For highly accurate measurements, consider preparing a stock solution in a compatible anhydrous solvent and titrating to determine the exact concentration.
Reaction Fails or Proceeds Slowly The reaction is highly moisture-sensitive, and the water from the reagent is interfering.Ensure all glassware is oven-dried or flame-dried before use.[7] Use anhydrous solvents. Dry the this compound under high vacuum immediately before use to remove as much water as possible.[8]
Reagent Appears Clumped or Fused The reagent has absorbed atmospheric moisture during storage or handling.Before weighing, the clumps can be carefully broken up with a spatula.[3] However, this does not remove the absorbed water. For accurate results, the material should be properly dried or used in applications where a small amount of excess water is tolerable.

Quantitative Data Summary

The precise water content of this compound is critical for stoichiometric calculations. The theoretical values are presented below. Any deviation due to moisture absorption will alter these percentages.

Parameter Value Notes
Molecular Weight 176.19 g/mol C₆H₅SO₃H·H₂O[2][4]
Theoretical Water Content ~10.22% w/w(Mass of H₂O / Total Mass) * 100
Melting Point Range 42-59 °CThe melting point can be depressed by the absorption of excess water.[4][9]
Purity (Typical) ≥ 97-98%As assayed by titration.[2][11]

Experimental Protocols

Protocol 1: Accurate Weighing of this compound

This protocol details the steps for accurately weighing the hygroscopic reagent in a standard laboratory setting.

  • Preparation: Minimize air exposure time.[3] Prepare all necessary items (spatula, weigh boat/paper, container) before opening the reagent bottle.

  • Environment: If possible, perform the weighing in an area with low humidity. For highly sensitive applications, use a glove box or a glove bag with a dry atmosphere.[10]

  • Dispensing: Open the main container for the shortest time possible. Quickly transfer an approximate amount of the solid to a tared, sealable container (e.g., a vial with a screw cap).

  • Weighing by Difference:

    • Seal the vial and weigh it accurately. Record this mass (Mass 1).

    • Quickly add the reagent from the vial directly into the reaction flask.

    • Immediately reseal the vial and weigh it again. Record this mass (Mass 2).

    • The mass of the added reagent is (Mass 1 - Mass 2).

  • Storage: Tightly reseal the main stock bottle immediately after use, purging with an inert gas like nitrogen or argon if available.[6]

Protocol 2: Determination of Water Content by Karl Fischer Titration

This protocol provides a method to accurately quantify the water content for applications requiring high precision.

  • Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Use a solvent system appropriate for organic acids, such as a methanol-based anolyte.

  • Sample Preparation: In a low-humidity environment (glove box), accurately weigh approximately 100-200 mg of this compound into a gas-tight syringe or a specialized KF sample vial.

  • Titration: Inject the sample directly into the titration cell.

  • Analysis: The instrument will automatically titrate the sample and calculate the water content.

  • Calculation: The result is typically provided as a percentage of water by weight. This value can be used to calculate the exact mass of anhydrous benzenesulfonic acid in the weighed sample.

Visualizations

Workflow_Hygroscopic_Solid cluster_prep Preparation cluster_weigh Weighing Procedure cluster_post Post-Weighing start Start: Need to weigh reagent storage Retrieve from Dry Storage (Desiccator/Glove Box) start->storage 1. Retrieve env_check Assess Environment Humidity storage->env_check 2. Prepare weigh_fast Weigh Quickly in Open Air env_check->weigh_fast Standard Use weigh_inert Weigh in Inert Atmosphere (Glove Box) env_check->weigh_inert High Sensitivity Reaction add_to_rxn Add to Reaction Vessel weigh_fast->add_to_rxn weigh_inert->add_to_rxn reseal Tightly Reseal Stock Bottle add_to_rxn->reseal 3. Secure end_proc Proceed with Experiment reseal->end_proc 4. Continue

Caption: Standard workflow for handling and weighing hygroscopic this compound.

Troubleshooting_Logic problem Problem: Inconsistent or Failed Moisture-Sensitive Reaction q1 Was the reagent handled quickly in a low-humidity environment? problem->q1 sol1 Solution: Improve handling technique. Use a glove box or weigh by difference rapidly. q1->sol1 No q2 Was the reagent from a freshly opened container? q1->q2 Yes root_cause Root Cause Identified: Excess Water Content sol1->root_cause sol2 Solution: Use a new bottle or dry the existing reagent under vacuum before use. q2->sol2 No q3 Was water content quantified? q2->q3 Yes sol2->root_cause sol3 Solution: Perform Karl Fischer titration to determine exact water content and adjust stoichiometry. q3->sol3 No q3->root_cause Yes sol3->root_cause

Caption: Troubleshooting logic for experiments involving this compound.

References

Technical Support Center: Optimizing Reactions with Benzenesulfonic Acid Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using benzenesulfonic acid monohydrate as a catalyst in organic synthesis.

I. Esterification Reactions

Esterification is a common application for this compound. This section provides guidance on optimizing reaction conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs) for Esterification

Q1: What is the typical catalyst loading for this compound in esterification reactions?

A1: The optimal catalyst loading can vary depending on the specific substrates and reaction conditions. However, a general starting point is 1-10 mol% relative to the limiting reagent.[1] For instance, in the esterification of oleic acid with methanol, a 2 mol% loading of benzenesulfonic acid at 65°C resulted in a 98% conversion within 3 hours.[2] It is always recommended to perform a small-scale optimization to determine the ideal catalyst concentration for your specific reaction.[3]

Q2: How does reaction temperature affect the rate and yield of esterification?

A2: Increasing the reaction temperature generally accelerates the reaction rate. However, excessively high temperatures can lead to side reactions and decomposition of starting materials or products. For many esterifications, a temperature range of 40-80°C is effective.[1][4] For example, in the synthesis of oleic acid-based wax esters, increasing the temperature from 20°C to 40°C dramatically increased the conversion of cetyl alcohol from 59.2% to 92.9%.[1]

Q3: What is the role of water in esterification, and how can it be managed?

A3: Esterification is a reversible reaction that produces water as a byproduct. The presence of water can shift the equilibrium back towards the starting materials, reducing the yield of the desired ester.[5] this compound contains one equivalent of water, which should be considered in the reaction setup. To drive the reaction to completion, it is often necessary to remove water as it is formed. This can be achieved by azeotropic distillation using a Dean-Stark apparatus or by using a drying agent.

Q4: I am observing low yields in my esterification reaction. What are the potential causes and solutions?

A4: Low yields can be attributed to several factors. Please refer to the troubleshooting guide below for a systematic approach to addressing this issue.

Troubleshooting Guide: Esterification
Problem Potential Cause Recommended Solution
Low Conversion/Yield Insufficient Catalyst: The amount of this compound is too low to effectively catalyze the reaction.Increase the catalyst loading incrementally (e.g., from 2 mol% to 5 mol%, then 10 mol%). Monitor the reaction progress to find the optimal concentration.[1]
Reaction Not at Equilibrium: The reaction time may be too short.Extend the reaction time and monitor the progress by techniques like TLC or GC to ensure the reaction has reached completion.
Water Inhibition: The water produced during the reaction is shifting the equilibrium back to the reactants.Use a Dean-Stark trap with a suitable solvent (e.g., toluene) to azeotropically remove water. Alternatively, add molecular sieves to the reaction mixture.
Suboptimal Temperature: The reaction temperature may be too low for an efficient conversion rate.Gradually increase the reaction temperature, for example, in 10°C increments, while monitoring for any potential side product formation.[1]
Side Product Formation Dehydration of Alcohol: If the alcohol substrate is prone to dehydration, alkene byproducts may form at elevated temperatures.Lower the reaction temperature and consider a higher catalyst loading to accelerate the desired esterification over the competing dehydration reaction.
Ether Formation: At higher temperatures, the alcohol may undergo self-condensation to form an ether.[6]Optimize the reaction temperature to favor esterification. Typically, ether formation becomes more significant at temperatures above 140°C for primary alcohols.[6]
Difficult Product Isolation Product is Water-Soluble: For smaller esters, the product may have significant solubility in the aqueous phase during workup.After neutralization, extract the product with a suitable organic solvent. If the product is still in the aqueous layer, consider a salting-out approach by adding a saturated solution of an inorganic salt (e.g., NaCl) to decrease the ester's solubility in the aqueous phase.
Quantitative Data for Esterification Optimization

The following tables summarize the effects of various reaction parameters on the yield of esterification reactions catalyzed by benzenesulfonic acid and its derivatives.

Table 1: Effect of Catalyst Loading on n-Propyl Acetate Yield [7]

CatalystCatalyst Amount (mol%)Yield of n-Propyl Acetate (%)
Benzenesulfonic Acid (BSA)1.25~55
p-Toluenesulfonic Acid (PTSA)1.25~60
p-Phenolsulfonic Acid (PPSA)1.25~60
Sulfuric Acid (SA)1.25~65

Reaction Conditions: Acetic acid (0.80 mol), n-propanol (0.80 mol), 50°C, 60 min.

Table 2: Optimization of Oleic Acid-Based Wax Ester Synthesis [1]

Temperature (°C)Reaction Time (h)Catalyst (DBSA) (mol%)Molar Ratio (Oleic Acid:Cetyl Alcohol)Conversion of Cetyl Alcohol (%)
204101.3:159.2
40 4 10 1.3:1 93.6
604101.3:194.1
402101.3:188.5
406101.3:194.0
40451.3:189.3
404151.3:193.8
404101:184.5
404101.5:192.8

DBSA: 4-dodecylbenzenesulfonic acid, an analogue of benzenesulfonic acid.

Experimental Protocol: General Procedure for Esterification

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if removing water azeotropically), add the carboxylic acid (1.0 eq) and the alcohol (1.2-3.0 eq). If using a solvent, add it at this stage.

  • Catalyst Addition: Add this compound (0.01-0.10 eq).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80°C) and stir. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst. Separate the organic layer, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude ester can be purified further by distillation or column chromatography if necessary.

II. Dehydration of Alcohols

This compound can be an effective catalyst for the dehydration of alcohols to form alkenes.

Frequently Asked Questions (FAQs) for Dehydration of Alcohols

Q1: What are the typical reaction conditions for alcohol dehydration using benzenesulfonic acid?

A1: Dehydration reactions are typically carried out at elevated temperatures, often ranging from 100°C to 180°C, depending on the alcohol's structure (primary, secondary, or tertiary).[8] The reaction is often performed neat or in a high-boiling inert solvent.

Q2: What are the common side products in dehydration reactions, and how can they be minimized?

A2: The most common side products are ethers, formed by the intermolecular reaction of two alcohol molecules, and polymers, especially at higher temperatures.[6] To minimize ether formation, it is crucial to control the temperature, as higher temperatures favor elimination over substitution.[6] Polymerization can be reduced by distilling the alkene product as it is formed, which also helps to drive the equilibrium towards the product.

Q3: My dehydration reaction is giving a low yield of the desired alkene. What could be the problem?

A3: Low yields in dehydration reactions can stem from incomplete reaction, formation of side products, or reversal of the reaction. Please consult the troubleshooting guide below.

Troubleshooting Guide: Dehydration of Alcohols
Problem Potential Cause Recommended Solution
Low Alkene Yield Reaction Temperature is Too Low: The energy barrier for dehydration is not being overcome.Increase the reaction temperature. Tertiary alcohols dehydrate at lower temperatures than secondary, which in turn are lower than primary alcohols.[8]
Reaction Equilibrium: The reaction is reversible, and the accumulation of water can inhibit the forward reaction.If feasible, distill the alkene product as it forms to shift the equilibrium. This is particularly effective if the alkene has a lower boiling point than the starting alcohol.[6]
Catalyst Deactivation: The catalyst may be deactivated by impurities in the starting materials.Ensure the starting alcohol is pure and dry.
Formation of Ether Byproduct Reaction Temperature is Too Low: At lower temperatures, intermolecular substitution to form an ether can compete with elimination.[6]Increase the reaction temperature to favor the elimination pathway.[6]
Charring/Polymerization Reaction Temperature is Too High: Excessive heat can lead to the decomposition of the starting material or polymerization of the alkene product.Lower the reaction temperature. If the reaction requires high temperatures, consider distilling the product under reduced pressure to lower the required pot temperature.
Experimental Protocol: Dehydration of Cyclohexanol (B46403) to Cyclohexene (B86901) (Adapted)

This protocol is adapted from procedures using other acid catalysts and should be optimized for this compound.

  • Apparatus Setup: Assemble a simple distillation apparatus. Use a round-bottom flask for the reaction, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Reactant and Catalyst Addition: In the round-bottom flask, combine cyclohexanol and this compound (e.g., 5-10 mol%). Add a few boiling chips.

  • Reaction and Distillation: Heat the flask gently. The product cyclohexene (boiling point ~83°C) will distill along with water. Collect the distillate in a receiving flask cooled in an ice bath.

  • Work-up: Transfer the distillate to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Purification: Separate the organic layer and dry it over anhydrous calcium chloride. A final simple distillation of the dried liquid will yield pure cyclohexene.

III. Visualizing Reaction Pathways and Workflows

Acid-Catalyzed Esterification Pathway

esterification_pathway Carboxylic Acid Carboxylic Acid Protonated Carbonyl Protonated Carbonyl Carboxylic Acid->Protonated Carbonyl + H+ (from BSA) Alcohol Alcohol Protonated Carbonyl->Carboxylic Acid - H+ Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carbonyl->Tetrahedral Intermediate + Alcohol Tetrahedral Intermediate->Protonated Carbonyl - Alcohol Protonated Ester Protonated Ester Tetrahedral Intermediate->Protonated Ester - H2O Protonated Ester->Tetrahedral Intermediate + H2O Ester Ester Protonated Ester->Ester - H+ Ester->Protonated Ester H2O H2O H+ H+

Caption: Fischer-Speier esterification pathway catalyzed by benzenesulfonic acid.

General Experimental Workflow for Esterification

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification reactants Combine Carboxylic Acid and Alcohol catalyst Add this compound reactants->catalyst heat Heat to Reaction Temperature catalyst->heat cool Cool to Room Temperature heat->cool Reaction Complete neutralize Neutralize with NaHCO3(aq) cool->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Vacuum dry->concentrate purify Purify by Distillation/Chromatography concentrate->purify Pure Ester Pure Ester purify->Pure Ester

Caption: A typical experimental workflow for an esterification reaction.

Troubleshooting Logic for Low Reaction Yield

troubleshooting_yield start Low Reaction Yield check_time Is the reaction at equilibrium? start->check_time check_temp Is the temperature optimal? check_time->check_temp Yes increase_time Increase reaction time check_time->increase_time No check_catalyst Is catalyst loading sufficient? check_temp->check_catalyst Yes increase_temp Increase temperature check_temp->increase_temp No check_water Is water being removed effectively? check_catalyst->check_water Yes increase_catalyst Increase catalyst loading check_catalyst->increase_catalyst No remove_water Implement water removal (e.g., Dean-Stark) check_water->remove_water No end Yield Improved check_water->end Yes increase_time->end increase_temp->end increase_catalyst->end remove_water->end

Caption: A logical workflow for troubleshooting low yields in catalyzed reactions.

References

Technical Support Center: Benzenesulfonic Acid Monohydrate at High Temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing benzenesulfonic acid monohydrate in high-temperature applications.

Troubleshooting Guide

Issue: Reaction Mixture is Darkening or Charring

If you observe darkening or the formation of black, insoluble material (char) in your reaction, it is likely due to the thermal decomposition of this compound. Follow this guide to diagnose and resolve the issue.

dot

TroubleshootingWorkflow start Charring Observed check_temp Is Reaction Temperature > 150°C? start->check_temp reduce_temp Action: Reduce Temperature or Use a Milder Catalyst check_temp->reduce_temp Yes check_atmosphere Is the Reaction Open to Air? check_temp->check_atmosphere No end_point Problem Resolved reduce_temp->end_point use_inert Action: Run Reaction Under Inert Atmosphere (N2 or Ar) check_atmosphere->use_inert Yes check_water Is Water a Byproduct or Present in Reagents? check_atmosphere->check_water No use_inert->end_point remove_water Action: Use a Dean-Stark Trap or Drying Agent check_water->remove_water Yes consider_solid_acid Consider Alternative: Solid-Supported Sulfonic Acid Catalyst check_water->consider_solid_acid No remove_water->end_point consider_solid_acid->end_point

Caption: Troubleshooting workflow for charring in reactions using benzenesulfonic acid.

Frequently Asked Questions (FAQs)

Q1: At what temperature does this compound start to decompose and cause charring?

A1: While there isn't a single decomposition point, significant thermal degradation and charring are more likely to occur at temperatures above 150°C. The rate of decomposition increases with higher temperatures. Desulfonation, the primary degradation pathway, is a reversible reaction that is favored at elevated temperatures.[1]

Q2: What is the chemical mechanism behind the charring?

A2: Charring is a result of thermal decomposition. The primary mechanism is protodesulfonation , which is the reverse of sulfonation.[1][2][3] At high temperatures, the sulfonic acid group (-SO₃H) is cleaved from the benzene (B151609) ring, releasing sulfur trioxide (SO₃) and regenerating benzene. The highly reactive intermediates and byproducts can then undergo secondary reactions, such as polymerization and oxidation (if oxygen is present), to form complex, high-molecular-weight, carbonaceous materials, which are observed as char.

dot

DecompositionPathway BSA Benzenesulfonic Acid (C₆H₅SO₃H) Benzene Benzene BSA->Benzene Desulfonation SO3 Sulfur Trioxide (SO₃) BSA->SO3 Desulfonation Heat High Temperature (>150°C) Heat->BSA Intermediates Reactive Intermediates Benzene->Intermediates Polymerization/ Oxidation Char Char (Polycyclic Aromatics) Intermediates->Char

Caption: Thermal decomposition pathway of benzenesulfonic acid leading to char formation.

Q3: How can I prevent or minimize charring during my high-temperature reaction?

A3: To minimize charring, consider the following strategies:

  • Temperature Control: Maintain the reaction temperature at the lowest possible point that still allows for an acceptable reaction rate. Avoid localized overheating by ensuring uniform heating and stirring.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon. This prevents oxidative side reactions that contribute to the formation of char.

  • Water Removal: If water is a byproduct of your reaction (e.g., in esterifications), its removal can help suppress the desulfonation equilibrium.[2][3] This can be achieved using a Dean-Stark apparatus or by adding a suitable drying agent.

  • Use a Solid-Supported Catalyst: Consider using a sulfonic acid functionalized solid support, such as silica (B1680970) or a polymer resin.[4][5][6] These catalysts often exhibit higher thermal stability and can be easily removed from the reaction mixture by filtration.

Q4: Are there alternative catalysts I can use for high-temperature acid-catalyzed reactions?

A4: Yes, several alternatives can be considered if this compound proves to be too unstable for your application. The choice of catalyst will depend on the specific requirements of your reaction.

Data Presentation: Alternative High-Temperature Acid Catalysts

Catalyst TypeExamplesMax Operating Temp. (°C)AdvantagesDisadvantages
Aromatic Sulfonic Acids p-Toluenesulfonic acid (PTSA)~150-180Similar acidity to BSA, widely available.Can still decompose at very high temperatures.
Alkyl Sulfonic Acids Methanesulfonic acid (MSA)~140-160Non-oxidizing, lower tendency to form aromatic char.More corrosive than aromatic sulfonic acids.
Solid Acid Catalysts Sulfonated Silica/Polystyrene120-200+High thermal stability, easy to separate, reusable.[4][7][8]May have lower activity due to mass transfer limitations.
Heteropolyacids Tungstophosphoric acid>300Very strong acidity, high thermal stability.Can be expensive, may be sensitive to certain solvents.
Acidic Metal Oxides Sulfated Zirconia>500Extremely high thermal stability, strong acid sites.Can be difficult to prepare with consistent acidity.

Experimental Protocols

Protocol 1: General Procedure for High-Temperature Reaction with Minimized Charring

This protocol provides a general methodology for using this compound in a high-temperature esterification reaction while minimizing the risk of thermal decomposition.

1. Reagents and Equipment:

  • Reactant A (e.g., Carboxylic Acid)

  • Reactant B (e.g., Alcohol)

  • This compound (catalyst, 0.5-2 mol%)

  • High-boiling point solvent (e.g., Toluene, Xylene)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Nitrogen or Argon gas inlet

2. Experimental Workflow:

dot

ExperimentalWorkflow setup 1. Assemble Flask, Dean-Stark, & Condenser charge 2. Charge Reactants & Solvent setup->charge inert 3. Purge with N₂/Ar for 15 min charge->inert add_cat 4. Add Benzenesulfonic Acid Monohydrate inert->add_cat heat 5. Heat to Reflux (e.g., 110-140°C) add_cat->heat monitor 6. Monitor Reaction (TLC/GC) & Water Collection heat->monitor workup 7. Cool & Quench monitor->workup

Caption: Workflow for a high-temperature reaction using a Dean-Stark trap.

3. Detailed Steps:

  • Assembly: Assemble the reaction apparatus (flask, Dean-Stark trap, condenser) and ensure all glassware is dry.

  • Charging Flask: Charge the round-bottom flask with the carboxylic acid, alcohol, and solvent.

  • Inerting: Begin stirring and purge the system with an inert gas (N₂ or Ar) for at least 15 minutes to remove oxygen. Maintain a gentle positive pressure of the inert gas throughout the reaction.

  • Catalyst Addition: Add the this compound to the reaction mixture.

  • Heating: Heat the mixture to the desired reaction temperature (e.g., reflux temperature of the solvent). Ensure the heating is uniform to avoid hot spots.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, GC, LC-MS). Observe the Dean-Stark trap to confirm the removal of water, which indicates the reaction is proceeding and helps prevent catalyst decomposition.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature before proceeding with the aqueous work-up and purification.

This guide is intended to provide a starting point for troubleshooting and optimizing reactions involving this compound at high temperatures. Always consult the relevant safety data sheets (SDS) before handling any chemicals.[9][10]

References

Technical Support Center: Benzenesulfonic Acid Monohydrate Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions for the workup of reactions catalyzed by benzenesulfonic acid monohydrate.

Troubleshooting Guide

This section addresses common issues encountered during the workup and purification stages of reactions where this compound is used as a catalyst.

Question 1: How can I effectively remove the benzenesulfonic acid catalyst from my reaction mixture?

Answer:

Benzenesulfonic acid is a strong acid (pKa ≈ -2.8 to 0.7) and is highly soluble in water.[1][2][3] These properties are exploited for its removal. The most common method is a liquid-liquid extraction using a mild aqueous base. The base deprotonates the sulfonic acid, forming a water-soluble salt that partitions into the aqueous layer.

Several options are available, and the choice depends on the stability of your product.

Method 1: Aqueous Basic Wash This is the most prevalent technique. The organic layer containing your product and the catalyst is washed with an aqueous basic solution.

  • Procedure:

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer with one or more portions of a saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium carbonate (Na₂CO₃) solution.[4]

    • Caution: Vent the separatory funnel frequently, as CO₂ gas evolution can cause pressure buildup.[5]

    • Check the pH of the final aqueous wash with litmus (B1172312) paper or a pH strip to ensure it is neutral or slightly basic, indicating complete neutralization of the acid.[6]

    • Follow with a brine (saturated NaCl) wash to remove residual water from the organic layer.[4]

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄), filter, and concentrate in vacuo.

Comparison of Common Aqueous Bases:

Base Concentration pH (approx.) Notes
Sat. aq. NaHCO₃ ~1 M 8.3 Mild and commonly used. Generates CO₂ gas.[7]
5-10% aq. Na₂CO₃ ~0.5-1 M 11.5 Stronger base, useful for stubborn cases. May be detrimental to base-sensitive products.

| 1 M aq. NaOH | 1 M | 14 | Very strong base. Use with caution as it can hydrolyze esters or damage sensitive functional groups.[4] |

Method 2: Silica (B1680970) Gel Chromatography If your product is not amenable to an aqueous basic wash, the acidic catalyst can be removed via column chromatography. Benzenesulfonic acid is highly polar and will adhere strongly to silica gel.[4]

  • Procedure:

    • Concentrate the crude reaction mixture.

    • Adsorb the residue onto a small amount of silica gel.

    • Load it onto a prepared silica gel column.

    • Elute with a suitable solvent system (e.g., hexanes/ethyl acetate). The less polar product should elute first, leaving the benzenesulfonic acid on the stationary phase.

dot graph Workup_Selection { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#FFFFFF", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", fontcolor="#202124"];

// Nodes Start [label="Crude Reaction\nMixture", fillcolor="#F1F3F4"]; Product_Stable [label="Is the product\nbase-stable?", shape=diamond, fillcolor="#FBBC05"]; Aqueous_Wash [label="Perform Aqueous\nBasic Wash (NaHCO₃)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chromatography [label="Use Silica Gel\nChromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; End_Wash [label="Purified\nProduct", shape=ellipse, fillcolor="#F1F3F4"]; End_Column [label="Purified\nProduct", shape=ellipse, fillcolor="#F1F3F4"];

// Edges Start -> Product_Stable; Product_Stable -> Aqueous_Wash [label="Yes"]; Product_Stable -> Chromatography [label="No"]; Aqueous_Wash -> End_Wash; Chromatography -> End_Column; } caption: "Decision workflow for catalyst removal."

Question 2: My product is base-sensitive. How can I perform the workup without causing decomposition?

Answer:

For base-sensitive compounds, aggressive basic washes must be avoided. Here are several alternative strategies:

  • Water Washes: Benzenesulfonic acid is very soluble in water.[8] Washing the organic layer multiple times with deionized water or brine can remove a significant amount of the catalyst without altering the pH.

  • Solid-Phase Extraction (SPE): Use a basic SPE cartridge (e.g., silica-based with amine functional groups). Dissolve the crude mixture in a minimally polar solvent, pass it through the cartridge, and the acidic catalyst will be retained while your product elutes.

  • Direct Chromatography (with a twist): If direct chromatography is necessary, you can neutralize the silica gel itself.

    • Protocol: Prepare a slurry of silica gel in your column solvent containing 1-2% triethylamine (B128534) (Et₃N). Pack the column with this slurry. The triethylamine will neutralize the acidic sites on the silica and the benzenesulfonic acid catalyst as it passes through, preventing acid-mediated degradation of your product on the column.

Question 3: A persistent emulsion has formed during the aqueous extraction. How can I break it?

Answer:

Emulsions are common when organic and aqueous phases have similar densities or when surfactants are present.[9] They are essentially a stable mixture of two immiscible liquids.[9] Here are several techniques to break an emulsion, starting with the simplest.

  • Be Patient: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Sometimes, the layers will separate on their own.[10]

  • Add Brine: Add a significant volume of saturated aqueous NaCl (brine). This increases the ionic strength and density of the aqueous layer, which helps to force the separation of the layers.[11]

  • Gentle Agitation: Gently swirl the mixture or stir it with a glass rod. Vigorous shaking can worsen the emulsion.

  • Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool. This can break up the suspended droplets that cause the emulsion.[10]

  • Centrifugation: If the volume is small enough, transferring the mixture to centrifuge tubes and spinning for 5-10 minutes is a very effective method.[12]

  • Add a Different Solvent: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion. For example, if you are using dichloromethane (B109758) (DCM), adding some diethyl ether might help.

dot graph Emulsion_Troubleshooting { graph [splines=true, overlap=false, bgcolor="#FFFFFF", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", fontcolor="#202124"];

// Nodes Start [label="Emulsion Formed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wait [label="Wait 10-30 min", shape=diamond, fillcolor="#FBBC05"]; Add_Brine [label="Add Saturated\nNaCl (Brine)", shape=diamond, fillcolor="#FBBC05"]; Filter [label="Filter through\nCelite®", shape=diamond, fillcolor="#FBBC05"]; Centrifuge [label="Centrifuge", shape=diamond, fillcolor="#FBBC05"]; Success [label="Layers Separated", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fail [label="Still Emulsified", fillcolor="#F1F3F4"];

// Edges Start -> Wait; Wait -> Success [label="Resolved"]; Wait -> Add_Brine [label="No"]; Add_Brine -> Success [label="Resolved"]; Add_Brine -> Filter [label="No"]; Filter -> Success [label="Resolved"]; Filter -> Centrifuge [label="No"]; Centrifuge -> Success [label="Resolved"]; Centrifuge -> Fail [label="No"]; } caption: "Troubleshooting flowchart for emulsions."

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound? Benzenesulfonic acid is a strong organic acid that is typically a colorless solid.[13][14] It is highly soluble in water and polar organic solvents like ethanol, but insoluble or only slightly soluble in nonpolar solvents like ether and benzene.[8][15] Its high acidity (pKa ranges from -6.5 to 0.7) is the primary reason it is an effective catalyst.[1][2][3][16]

Q2: How can I confirm that all the benzenesulfonic acid has been removed after the workup? The easiest way is to test the pH of the final aqueous wash. Use a strip of pH paper to test the aqueous layer after your final wash. If the pH is neutral or matches the pH of the wash solution you used (e.g., ~8 for NaHCO₃), the acid has been successfully neutralized and removed from the organic layer.[6] For more sensitive applications, a proton NMR of the crude product can be analyzed; the aromatic protons of benzenesulfonic acid have a characteristic chemical shift that would be absent if it has been fully removed.

Q3: Can I use p-toluenesulfonic acid (PTSA) instead? Is the workup the same? Yes, p-toluenesulfonic acid (p-TsOH or PTSA) is often used interchangeably with benzenesulfonic acid. It has similar acidic properties and solubility. The workup procedure is identical: neutralization with a mild aqueous base to form the water-soluble tosylate salt, which is then removed by extraction.

Q4: My reaction solvent is water-miscible (e.g., THF, acetonitrile). How does this affect the workup? If you used a water-miscible solvent, you must first dilute the reaction mixture with a larger volume of a water-immiscible organic solvent (like ethyl acetate or DCM) and water. This will force the creation of two distinct layers. The water-miscible solvent will partition between the two layers. You may need to perform more aqueous washes than usual to effectively remove both the catalyst and the reaction solvent from your organic layer.[17][18]

References

benzenesulfonic acid monohydrate stability under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of benzenesulfonic acid monohydrate under various experimental conditions. The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in aqueous solutions at neutral pH?

Benzenesulfonic acid is a strong acid and is chemically stable in neutral aqueous solutions at ambient temperatures. It is, however, hygroscopic and should be stored in a well-closed container.

Q2: What is the expected stability of this compound under acidic conditions?

Benzenesulfonic acid is highly stable in acidic solutions at moderate temperatures. Significant degradation is not expected under typical experimental conditions (e.g., 0.1N HCl at room temperature). Degradation via desulfonation to benzene (B151609) and sulfuric acid can occur at very high temperatures (approaching 200°C).[1]

Q3: Is this compound susceptible to degradation in basic solutions?

Yes, benzenesulfonic acid will react with bases. While it is stable in weakly basic solutions at room temperature for short periods, it is incompatible with strong bases.[2] At elevated temperatures, fusion with a strong alkali like sodium hydroxide (B78521) will lead to the formation of phenol.[1]

Q4: What are the primary degradation pathways for benzenesulfonic acid?

The main degradation pathways depend on the conditions:

  • Thermal Degradation (Hydrolysis at high temperatures): At temperatures around 200-220°C in water, desulfonation occurs, yielding benzene and sulfuric acid.[1]

  • Alkaline Fusion (High temperature with strong base): Reaction with molten sodium hydroxide at high temperatures (320-350°C) produces sodium phenolate, which upon acidification yields phenol.[2]

  • Oxidative Degradation: In the presence of strong oxidizing agents or conditions that generate hydroxyl radicals (e.g., sonolysis), benzenesulfonic acid can be hydroxylated to form mono- and di-hydroxylated benzenesulfonic acid derivatives.[3]

  • Biodegradation: Certain microorganisms can degrade benzenesulfonic acid, typically starting with desulfonation to form catechol.[4]

Q5: Are there any known incompatibilities I should be aware of during my experiments?

Yes, benzenesulfonic acid is incompatible with strong oxidizing agents and strong bases.[2] Reactions with these can be exothermic and may lead to degradation of the compound.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpected peaks in chromatogram after storage in basic solution. Base-catalyzed hydrolysis or reaction.Neutralize the sample immediately after the experiment and before analysis. Analyze the sample as soon as possible after preparation. Consider lowering the temperature or using a milder base if experimentally feasible.
Loss of assay of benzenesulfonic acid in a high-temperature experiment. Thermal degradation (desulfonation).If the temperature of your experiment is approaching 200°C, consider that desulfonation to benzene may be occurring. If this is not the intended reaction, reduce the experimental temperature.
Inconsistent results in recovery studies. Hygroscopicity of this compound.Ensure the material is stored in a tightly sealed container in a desiccator. Equilibrate the container to room temperature before opening to prevent water uptake.

Quantitative Stability Data

The following table summarizes the expected stability of this compound under typical forced degradation conditions. It is important to note that benzenesulfonic acid is a very stable molecule, and significant degradation may only be observed under harsh conditions. The goal of a forced degradation study is typically to achieve 5-20% degradation to demonstrate the specificity of the analytical method.

ConditionReagentTemperatureDurationExpected Degradation Products
Acid Hydrolysis 0.1N HCl80°C24 hoursBenzene (at very high temperatures)
Base Hydrolysis 0.1N NaOH80°C24 hoursPhenol (at very high temperatures)
Oxidation 3% H₂O₂Room Temp24 hoursHydroxylated benzenesulfonic acids

Experimental Protocols

Protocol for Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound under stress conditions to develop and validate a stability-indicating analytical method.

Materials:

  • This compound

  • 0.1N Hydrochloric acid

  • 0.1N Sodium hydroxide

  • 3% Hydrogen peroxide

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector

  • pH meter

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in water to prepare a stock solution of 1 mg/mL.

  • Acid Hydrolysis:

    • To 5 mL of the stock solution, add 5 mL of 0.1N HCl.

    • Heat the solution at 80°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 0.1N NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 5 mL of the stock solution, add 5 mL of 0.1N NaOH.

    • Heat the solution at 80°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 0.1N HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 5 mL of the stock solution, add 5 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Keep the solid this compound in a hot air oven at 105°C for 24 hours.

    • After exposure, prepare a 100 µg/mL solution in the mobile phase.

  • Photolytic Degradation:

    • Expose the solid this compound to UV light (254 nm) and visible light for an extended period (e.g., 7 days).

    • After exposure, prepare a 100 µg/mL solution in the mobile phase.

  • Analysis:

    • Analyze all the stressed samples, along with an unstressed control sample (100 µg/mL), by a suitable stability-indicating HPLC method.

Stability-Indicating HPLC Method
  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and acetonitrile (B52724) (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Visualizations

This compound Stability Pathways cluster_conditions Conditions BSA Benzenesulfonic Acid Monohydrate Stable Stable BSA->Stable Aqueous Solution (Neutral pH, RT) BSA->Stable Acidic Solution (e.g., 0.1N HCl, moderate temp) Benzene Benzene + H2SO4 BSA->Benzene High Temperature Hydrolysis (>200°C) Phenol Phenol BSA->Phenol Alkali Fusion (High Temp, Strong Base) HydroxylatedBSA Hydroxylated Derivatives BSA->HydroxylatedBSA Oxidation (e.g., H2O2) Neutral Neutral pH, RT Acidic Acidic, Moderate Temp HighTemp High Temp (>200°C) AlkaliFusion Alkali Fusion Oxidation Oxidation

Caption: Stability of benzenesulfonic acid under various conditions.

Forced Degradation Experimental Workflow Start Start: Benzenesulfonic Acid Monohydrate Sample Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Neutralize Neutralize/Dilute Samples Stress->Neutralize Analyze Analyze by Stability-Indicating HPLC Method Neutralize->Analyze Data Evaluate Data: - Assay of Parent Compound - Formation of Degradation Products - Peak Purity Analyze->Data End End: Stability Profile Data->End

Caption: Workflow for a forced degradation study.

References

troubleshooting low yields in benzenesulfonic acid monohydrate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of benzenesulfonic acid monohydrate.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Question 1: My reaction yield is significantly lower than expected. What are the common causes?

Answer: Low yields in the synthesis of benzenesulfonic acid are often attributable to several factors. The sulfonation of benzene (B151609) is a reversible reaction, and the presence of water can shift the equilibrium back to the reactants, benzene and sulfuric acid.[1][2][3][4][5] Key areas to investigate include:

  • Incomplete Reaction: The reaction may not have reached completion. Ensure sufficient reaction time and appropriate temperature control.

  • Excess Water: The presence of water, either in the starting materials or formed during the reaction, can reverse the sulfonation process.[1][4] Using a dehydrating agent or a method to remove water azeotropically can improve yields.[1][6]

  • Suboptimal Temperature: The reaction temperature influences both the reaction rate and the formation of byproducts. Temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can promote side reactions and decomposition.[1]

  • Formation of Byproducts: The primary byproduct is diphenyl sulfone, which consumes the starting material and reduces the yield of the desired product.[1][6][7]

  • Losses During Workup and Purification: Significant amounts of the product can be lost during extraction, washing, and crystallization steps.

Question 2: I have identified a significant amount of diphenyl sulfone in my product. How can I minimize its formation?

Answer: Diphenyl sulfone is a common byproduct in this reaction.[1][6][7] Its formation can be minimized by implementing the following strategies:

  • Control of Reaction Temperature: Higher temperatures tend to favor the formation of diphenyl sulfone.[1] Maintaining the recommended reaction temperature is crucial.

  • Use of Excess Benzene: Using an excess of benzene can help to favor the desired monosulfonation reaction over the formation of the sulfone byproduct.[6]

  • Addition of Inhibitors: Certain additives can suppress the formation of diphenyl sulfone. For instance, the addition of a small amount of acetic anhydride (B1165640) or sodium benzenesulfonate (B1194179) to the reaction mixture has been shown to reduce sulfone formation.[6][7][8]

Question 3: The isolated product is an oil and will not crystallize, or it appears wet and difficult to handle. What is the issue?

Answer: Benzenesulfonic acid is hygroscopic and can exist in different hydrated forms, including a monohydrate and a sesquihydrate, as well as an anhydrous form.[6] If the product is oily or wet, it is likely due to excess water or the presence of impurities.

  • Incomplete Drying: Ensure that the product is thoroughly dried under vacuum to remove any residual water or solvent.

  • Presence of Sulfuric Acid: Residual sulfuric acid can interfere with crystallization. Proper quenching and washing steps are necessary to remove it.

  • Formation of Hydrates: Benzenesulfonic acid readily forms hydrates.[6] The monohydrate has a melting point of 45-46°C, while the sesquihydrate melts at 43-44°C.[6] The anhydrous form has a higher melting point of 65-66°C.[6] To obtain the monohydrate, careful control of the water content during crystallization is necessary.

Question 4: How can I effectively remove unreacted sulfuric acid from my crude product?

Answer: Removing excess sulfuric acid is a critical purification step. Several methods can be employed:

  • Neutralization: In industrial processes, calcium carbonate is often used to neutralize excess sulfuric acid, leading to the precipitation of calcium sulfate.[6] For laboratory scale, a careful addition of a base like sodium hydroxide (B78521) or sodium sulfite (B76179) can be used, followed by filtration of the resulting salt.[6]

  • Extraction: The crude reaction mixture can be treated with benzene, which will dissolve the benzenesulfonic acid, leaving the sulfuric acid behind.[9] The benzenesulfonic acid can then be recovered from the benzene solution.[9]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis of benzenesulfonic acid.

Table 1: Influence of Reaction Conditions on Product Composition

Method/ConditionsBenzenesulfonic Acid (%)Diphenyl Sulfone (%)Sulfuric Acid (%)Yield (%)Reference
Batch operation with azeotropic water removal93.1<2 (with sodium benzenesulfonate)4.8Not specified[6]
Continuous operation with azeotropic water removal80.2Not specified14.3Not specified[6]
Sulfonation with sulfur trioxide and acetic anhydrideNot specified1.50.298[8]
Benzene and sulfur trioxide with sodium benzenesulfonate91.55.3Not specified95.5[7]
Benzene and sulfur trioxide with sodium benzenesulfonate81.76.4Not specified85.0[7]
Benzene and sulfur trioxide without inhibitor61.920.9Not specified64.5[7]

Table 2: Physical Properties of Benzenesulfonic Acid Forms

FormMelting Point (°C)
Anhydrous65-66
Monohydrate45-46
Sesquihydrate (1.5 H₂O)43-44

Data sourced from[6]

Experimental Protocols

Protocol 1: Synthesis of Anhydrous Benzenesulfonic Acid

This protocol is adapted from a literature procedure for the monosulfonation of benzene.[8]

Materials:

  • Dry benzene (390 g, 5 mol)

  • Acetic anhydride (1 g)

  • Liquid, stabilized sulfur trioxide (200 g, 2.5 mol)

Procedure:

  • Place the dry benzene and acetic anhydride in a three-necked reaction flask equipped with a stirrer and reflux condenser.

  • Heat the reaction flask to 40°C and gradually reduce the pressure to 400 mm Hg to achieve vigorous reflux.

  • In a separate flask, gently warm the sulfur trioxide generator to maintain an internal temperature of 30°C.

  • Aspirate the sulfur trioxide vapor into the refluxing benzene solution.

  • Discontinue external heating of the reaction flask once the reaction is initiated.

  • The reaction is complete when all the sulfur trioxide has been transferred and reflux ceases.

  • Distill off the excess benzene in vacuo to isolate the anhydrous benzenesulfonic acid as a light amber colored oil, which will slowly crystallize.

Protocol 2: Purification of Benzenesulfonic Acid

This protocol describes a method for purifying crude benzenesulfonic acid.[10]

Materials:

  • Crude benzenesulfonic acid

  • Barium carbonate

  • Sulfuric acid

  • Distilled water

Procedure:

  • Dissolve the crude benzenesulfonic acid in a small volume of distilled water.

  • Add slightly less than the theoretical amount of barium carbonate with stirring until effervescence ceases, ensuring the solution remains acidic.

  • Filter off the insoluble barium benzenesulfonate.

  • Collect and dry the barium benzenesulfonate to a constant weight in vacuo.

  • Suspend the dried salt in water and add slightly less than the equivalent amount of sulfuric acid with stirring.

  • Filter off the precipitated barium sulfate.

  • Evaporate the filtrate containing the purified benzenesulfonic acid in a high vacuum to obtain a crystalline solid.

Visualizations

Reaction and Troubleshooting Workflow

Troubleshooting_Workflow start Start: Low Yield of This compound check_reaction Check Reaction Parameters: - Temperature - Reaction Time - Reagent Stoichiometry start->check_reaction analyze_byproducts Analyze for Byproducts (e.g., Diphenyl Sulfone) start->analyze_byproducts check_workup Review Workup & Purification: - Extraction Efficiency - Washing Steps - Crystallization Conditions start->check_workup incomplete_reaction Issue: Incomplete Reaction check_reaction->incomplete_reaction byproduct_formation Issue: High Byproduct Formation analyze_byproducts->byproduct_formation workup_loss Issue: Product Loss During Workup check_workup->workup_loss solution_reaction Solution: - Increase reaction time - Optimize temperature incomplete_reaction->solution_reaction solution_byproduct Solution: - Adjust temperature - Use excess benzene - Add inhibitor (e.g., Ac₂O) byproduct_formation->solution_byproduct solution_workup Solution: - Optimize extraction solvent/volume - Ensure complete precipitation/ crystallization workup_loss->solution_workup end End: Improved Yield solution_reaction->end solution_byproduct->end solution_workup->end

Caption: Troubleshooting workflow for low yields.

Benzenesulfonic Acid Synthesis Pathway

Reaction_Pathway cluster_reactants Reactants cluster_products Products cluster_byproduct Side Reaction benzene Benzene bsa Benzenesulfonic Acid benzene->bsa Desired Reaction (Electrophilic Aromatic Substitution) diphenyl_sulfone Diphenyl Sulfone benzene->diphenyl_sulfone sulfonating_agent Sulfonating Agent (H₂SO₄ or SO₃) sulfonating_agent->bsa bsa->benzene Reversible Reaction (in presence of H₂O) water Water bsa->water + bsa->diphenyl_sulfone Further Reaction with Benzene (Side Reaction)

Caption: Synthesis and side reaction pathways.

References

Validation & Comparative

A Head-to-Head Comparison of Benzenesulfonic Acid Monohydrate and p-Toluenesulfonic Acid as Catalysts in Esterification Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of an acid catalyst is a critical decision in the synthesis of ester-containing compounds. This guide provides an objective comparison of the catalytic activity of two commonly used sulfonic acids: benzenesulfonic acid (BSA) monohydrate and p-toluenesulfonic acid (p-TsOH), supported by experimental data.

Benzenesulfonic acid and p-toluenesulfonic acid are both strong organic acids frequently employed as catalysts in a variety of organic transformations, most notably in Fischer-Speier esterification. Their efficacy stems from their ability to protonate the carbonyl oxygen of a carboxylic acid, thereby enhancing its electrophilicity and facilitating nucleophilic attack by an alcohol. While structurally similar, the presence of a methyl group on the benzene (B151609) ring of p-toluenesulfonic acid can influence its catalytic performance.

Quantitative Comparison of Catalytic Activity

A study by Lui et al. (2021) provides a direct comparison of the catalytic activity of benzenesulfonic acid and p-toluenesulfonic acid in the esterification of acetic acid with n-propanol in a batch reactor. The results indicate that under the same reaction conditions, benzenesulfonic acid exhibits slightly higher catalytic activity than p-toluenesulfonic acid.[1] However, in a continuous process, the performance of p-toluenesulfonic acid was found to be comparable to that of other sulfonic acids.[1]

CatalystReactantsMolar Ratio (Acid:Alcohol)Catalyst Loading (mol%)Temperature (°C)Reaction Time (min)Yield of n-propyl acetate (B1210297) (%)Reference
Benzenesulfonic Acid (BSA)Acetic Acid, n-Propanol1:11.25060>60Lui et al., 2021[1]
p-Toluenesulfonic Acid (p-TsOH)Acetic Acid, n-Propanol1:11.25060~60Lui et al., 2021[1]

Note: The yield for benzenesulfonic acid is interpreted from a graphical representation in the cited study which shows a slightly higher yield compared to p-toluenesulfonic acid.

The slightly lower activity of p-toluenesulfonic acid in the batch process could be attributed to steric hindrance from the methyl group, which may slightly impede the approach of the reactants to the catalytic site. However, this effect appears to be minimal and can be overcome in a continuous process where reaction equilibrium is continuously shifted.

Experimental Protocols

The following is a representative experimental protocol for the esterification of acetic acid and n-propanol using a sulfonic acid catalyst, based on the work of Lui et al. (2021).[1]

Materials:

  • Acetic Acid (0.80 mol)

  • n-Propanol (0.80 mol)

  • Benzenesulfonic acid monohydrate or p-Toluenesulfonic acid (0.0096 mol, 1.2 mol% relative to the limiting reagent)

  • 150 mL round-bottomed flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

Procedure:

  • To a 150 mL round-bottomed flask equipped with a magnetic stir bar, add acetic acid (0.80 mol) and n-propanol (0.80 mol).

  • Assemble the flask with a reflux condenser.

  • Begin stirring the mixture and heat it to the reaction temperature of 50°C using a heating mantle or oil bath.

  • Once the reaction temperature is reached, add the weighed quantity of the sulfonic acid catalyst (this compound or p-toluenesulfonic acid).

  • Maintain the reaction at 50°C with continuous stirring for 60 minutes.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, n-propyl acetate, can be isolated and purified using standard techniques such as distillation. The yield can be determined by gas chromatography (GC) or other suitable analytical methods.

Reaction Mechanism and Visualization

The catalytic activity of both benzenesulfonic acid and p-toluenesulfonic acid in esterification follows the well-established Fischer-Speier esterification mechanism. This multi-step process is initiated by the protonation of the carboxylic acid.

Fischer_Esterification Reactants Carboxylic Acid + Alcohol Protonated_Acid Protonated Carboxylic Acid Reactants->Protonated_Acid + H⁺ (from catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Alcohol Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Water_Elimination Elimination of Water Protonated_Intermediate->Water_Elimination Protonated_Ester Protonated Ester Water_Elimination->Protonated_Ester Ester Ester + H₃O⁺ Protonated_Ester->Ester - H⁺ Catalyst_Regen Catalyst Regeneration Ester->Catalyst_Regen Catalyst_Regen->Reactants H⁺ Catalyst_Selection Start Define Esterification Reaction Consider_Catalyst Consider Acid Catalysts Start->Consider_Catalyst BSA Benzenesulfonic Acid (Higher Activity) Consider_Catalyst->BSA PTSA p-Toluenesulfonic Acid (Slightly Lower Activity, Potentially Safer) Consider_Catalyst->PTSA Evaluate Evaluate Cost and Safety BSA->Evaluate PTSA->Evaluate Decision Select Optimal Catalyst Evaluate->Decision

References

A Comparative Guide to Benzenesulfonic Acid Monohydrate and Sulfuric Acid as Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate acid catalyst is a critical decision in the design of synthetic routes, impacting reaction efficiency, yield, and overall process sustainability. Both benzenesulfonic acid monohydrate and sulfuric acid are powerful Brønsted acid catalysts frequently employed in organic synthesis, particularly for reactions such as esterification and dehydration. This guide provides an objective comparison of their catalytic performance, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in catalyst selection for your specific research and development needs.

At a Glance: Key Differences and Advantages

FeatureThis compoundSulfuric Acid
Physical State Crystalline solidOily, viscous liquid
Handling Easier and safer to weigh and handleCorrosive liquid, requires careful handling
Corrosiveness Generally less corrosive to equipmentHighly corrosive, can cause charring and side reactions
Byproducts Tends to produce fewer byproductsCan lead to oxidation and sulfonation byproducts
Solubility Good solubility in organic solventsCan have limited solubility in some organic media
Dehydrating Ability ModerateStrong dehydrating agent

Performance in Esterification: Synthesis of n-Propyl Acetate (B1210297)

The Fischer esterification is a cornerstone of organic synthesis for the preparation of esters from carboxylic acids and alcohols. The following data compares the catalytic efficiency of benzenesulfonic acid derivatives and sulfuric acid in the synthesis of n-propyl acetate from acetic acid and n-propanol.

Quantitative Data Summary
CatalystAbbreviationYield (%) in Batch Process (60 min)Notes
Sulfuric AcidSA~70Highest yield in batch process.[1]
p-Phenolsulfonic AcidPPSA~60Slightly lower yield than SA in batch.[1]
p-Toluenesulfonic AcidPTSA~60Performance similar to PPSA.[1]
Benzenesulfonic AcidBSA<60Lower activity compared to SA, PPSA, and PTSA.[1]

In a continuous process with reactive distillation, both p-phenolsulfonic acid (PPSA) and p-toluenesulfonic acid (PTSA) demonstrated performance close to that of sulfuric acid (SA), with the added benefit of producing fewer byproducts.[1] The stability of PTSA was also notable, maintaining a high yield of n-propyl acetate for 50 hours in a continuous process.[1]

Experimental Protocol: Batch Esterification of Acetic Acid and n-Propanol

This protocol is adapted from a comparative study on the synthesis of n-propyl acetate.[1]

Materials:

  • Acetic acid (0.80 mol)

  • n-Propanol (0.80 mol)

  • Catalyst (this compound or Sulfuric acid, 5-20 mmol)

  • 150 mL round-bottomed flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • Charge a 150 mL round-bottomed flask with 0.80 mol of acetic acid and 0.80 mol of n-propanol.

  • Equip the flask with a reflux condenser.

  • Heat the mixture to the desired reaction temperature (e.g., 50°C) using a heating mantle.

  • Once the temperature is stable, add the weighed amount of the catalyst (e.g., this compound or sulfuric acid).

  • Maintain the reaction mixture at the set temperature under reflux for the desired reaction time (e.g., 60 minutes).

  • Monitor the progress of the reaction by taking aliquots at regular intervals for analysis (e.g., by gas chromatography).

Reaction Mechanism: Fischer Esterification

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst plays a crucial role in activating the carboxylic acid towards nucleophilic attack by the alcohol.

Fischer Esterification Mechanism

Performance in Dehydration: Synthesis of Cyclohexene (B86901)

Quantitative Data Summary
CatalystReactantProductYield (%)Notes
Sulfuric AcidCyclohexanol (B46403)Cyclohexene~75A common and effective catalyst, though can cause side reactions.
Phosphoric AcidCyclohexanolCyclohexene~65Often preferred over sulfuric acid due to fewer side reactions and less charring.

While specific quantitative data for this compound in this reaction is not provided in the searched literature, its known catalytic activity in other dehydration reactions suggests it would be an effective, and likely milder, alternative to sulfuric acid.

Experimental Protocol: Dehydration of Cyclohexanol with Sulfuric Acid

This is a general laboratory procedure for the dehydration of cyclohexanol.

Materials:

  • Cyclohexanol

  • Concentrated sulfuric acid (9 M)

  • Potassium carbonate (anhydrous)

  • 25 mL round-bottom flask

  • Fractional distillation apparatus

  • Heating mantle

  • Stir bar

Procedure:

  • Set up a fractional distillation apparatus with a 25 mL round-bottom flask as the distillation flask and a receiving flask cooled in an ice-water bath.

  • To the distillation flask, add a stir bar and 5 mL of cyclohexanol.

  • Carefully add 2.5 mL of 9 M sulfuric acid to the cyclohexanol.

  • Begin stirring and heat the mixture using a heating mantle.

  • Collect the distillate that comes over in the temperature range of 80-85 °C.

  • Once the distillation is complete, add a small amount of anhydrous potassium carbonate to the collected distillate to remove any co-distilled water.

  • Separate the dried cyclohexene from the potassium carbonate by filtration or decantation.

Reaction Mechanism: Acid-Catalyzed Dehydration of a Secondary Alcohol (E1)

The dehydration of secondary alcohols like cyclohexanol in the presence of a strong, non-nucleophilic acid typically proceeds through an E1 (elimination, unimolecular) mechanism.

Dehydration_E1 cluster_protonation Protonation cluster_carbocation Carbocation Formation cluster_deprotonation Deprotonation Cyclohexanol Cyclohexanol Protonated_Alcohol Protonated Cyclohexanol Cyclohexanol->Protonated_Alcohol Fast H_plus H⁺ Protonated_Alcohol_2 Protonated Cyclohexanol Carbocation Cyclohexyl Carbocation Protonated_Alcohol_2->Carbocation Slow (Rate-determining) Water_out H₂O Carbocation_2 Cyclohexyl Carbocation Cyclohexene Cyclohexene Carbocation_2->Cyclohexene Fast Water_base H₂O H3O_plus H₃O⁺

References

A Comparative Guide to Analytical Methods for Benzenesulfonic Acid Monohydrate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of benzenesulfonic acid monohydrate is critical in various stages of drug development and manufacturing, from raw material testing to formulation analysis. This guide provides an objective comparison of the most common analytical methods employed for this purpose: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ion Chromatography (IC) with conductivity detection, Acid-Base Titration, and direct UV-Vis Spectrophotometry. This document outlines the experimental protocols and presents a comparative analysis of their performance based on key validation parameters.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and sample throughput. The following table summarizes the typical performance characteristics of each method for the quantification of this compound.

Performance ParameterHPLC-UVIon ChromatographyTitrationUV-Vis Spectrophotometry
Principle Chromatographic separation based on polarity, followed by UV detection.Ion-exchange chromatographic separation with conductivity detection.Neutralization reaction between the acidic analyte and a basic titrant.Measurement of light absorbance by the aromatic ring of the analyte.
Precision (%RSD) < 2%[1]< 2.0%[2]< 1%< 2%
Accuracy (Recovery) 98-102%[1]97-102%[2]99-101%98-102%
Linearity (r²) > 0.999[2]> 0.999[2]Not Applicable> 0.999
Limit of Detection (LOD) ~0.02 µg/mL[3]~0.02 µg/mL[3]High (mg/mL range)~0.5 µg/mL
Limit of Quantification (LOQ) ~0.07 µg/mL[3]~0.07 µg/mL[3]High (mg/mL range)~1.5 µg/mL
Specificity High (separates from impurities)High (separates ionic species)Low (titrates all acidic/basic impurities)Low (interference from other UV-absorbing compounds)
Analysis Time/Sample 10-20 min10-20 min5-10 min< 5 min
Cost HighHighLowLow
Throughput Moderate to HighModerate to HighLow to ModerateHigh

Experimental Workflows & Logical Relationships

The following diagram illustrates a general workflow for the quantification of this compound, from sample reception to final data analysis.

Analytical Workflow for this compound Quantification General Analytical Workflow Sample Sample Receipt and Login Preparation Sample Preparation (Weighing, Dissolution, Dilution) Sample->Preparation HPLC HPLC-UV Analysis Preparation->HPLC Aliquots for Chromatography IC Ion Chromatography Analysis Preparation->IC Aliquots for Chromatography Titration Titration Analysis Preparation->Titration Aliquots for Titration UVVis UV-Vis Spectrophotometry Preparation->UVVis Aliquots for Spectrophotometry Data_Acquisition Data Acquisition HPLC->Data_Acquisition IC->Data_Acquisition Titration->Data_Acquisition UVVis->Data_Acquisition Data_Processing Data Processing and Calculation Data_Acquisition->Data_Processing Report Result Reporting and Review Data_Processing->Report

Caption: General analytical workflow for this compound quantification.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This method offers high specificity and sensitivity for the quantification of benzenesulfonic acid.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Phosphoric acid or other suitable buffer components

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio depends on the column and system, but a common starting point is 70:30 (aqueous:organic).

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve a concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • Detection wavelength: 220 nm[4]

  • Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solutions.

  • Quantification: Determine the concentration of benzenesulfonic acid in the samples by comparing their peak areas to the calibration curve.

Ion Chromatography (IC)

IC is a powerful technique for the analysis of ionic species and is particularly suitable for quantifying the benzenesulfonate (B1194179) anion.

Instrumentation:

  • Ion chromatograph with a conductivity detector and a suppressor

  • Anion-exchange analytical column (e.g., Dionex IonPac™ AS18)[3]

  • Data acquisition and processing software

Reagents:

  • Sodium hydroxide (B78521) or sodium carbonate/bicarbonate eluent concentrate

  • Deionized water

  • This compound reference standard

Procedure:

  • Eluent Preparation: Prepare the eluent by diluting the concentrate with deionized water according to the manufacturer's instructions. A typical eluent is a potassium hydroxide solution.

  • Standard Solution Preparation: Prepare a stock solution of benzenesulfonate by dissolving an accurately weighed amount of the reference standard in deionized water. Prepare calibration standards by serial dilution.

  • Sample Preparation: Dissolve an accurately weighed sample in deionized water to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 25 µL

    • Column temperature: Ambient

    • Detection: Suppressed conductivity

  • Analysis: Inject the calibration standards to create a calibration curve. Analyze the samples by injecting them into the IC system.

  • Quantification: Calculate the concentration of benzenesulfonate in the samples based on the peak areas and the calibration curve.

Acid-Base Titration

This classical method is simple and cost-effective but lacks specificity.

Instrumentation:

  • Burette (50 mL)

  • Magnetic stirrer and stir bar

  • pH meter or a suitable indicator (e.g., phenolphthalein)

Reagents:

Procedure:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker or flask.

  • Titration Setup: Add a few drops of phenolphthalein indicator to the sample solution. If using a pH meter, place the calibrated electrode in the solution.

  • Titration: Titrate the sample solution with the standardized NaOH solution from the burette while continuously stirring. The endpoint is reached when the indicator changes color (e.g., from colorless to a persistent faint pink for phenolphthalein) or when a sharp inflection point is observed on the pH titration curve.

  • Calculation: Calculate the amount of benzenesulfonic acid in the sample using the following formula:

    • Moles of Benzenesulfonic Acid = Molarity of NaOH × Volume of NaOH used (in L)

    • Mass of Benzenesulfonic Acid = Moles × Molar Mass of this compound (176.19 g/mol )

    • % Purity = (Mass of Benzenesulfonic Acid / Initial Mass of Sample) × 100

UV-Vis Spectrophotometry

This is a rapid and simple method but is susceptible to interference from other UV-absorbing substances.

Instrumentation:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Reagents:

  • Deionized water or other suitable transparent solvent

  • This compound reference standard

Procedure:

  • Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the chosen solvent and scan it across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance. The λmax for benzenesulfonic acid is typically around 220 nm.[4]

  • Standard Solution Preparation: Prepare a stock solution of the reference standard in the solvent. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve a sample in the solvent to a concentration that falls within the linear range of the calibration curve.

  • Analysis: Measure the absorbance of the calibration standards and the sample solutions at the predetermined λmax.

  • Quantification: Construct a calibration curve by plotting absorbance versus concentration for the standards. Determine the concentration of benzenesulfonic acid in the samples from the calibration curve.

Conclusion

The choice of the analytical method for the quantification of this compound should be based on a thorough evaluation of the specific analytical needs. HPLC-UV and Ion Chromatography are ideal for accurate and specific quantification in complex matrices, with HPLC-UV being a very common and robust choice. Titration offers a simple and inexpensive alternative for the assay of bulk material where high specificity is not required. UV-Vis spectrophotometry is a rapid screening tool but is limited by its lack of specificity. For regulatory submissions and quality control in pharmaceutical applications, validated, specific, and stability-indicating methods like HPLC are generally preferred.

References

A Comparative Guide to HPLC Analysis for Purity Assessment of Benzenesulfonic Acid Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of benzenesulfonic acid monohydrate purity. We will explore various analytical approaches, present supporting experimental data, and detail the necessary protocols to ensure accurate and reliable results in a research and development setting.

Introduction to Purity Analysis of Benzenesulfonic Acid

Benzenesulfonic acid is a versatile organosulfur compound widely utilized as a catalyst and an intermediate in the synthesis of pharmaceuticals and dyes.[1][2] Its monohydrate form is often the preferred state for handling and storage. Ensuring the purity of this compound is critical, as impurities can affect reaction yields, product quality, and potentially the safety and efficacy of resulting pharmaceutical products.[3][4] HPLC is a powerful and widely adopted technique for assessing the purity of this compound.[1][5][6]

Comparative HPLC Methods for Purity Analysis

The hydrophilic and strongly acidic nature of benzenesulfonic acid presents unique challenges for traditional reversed-phase (RP) HPLC, often resulting in poor retention and peak shape.[7][8] To address this, mixed-mode chromatography and the use of ion-pairing agents are common strategies. Below is a comparison of two primary HPLC approaches.

Table 1: Comparison of HPLC Methods for this compound Analysis

ParameterMethod A: Mixed-Mode ChromatographyMethod B: Reversed-Phase with Ion-Pairing
Principle Utilizes a stationary phase with both reversed-phase and ion-exchange characteristics for enhanced retention and peak shape.[3][7]Employs a standard C18 column with an ion-pairing agent in the mobile phase to improve retention of the polar analyte.[9]
Column Amaze TR Mixed-Mode Column (or equivalent)[3][7]Inertsil ODS 3V (150 mm x 4.6 mm, 5 µm) or equivalent C18 column[10]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile65:35 (v/v) mixture of 1% triethylamine (B128534) (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile[10]
Detection UV at 220 nm or 255 nm[8][10]UV at 220 nm[10]
Flow Rate 1.0 mL/min[10]1.0 mL/min[10]
Advantages Robust, reproducible, good peak shape, and compatible with mass spectrometry (MS) when using volatile buffers like ammonium (B1175870) formate.[7][9]Utilizes common and readily available C18 columns.
Disadvantages Requires a specialized mixed-mode column.Ion-pairing agents can be harsh on the column and are often not MS-compatible.[9] Method can be less robust.

Experimental Protocols

Below are the detailed experimental protocols for the compared HPLC methods.

Method A: Mixed-Mode Chromatography Protocol
  • Instrumentation: A gradient-capable HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.[3]

  • Column: Amaze TR Mixed-Mode Column (4.6 x 50 mm, 5 µm, 100Å).[8]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.[3]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]

  • Gradient Program: A suitable gradient program should be developed to ensure the elution of benzenesulfonic acid and any potential impurities. A starting condition of 20% B held for 1 minute, followed by a linear gradient to 80% B over 10 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 255 nm.[8]

  • Injection Volume: 5 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent (Mobile Phase A).[3]

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 150 µg/mL.[3]

    • Sample Preparation: Accurately weigh a quantity of the this compound sample and prepare a solution with a target concentration of 100 µg/mL using the diluent.[3]

Method B: Reversed-Phase with Ion-Pairing Protocol
  • Instrumentation: An isocratic HPLC system with a UV detector.

  • Column: Inertsil ODS 3V (150 mm x 4.6 mm, 5 µm).[10]

  • Mobile Phase: A 65:35 (v/v) mixture of 1% triethylamine (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile.[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Detection: UV detection at 220 nm.[10]

  • Injection Volume: 10 µL.

  • Standard and Sample Preparation: Prepare standard and sample solutions as described in Method A, using the mobile phase as the diluent.

Experimental Workflow

The general workflow for the HPLC analysis of this compound purity is illustrated in the following diagram.

HPLC_Workflow cluster_Prep Sample & Standard Preparation cluster_HPLC HPLC Analysis cluster_Data Data Processing & Analysis Weigh Accurately Weigh Reference Standard & Sample Dissolve Dissolve and Dilute to Known Concentration Weigh->Dissolve Inject Inject into HPLC System Dissolve->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Generate Calibration Curve (from Standards) Integrate->Calibrate Quantify Quantify Purity and Impurities Integrate->Quantify Calibrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for HPLC Purity Analysis of this compound.

Alternative Analytical Techniques

While HPLC is a primary method for purity determination, other techniques can provide complementary information.

Table 2: Alternative and Complementary Analytical Methods

TechniquePrincipleApplication for Benzenesulfonic Acid
Titration Acid-base titration with a standardized sodium hydroxide (B78521) solution to determine the total acidic content.[1][11][12]Provides an overall assay of the acidic content but is not specific and cannot distinguish between different acidic species.[12]
Ion Chromatography (IC) Separation of ions based on their affinity to an ion-exchange resin, followed by conductivity detection.[13]Can be used to determine the concentration of the benzenesulfonate (B1194179) anion, particularly as a counterion in drug substances.[13]
Nuclear Magnetic Resonance (NMR) Provides detailed information about the molecular structure and can be used to identify and quantify the main component and impurities.[1]Confirms the chemical structure and can detect impurities with different proton environments.
Fourier-Transform Infrared Spectroscopy (FT-IR) Identifies functional groups present in the molecule, such as the sulfonic acid group.[1]Confirms the presence of the sulfonic acid group (S=O stretching around 1350–1200 cm⁻¹).[1]

Common Impurities

The manufacturing process of benzenesulfonic acid can introduce several impurities that may need to be monitored. These include:

  • Diphenyl sulfone: A common byproduct of the sulfonation of benzene.[1]

  • Alkyl benzenesulfonates (e.g., methyl or ethyl benzenesulfonates): These can form if residual alcohols are present and are often considered potentially genotoxic.[9][10][14][15]

  • Sulfuric acid: Residual starting material from the sulfonation process.

Conclusion

The purity of this compound is crucial for its various applications, especially in the pharmaceutical industry. HPLC is a highly effective technique for this purpose. While traditional reversed-phase methods with ion-pairing can be used, mixed-mode chromatography offers a more robust, reproducible, and MS-compatible solution that overcomes the challenges associated with the analysis of this polar and acidic compound. For a comprehensive quality assessment, it is recommended to use a combination of HPLC for purity and impurity profiling, along with titration for an overall assay and spectroscopic methods for structural confirmation. The choice of the most suitable analytical method will depend on the specific requirements of the analysis, including the need for MS compatibility, the availability of specialized columns, and the nature of the expected impurities.

References

A Comparative Guide to Benzenesulfonate Counterion Determination: Ion Chromatography vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of counterions is a critical aspect of quality control and formulation development. Benzenesulfonate (B1194179), a common counterion for basic active pharmaceutical ingredients (APIs), requires precise analytical methods for its determination. This guide provides an objective comparison of ion chromatography (IC) with alternative techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Capillary Electrophoresis (CE), and Acid-Base Titration—for the determination of the benzenesulfonate counterion.

This comparison is supported by a summary of performance data and detailed experimental protocols to assist in selecting the most suitable method for your specific analytical needs.

Method Performance Comparison

The choice of an analytical method for benzenesulfonate determination depends on various factors, including required sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of ion chromatography and its alternatives.

ParameterIon Chromatography (IC)HPLC-UVCapillary Electrophoresis (CE)Acid-Base Titration
Principle Ion exchange separation with conductivity detectionReversed-phase or ion-pair separation with UV detectionSeparation based on electrophoretic mobility with UV or conductivity detectionNeutralization reaction with a standardized base
Specificity HighModerate to HighHighLow (potential interference from other acidic/basic species)
Limit of Detection (LOD) ~0.02 µg/mL[1]~50 ng/mL (for derivatives)[2]~0.002 - 0.01 mg/L (for similar compounds)[3]High (mg range)
Limit of Quantitation (LOQ) ~0.07 µg/mL[1]~50-100 ng/mL (for derivatives)[2]~0.002 - 0.01 mg/L (for similar compounds)[3][4]High (mg range)
Linearity (r²) >0.999[1][5]>0.999[6]Typically >0.99Not Applicable
Precision (%RSD) <2.0%[5]<2.0%[7]<5%<1.0%
Accuracy (% Recovery) 98.7 - 104.4%[1]94 - 122%[6]Typically 90-110%98 - 102%
Analysis Time ~5-15 minutes[1]~5-15 minutes~5-10 minutes~5-10 minutes
Advantages High sensitivity and selectivity, especially for organic ions with poor UV absorbance.[8] Established methodology for counterion analysis.Widely available instrumentation. Good for simultaneous analysis of API and counterion.High separation efficiency, low sample and reagent consumption.Simple, inexpensive, and does not require specialized equipment.
Disadvantages May require a dedicated instrument.Potential for matrix interference. Benzenesulfonate has a strong UV absorbance, which can be an advantage but may also lead to interference.[8]Can have lower concentration sensitivity compared to IC. Reproducibility can be a concern.Lacks specificity and sensitivity. Only suitable for high concentration samples and pure substances.[9]

Experimental Protocols

Detailed methodologies for each of the discussed techniques are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices and instrumentation.

Ion Chromatography (IC) with Suppressed Conductivity Detection

This method is highly suitable for the selective and sensitive determination of benzenesulfonate.

Instrumentation:

  • Ion Chromatograph with a suppressed conductivity detector

  • Anion-exchange column (e.g., Dionex IonPac™ AS18)[1]

  • Autosampler

Reagents:

  • Reagent-grade benzenesulfonic acid sodium salt for standard preparation

  • Deionized (DI) water (18.2 MΩ·cm)

  • Potassium hydroxide (B78521) (KOH) eluent concentrate

Procedure:

  • Eluent Preparation: Prepare the eluent, for example, 60 mM KOH, by diluting the concentrate with DI water. If using an eluent generation system, follow the manufacturer's instructions.

  • Standard Preparation:

    • Prepare a stock solution of benzenesulfonate (e.g., 1000 µg/mL) by accurately weighing the standard and dissolving it in DI water.

    • Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.5 - 20 µg/mL).[1]

  • Sample Preparation:

    • Accurately weigh the drug substance containing the benzenesulfonate counterion.

    • Dissolve the sample in DI water to a known volume to achieve a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: Dionex IonPac™ AS18, 2 x 250 mm[1]

    • Eluent: 60 mM KOH[1]

    • Flow Rate: 0.25 mL/min[1]

    • Injection Volume: 10 µL

    • Detection: Suppressed conductivity

  • Analysis:

    • Inject the standards to generate a calibration curve.

    • Inject the prepared sample solutions.

    • Quantify the benzenesulfonate concentration in the samples using the calibration curve.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A common technique in pharmaceutical analysis, HPLC-UV can be adapted for benzenesulfonate determination.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm)[10]

  • Autosampler

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase, for instance, a mixture of 1% triethylamine in water (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile (e.g., 65:35 v/v).[10] Filter and degas the mobile phase.

  • Standard Preparation:

    • Prepare a stock solution of benzenesulfonate in the mobile phase or a suitable solvent.

    • Prepare working standards by diluting the stock solution.

  • Sample Preparation:

    • Dissolve the drug substance in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Column: Inertsil ODS 3V (150 mm x 4.6 mm, 5 µm)[10]

    • Mobile Phase: 65:35 (v/v) mixture of 1% triethylamine (pH 3.0) and acetonitrile[10]

    • Flow Rate: 1.0 mL/min[10]

    • Injection Volume: 10 µL

    • Detection Wavelength: 220 nm[10]

  • Analysis:

    • Construct a calibration curve from the standard injections.

    • Analyze the sample solutions and quantify the benzenesulfonate concentration.

Capillary Electrophoresis (CE)

CE offers high separation efficiency and is suitable for the analysis of ionic species like benzenesulfonate.

Instrumentation:

  • Capillary electrophoresis system with a UV or conductivity detector

  • Fused-silica capillary

Reagents:

Procedure:

  • Buffer Preparation: Prepare a running buffer, for example, 20 mM sodium tetraborate with 30% acetonitrile, pH 9.0.[3]

  • Standard and Sample Preparation:

    • Dissolve standards and samples in the running buffer or a compatible low-conductivity matrix.

  • CE Conditions:

    • Capillary: Fused-silica, e.g., 50 µm i.d., 375 µm o.d., effective length 50 cm

    • Buffer: 20 mM borate (B1201080) buffer with 30% acetonitrile, pH 9.0[3]

    • Voltage: 20-30 kV

    • Injection: Hydrodynamic or electrokinetic

    • Detection: UV at a suitable wavelength (e.g., 214 nm) or indirect UV detection.

  • Analysis:

    • Perform injections of standards and samples.

    • Quantify the benzenesulfonate based on peak area and a calibration curve.

Acid-Base Titration

A classical and straightforward method, suitable for assaying benzenesulfonate in pure substances or simple formulations.

Instrumentation:

  • Buret (50 mL)

  • Magnetic stirrer and stir bar

  • pH meter (optional, for potentiometric titration)

Reagents:

  • Benzenesulfonic acid or a besylate salt of a known purity

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Phenolphthalein (B1677637) indicator

  • Ethanol or DI water

Procedure:

  • Titrant Standardization: Standardize the NaOH solution against a primary standard like potassium hydrogen phthalate (B1215562) (KHP).

  • Sample Preparation:

    • Accurately weigh a sufficient amount of the benzenesulfonate-containing substance to require a measurable volume of titrant.

    • Dissolve the sample in a suitable solvent (e.g., water or ethanol).[9]

  • Titration:

    • Add a few drops of phenolphthalein indicator to the sample solution.

    • Titrate the sample with the standardized NaOH solution until a persistent faint pink color is observed.[9]

    • Alternatively, perform a potentiometric titration and determine the endpoint from the inflection point of the titration curve.

  • Calculation:

    • Calculate the amount of benzenesulfonate in the sample based on the volume and concentration of the NaOH titrant used and the stoichiometry of the reaction.

Visualizing the Workflow and Method Comparison

To better illustrate the processes and relationships discussed, the following diagrams are provided.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Methods cluster_ic Ion Chromatography cluster_hplc HPLC-UV cluster_ce Capillary Electrophoresis cluster_titration Titration cluster_data Data Analysis weigh Accurate Weighing dissolve Dissolution in Solvent weigh->dissolve dilute Serial Dilution (for standards) dissolve->dilute ic_inject Injection dissolve->ic_inject hplc_inject Injection dissolve->hplc_inject ce_inject Injection dissolve->ce_inject titrate Titration with Standard Base dissolve->titrate ic_sep Anion-Exchange Separation ic_inject->ic_sep ic_detect Suppressed Conductivity Detection ic_sep->ic_detect calibrate Calibration Curve Generation ic_detect->calibrate hplc_sep Reversed-Phase Separation hplc_inject->hplc_sep hplc_detect UV Detection hplc_sep->hplc_detect hplc_detect->calibrate ce_sep Electrophoretic Separation ce_inject->ce_sep ce_detect UV/Conductivity Detection ce_sep->ce_detect ce_detect->calibrate endpoint Endpoint Detection (Indicator/Potentiometric) titrate->endpoint endpoint->calibrate quantify Quantification of Benzenesulfonate calibrate->quantify report Reporting Results quantify->report method_comparison cluster_criteria Evaluation Criteria cluster_methods Analytical Methods sensitivity Sensitivity specificity Specificity cost Cost & Complexity throughput Throughput ic Ion Chromatography ic->sensitivity High ic->specificity High ic->cost Moderate-High ic->throughput High hplc HPLC-UV hplc->sensitivity Moderate hplc->specificity Moderate-High hplc->cost Moderate hplc->throughput High ce Capillary Electrophoresis ce->sensitivity Moderate ce->specificity High ce->cost Moderate ce->throughput High titration Titration titration->sensitivity Low titration->specificity Low titration->cost Low titration->throughput Low-Moderate

References

A Comparative Guide to the Validation of Experimental Results Using Benzenesulfonic Acid Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the validation of experimental results involving benzenesulfonic acid monohydrate. It also explores its performance as a catalyst in comparison to a common alternative, p-toluenesulfonic acid. The information presented herein is supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate methods for their specific applications.

Section 1: Quantitative Analysis of Benzenesulfonic Acid

Accurate quantification of benzenesulfonic acid is crucial in various pharmaceutical applications, particularly in its role as a counter-ion (besylate) in drug formulations like amlodipine (B1666008) besylate. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Ion Chromatography (IC) are the most prevalent techniques for this purpose.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the performance characteristics of different analytical methods used for the quantification of benzenesulfonic acid (besylate).

ParameterHPLC Method[1][2]UPLC-MS Method[3]Ion Chromatography Method
Instrumentation HPLC with UV/PDA DetectorUPLC with Mass Spectrometry DetectorIC System with Suppressed Conductivity Detector
Column C18, PhenylBEH C18Anion Exchange
Mobile Phase/Eluent Acetonitrile (B52724)/Phosphate BufferAcetonitrile/Formic Acid or Ammonium AcetatePotassium Hydroxide
Linearity (r²) > 0.999> 0.99> 0.999
Accuracy (% Recovery) 98.0 - 102.0%94.9 - 115.5%97 - 102%
Precision (%RSD) < 2.0%< 15%< 2.0%
Limit of Quantitation (LOQ) ~20-35 ppm< 1 ppm~0.5 µg/mL
Analysis Time 10 - 20 minutes< 10 minutes10 - 15 minutes
Specificity HighVery HighHigh
Experimental Protocols

This protocol is a representative example for the assay of amlodipine and the quantification of benzenesulfonate (B1194179).

  • Instrumentation: Waters HPLC with PDA detector.[1]

  • Column: Waters X-Bridge Phenyl (4.6 x 150 mm), 3.0 µm.[1]

  • Mobile Phase: A mixture of a suitable buffer (e.g., 1% triethylamine, pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile (e.g., 65:35 v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 220 nm.[2]

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable and known concentration.

  • Validation Parameters: The method should be validated according to ICH guidelines, assessing specificity, linearity, accuracy, precision, and robustness.[1][2]

This method is suitable for the detection of trace levels of benzenesulfonate and its potential genotoxic esters.

  • Instrumentation: Waters Acquity UPLC with a PDA and a Mass Spectrometer (e.g., SQ Detector).

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Detection: PDA and MS in Electrospray Positive Ionization (ESI+) mode, monitoring for specific m/z ratios.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent to a known concentration.

  • Validation Parameters: Validation should follow ICH guidelines, with a focus on sensitivity (LOD and LOQ) for impurity analysis.[3]

Section 2: Benzenesulfonic Acid as a Catalyst

This compound is an effective and versatile acid catalyst in various organic reactions, most notably in esterifications.

Data Presentation: Comparison with p-Toluenesulfonic Acid

p-Toluenesulfonic acid (p-TsOH) is a frequently used alternative to benzenesulfonic acid. The following table provides a comparative overview.

ParameterBenzenesulfonic Acidp-Toluenesulfonic Acid
Acidity (pKa) StrongStrong
Physical Form Solid (monohydrate)Solid (monohydrate)
Solubility Soluble in water and polar organic solventsSoluble in water and polar organic solvents
Catalytic Activity HighHigh, often comparable to benzenesulfonic acid
Cost Generally comparable to p-TsOHGenerally comparable to benzenesulfonic acid
Handling Non-oxidizing solid, easier to handle than mineral acidsNon-oxidizing solid, easier to handle than mineral acids.[4]

Experimental data from esterification reactions often show comparable yields and reaction times when using either benzenesulfonic acid or p-toluenesulfonic acid as a catalyst under similar conditions. The choice between them may depend on specific reaction conditions, solvent systems, or historical laboratory preference.

Experimental Protocol: Fischer Esterification

This protocol outlines a general procedure for an acid-catalyzed esterification.

  • Reactants: Carboxylic acid and an excess of alcohol.

  • Catalyst: this compound (typically 1-5 mol%).

  • Solvent: The alcohol reactant often serves as the solvent.

  • Procedure:

    • Combine the carboxylic acid, alcohol, and this compound in a round-bottom flask equipped with a reflux condenser.

    • Heat the mixture to reflux for a specified period (e.g., 2-24 hours), monitoring the reaction progress by a suitable technique (e.g., TLC or GC).

    • Upon completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

    • Work up the reaction mixture by diluting with an organic solvent and washing with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate to obtain the crude ester.

    • Purify the crude product by distillation or column chromatography.

Section 3: Mandatory Visualizations

Analytical Method Validation Workflow

G cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Validation Execution cluster_3 Results & Reporting Dev Analytical Method Development Opt Method Optimization Dev->Opt Proto Define Validation Parameters & Acceptance Criteria (ICH Q2) Opt->Proto Spec Specificity Proto->Spec Lin Linearity Proto->Lin Acc Accuracy Proto->Acc Prec Precision Proto->Prec LoD LOD/LOQ Proto->LoD Rob Robustness Proto->Rob Report Validation Report Spec->Report Lin->Report Acc->Report Prec->Report LoD->Report Rob->Report Implement Method Implementation for Routine Use Report->Implement

Caption: Workflow for analytical method validation.

Acid-Catalyzed Esterification Mechanism

G cluster_0 Protonation of Carbonyl cluster_1 Nucleophilic Attack cluster_2 Proton Transfer cluster_3 Elimination of Water cluster_4 Deprotonation Carboxylic_Acid R-COOH Protonated_Acid R-C(OH)₂⁺ Carboxylic_Acid->Protonated_Acid + H⁺ H+ H⁺ (from Benzenesulfonic Acid) Alcohol R'-OH Tetrahedral_Intermediate R-C(OH)₂(O⁺HR') Protonated_Acid->Tetrahedral_Intermediate + R'-OH Proton_Transferred R-C(OH)(OH₂⁺)(OR') Tetrahedral_Intermediate->Proton_Transferred Protonated_Ester R-C(O⁺H)OR' Proton_Transferred->Protonated_Ester - H₂O Ester R-COOR' Protonated_Ester->Ester - H⁺ Water H₂O H+_regenerated H⁺

Caption: Mechanism of Fischer esterification.

References

comparative study of homogeneous vs heterogeneous sulfonic acid catalysts

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Homogeneous and Heterogeneous Sulfonic Acid Catalysts

In the landscape of acid catalysis, sulfonic acids are indispensable tools for a multitude of organic transformations, including esterification, alkylation, and condensation reactions. The choice between a homogeneous and a heterogeneous sulfonic acid catalyst can significantly impact reaction efficiency, product purification, process sustainability, and overall cost. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic needs.

Core Differences and General Principles

Homogeneous sulfonic acid catalysts, such as p-toluenesulfonic acid (PTSA) and sulfuric acid (H₂SO₄), are soluble in the reaction medium. This ensures excellent contact between the catalyst and reactants, often leading to high initial reaction rates.[1][2][3] However, their solubility presents significant challenges, including difficult separation from the product, catalyst loss after reaction, and the generation of corrosive and harmful waste streams.[1][4]

In contrast, heterogeneous sulfonic acid catalysts are solid materials onto which sulfonic acid groups (-SO₃H) are immobilized. Common examples include polymeric resins like Amberlyst-15, and sulfonic acids supported on inorganic materials like silica (B1680970), zeolites, or metal-organic frameworks (MOFs).[1][5][6] Their key advantage lies in their insolubility, which facilitates easy separation from the reaction mixture by simple filtration, enabling straightforward product work-up and catalyst recycling.[4][7][8]

Performance Comparison: A Data-Driven Analysis

The selection of a catalyst hinges on its performance in specific applications. Below is a comparative analysis based on key metrics.

Catalytic Activity and Selectivity

While homogeneous catalysts are often perceived as more active due to the absence of mass transfer limitations, modern heterogeneous catalysts can achieve comparable, and sometimes superior, performance.[3] For instance, in glycerol (B35011) acetylation, the homogeneous catalyst PTSA showed higher initial activity, but the final conversion and product selectivity were comparable to those achieved with the heterogeneous catalysts Amberlyst-15 and a Y-zeolite.[1]

Selectivity can also differ significantly. In condensation reactions of levulinic acid with diols, the choice of catalyst dictated the product outcome: Amberlyst-15 (heterogeneous) favored the formation of ketals and ketal-esters, whereas PTSA (homogeneous) primarily yielded esters and ketal-esters.[9]

Reusability and Stability

The cornerstone advantage of heterogeneous catalysts is their reusability. This not only reduces catalyst cost but also minimizes environmental waste, aligning with the principles of green chemistry.[2][4][10]

  • Amberlyst-15: In the condensation of levulinic acid with paraformaldehyde, Amberlyst-15 was reused for five cycles without an appreciable loss in catalytic activity.[8]

  • Sulfonic Acid-Functionalized MOFs: In the esterification of fatty acids, UiO-66-supported sulfonic acids demonstrated excellent reusability for more than nine successive cycles.[11]

  • Mesoporous Silica Catalysts: A sulfonic acid-functionalized mesoporous silica catalyst (MSN-SO₃H) was successfully recycled and reused for up to eight cycles in Friedel-Crafts reactions.[5]

Data Summary Tables

Table 1: Comparative Catalytic Activity in Esterification Reactions

Catalyst TypeCatalyst NameReactionReactant Conversion / Product YieldReference
Homogeneous Sulfuric Acid (H₂SO₄)Glycerol Esterification~80% Conversion[2]
Homogeneous p-Toluenesulfonic Acid (PTSA)Palmitic Acid Esterification~97% Conversion[11]
Heterogeneous Amberlyst-15Glycerol AcetylationComparable to PTSA at final conversion[1]
Heterogeneous PTSA/UiO-66 (MOF)Palmitic Acid Esterification>95% Conversion[11]
Heterogeneous Smopex-101Propanoic Acid EsterificationHigher reaction rate than Amberlyst-15
Heterogeneous Sulfonated Mesoporous SilicaLevulinic Acid EsterificationHigher activity than commercial catalysts

Table 2: Reusability of Heterogeneous Sulfonic Acid Catalysts

Catalyst NameSupport MaterialReaction TypeNumber of CyclesFinal Yield/ConversionReference
Amberlyst-15Polystyrene ResinCondensation5Maintained high yield[8]
MSA/UiO-66Metal-Organic FrameworkEsterification9+93.1% Conversion[11]
S-MIL-101Metal-Organic FrameworkEsterification5No loss of activity[7]
MSN-SO₃HMesoporous SilicaFriedel-Crafts Alkylation8Maintained high activity[5]
AC-Ph-SO₃HActivated CarbonPalmitic Acid Methylation563.5% Conversion (regenerable)[12]

Visualizing Workflows and Catalyst Lifecycles

Visual diagrams help clarify the profound practical differences between using these two types of catalysts.

G cluster_0 Homogeneous Catalyst Workflow cluster_1 Heterogeneous Catalyst Workflow h1 Reaction h2 Quenching/ Neutralization h1->h2 h3 Liquid-Liquid Extraction h2->h3 h4 Solvent Removal h3->h4 h6 Aqueous Waste (Catalyst Lost) h3->h6 Separation h5 Purified Product h4->h5 het1 Reaction het2 Filtration het1->het2 het3 Solvent Removal het2->het3 het5 Recovered Catalyst (for reuse) het2->het5 Separation het4 Purified Product het3->het4

Caption: Comparative experimental workflows.

G cluster_0 Homogeneous Catalyst Lifecycle cluster_1 Heterogeneous Catalyst Lifecycle hom_start Catalyst Synthesis hom_use Single Use in Reaction hom_start->hom_use hom_end Neutralization & Disposal hom_use->hom_end het_start Catalyst Synthesis het_use Use in Reaction het_start->het_use het_recover Recovery via Filtration het_use->het_recover het_reuse Reuse het_recover->het_reuse het_reuse->het_use Multiple Cycles

Caption: Catalyst lifecycle comparison.

Experimental Protocols

Detailed and reproducible methodologies are critical for catalyst evaluation.

Protocol 1: Synthesis of a Mesoporous Silica-Based Catalyst (MSN-SO₃H)

This protocol is adapted from methodologies for functionalizing mesoporous silica.[5]

  • Thiol Functionalization: Synthesize thiol-functionalized mesoporous silica via a co-condensation method using tetraethyl orthosilicate (B98303) (TEOS) and (3-mercaptopropyl)trimethoxysilane (B106455) (MPTMS) as silica precursors in the presence of a surfactant template (e.g., CTAB).

  • Template Removal: Calcine or solvent-extract the resulting solid to remove the surfactant template, opening the mesoporous channels.

  • Oxidation to Sulfonic Acid: Suspend the thiol-functionalized silica in a suitable solvent. Add an oxidizing agent, such as hydrogen peroxide (H₂O₂), and stir at room temperature or gentle heat to convert the thiol (-SH) groups to sulfonic acid (-SO₃H) groups.

  • Final Work-up: After the reaction is complete, filter the solid catalyst (now MSN-SO₃H), wash thoroughly with deionized water and ethanol (B145695) to remove any residual reagents, and dry under vacuum.

  • Characterization: Confirm the functionalization and structural integrity using techniques like FT-IR, solid-state NMR (¹³C, ²⁹Si), elemental analysis, N₂ adsorption-desorption (BET analysis), and thermogravimetric analysis (TGA).

Protocol 2: General Procedure for a Catalyzed Esterification Reaction

This procedure is representative of typical batch esterification experiments.[11]

  • Reactor Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Charging Reactants: Charge the flask with the carboxylic acid (e.g., palmitic acid, 2 mmol) and the alcohol (e.g., methanol, molar ratio of 8:1 to the acid).

  • Catalyst Addition: Add the sulfonic acid catalyst. For heterogeneous catalysts, a typical loading is 5-10 wt% relative to the limiting reactant. For homogeneous catalysts, a molar equivalent of acid sites is used for comparison.

  • Reaction: Heat the mixture to the desired reaction temperature (e.g., 65-100 °C) and stir for the specified time (e.g., 2-6 hours).

  • Monitoring: Monitor the reaction progress by withdrawing small aliquots at intervals and analyzing them using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Product Isolation:

    • Heterogeneous: Upon completion, cool the mixture and separate the solid catalyst by filtration. Remove the excess solvent/alcohol from the filtrate under reduced pressure to obtain the crude ester product for further purification.

    • Homogeneous: Cool the mixture and neutralize the acid catalyst with a base (e.g., NaHCO₃ solution). Perform a liquid-liquid extraction to separate the ester product from the aqueous layer. Dry the organic layer and remove the solvent to yield the product.

Protocol 3: Catalyst Reusability Test

This protocol describes the standard procedure for evaluating the stability and reusability of a heterogeneous catalyst.[8][12]

  • Initial Run: Perform the catalytic reaction as described in Protocol 2.

  • Catalyst Recovery: After the first reaction cycle, recover the solid catalyst by filtration.

  • Washing: Wash the recovered catalyst thoroughly with a suitable solvent (e.g., methanol, acetone) to remove any adsorbed reactants or products from its surface.

  • Drying: Dry the washed catalyst in an oven at a specified temperature (e.g., 60-100 °C) for several hours or overnight to remove residual solvent.

  • Subsequent Cycles: Weigh the dried, recovered catalyst and use it in a subsequent reaction cycle with fresh reactants under the identical conditions as the first run.

  • Repeat: Repeat steps 2-5 for the desired number of cycles, analyzing the product yield or reactant conversion in each cycle to assess any decline in catalytic activity.

References

Quantifying Impurities in Commercial Benzenesulfonic Acid Monohydrate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of benzenesulfonic acid monohydrate is critical for researchers, scientists, and drug development professionals to ensure the quality, safety, and efficacy of their final products. This guide provides a comparative overview of common impurities, analytical methodologies for their quantification, and representative data to aid in the selection and quality control of this essential chemical.

This compound, a key reagent and intermediate in the pharmaceutical and chemical industries, can contain various impurities arising from its synthesis and degradation. The presence of these impurities, even in trace amounts, can have significant implications, particularly in drug development where genotoxic impurities are a major concern. This guide outlines the prevalent impurities and compares the analytical techniques used for their quantification.

Comparison of Common Impurities and Analytical Performance

The primary impurities in commercial this compound can be categorized as process-related impurities and potentially genotoxic impurities. Process-related impurities include residual starting materials and byproducts of the sulfonation process, such as sulfuric acid and polysulfonated benzenes. Genotoxic impurities, a significant focus of regulatory scrutiny, are often alkyl esters of sulfonic acids formed from reactions with residual alcohols.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant analytical techniques for impurity profiling. These methods offer high resolution and sensitivity, especially when coupled with mass spectrometry (MS) detection.

Impurity ClassCommon ImpuritiesTypical Analytical MethodLimit of Quantification (LOQ)
Genotoxic Impurities Methyl benzenesulfonate (B1194179), Ethyl benzenesulfonateUPLC-UV/MS[1]~0.04 ppm (UV), Lower with MS[1]
Propyl benzenesulfonate, Isopropyl benzenesulfonateLC-MS[2]Not specified, but high sensitivity reported[2]
Process-Related Impurities Sulfuric AcidIon Chromatography[3], TitrationMethod-dependent
Benzene-1,3-disulfonic acidHPLC-UVTypically in the % range if present
Diphenyl sulfoneHPLC-UVNot specified

Table 1: Comparison of common impurities in this compound and the analytical methods for their quantification. The Limits of Quantification (LOQs) are representative and can vary based on the specific instrumentation and method parameters.

Experimental Protocols

Detailed and robust analytical methods are essential for the accurate quantification of impurities. Below are representative protocols for the analysis of genotoxic and process-related impurities.

Protocol 1: Quantification of Genotoxic Impurities by UPLC-UV/MS

This method is suitable for the detection and quantification of potentially genotoxic alkyl benzenesulfonates.

1. Instrumentation:

  • UPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS).[1]

  • Reversed-phase C18 column (e.g., Luna Omega Polar C18).[4]

2. Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Ammonium formate (B1220265) (for MS compatibility).[4]

  • Reference standards for methyl benzenesulfonate, ethyl benzenesulfonate, etc.

3. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A time-programmed gradient from a high aqueous content to a high organic content to elute both polar and non-polar analytes.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 30 - 40 °C

  • Injection Volume: 1 - 10 µL

  • UV Detection: 220 nm[1]

  • MS Detection: Electrospray ionization (ESI) in positive mode, with Selected Ion Recording (SIR) for target impurities.[1]

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the initial mobile phase composition.

  • Prepare a series of calibration standards of the target impurities in a suitable solvent.

Protocol 2: Determination of Sulfuric Acid by Ion Chromatography

This method provides a selective means of quantifying residual sulfuric acid.

1. Instrumentation:

  • Ion chromatography (IC) system with a conductivity detector.[3]

  • Anion-exchange column (e.g., Dionex IonPac AS18).[3]

2. Reagents:

3. Chromatographic Conditions:

  • Eluent: Isocratic potassium hydroxide solution (e.g., 60 mM KOH).[3]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Injection Volume: 25 µL

  • Detection: Suppressed conductivity[3]

4. Sample Preparation:

  • Dissolve a known amount of the this compound sample in deionized water.

  • Prepare calibration standards of sulfate from the stock solution.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical process for impurity quantification.

cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Processing cluster_result Outcome Sample Commercial this compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution UPLC_MS UPLC-UV/MS for Genotoxic Impurities Dissolution->UPLC_MS IC Ion Chromatography for Sulfuric Acid Dissolution->IC Quantification Quantification against Standards UPLC_MS->Quantification IC->Quantification Comparison Comparison with Specification Limits Quantification->Comparison Report Impurity Profile Report Comparison->Report

Analytical workflow for impurity quantification.

G cluster_synthesis Synthesis & Storage cluster_impurities Impurity Formation Benzene Benzene Sulfonation Sulfonation Benzene->Sulfonation Sulfuric_Acid Sulfuric Acid / Oleum Sulfuric_Acid->Sulfonation BSA Benzenesulfonic Acid Sulfonation->BSA Process Residual Sulfuric Acid, Polysulfonated Benzenes Sulfonation->Process Genotoxic Alkyl Benzenesulfonates (Genotoxic) BSA->Genotoxic Residual_Alcohol Residual Alcohols Residual_Alcohol->Genotoxic

References

A Comparative Guide to Spectroscopic Techniques for Monitoring Reactions with Benzenesulfonic Acid Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of four common spectroscopic techniques—Fourier-Transform Infrared (FTIR), Raman, Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy—for the real-time monitoring of chemical reactions involving benzenesulfonic acid monohydrate. The selection of an appropriate Process Analytical Technology (PAT) is critical for understanding reaction kinetics, identifying intermediates, and ensuring process control and product quality in pharmaceutical and chemical manufacturing.

Introduction to Spectroscopic Reaction Monitoring

In-situ (in-line or on-line) spectroscopic monitoring has become an indispensable tool in modern chemical process development.[1] By providing real-time data on the concentration of reactants, intermediates, and products, these techniques offer a deeper understanding of reaction mechanisms and kinetics without the need for invasive and time-consuming offline sampling.[2] Benzenesulfonic acid and its derivatives are important in many chemical syntheses, and the ability to monitor their reactions in real-time is crucial for process optimization and control.[3]

This guide will delve into the principles, experimental setups, and performance characteristics of FTIR, Raman, UV-Vis, and NMR spectroscopy for monitoring reactions with this compound.

Comparison of Spectroscopic Techniques

Each spectroscopic technique offers unique advantages and is subject to certain limitations for in-situ reaction monitoring. The choice of the most suitable method depends on the specific reaction conditions, the chemical species of interest, and the desired level of quantitative detail.

Parameter FTIR Spectroscopy Raman Spectroscopy UV-Vis Spectroscopy NMR Spectroscopy
Principle Absorption of infrared radiation by molecular vibrations (changes in dipole moment).[4]Inelastic scattering of monochromatic light due to molecular vibrations (changes in polarizability).[4]Absorption of ultraviolet or visible light by electronic transitions in molecules.[5]Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field.[6]
Typical Probes Attenuated Total Reflectance (ATR) probes.[7]Immersion probes with fiber optic coupling.[8]Fiber optic immersion probes or flow cells.[9]Flow-through cells or tubes.[10]
Temporal Resolution Typically seconds to minutes.[7]Milliseconds to seconds.[8]Milliseconds to seconds.[9]Seconds to minutes.[10]
Selectivity High for functional groups.High for specific molecular vibrations, especially for non-polar bonds.Moderate, often requires chromophores.Very high, provides detailed structural information.
Sensitivity Good, but can be affected by water absorption.Generally lower than FTIR, but less interference from water.High for compounds with strong chromophores.Lower sensitivity, often requires higher concentrations.
Quantitative Analysis Good with proper calibration.Good with internal or external standards.Excellent with Beer-Lambert law calibration.Excellent, inherently quantitative.
Limitations Strong water absorption can interfere with spectra. ATR probe material compatibility.[7]Fluorescence from the sample or impurities can be a major issue.[4]Limited to species with UV-Vis absorbance. Overlapping spectra can be challenging to deconvolve.[11]High initial cost and complexity of instrumentation. Lower sensitivity.[6]

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible data. Below are generalized in-situ monitoring protocols for each technique, which can be adapted for specific reactions involving this compound.

In-situ FTIR Spectroscopy

Objective: To monitor the change in concentration of benzenesulfonic acid and other reactants/products by observing their characteristic infrared absorption bands.

Materials and Equipment:

  • FTIR spectrometer equipped with a DiComp (diamond composite) or silicon ATR immersion probe.[7]

  • Reaction vessel with a port for the ATR probe.

  • Data acquisition and analysis software.

Procedure:

  • System Setup: Insert the ATR-FTIR probe into the reaction vessel, ensuring a good seal.

  • Background Spectrum: Collect a background spectrum of the reaction solvent and any starting materials that are present before the reaction is initiated.

  • Reaction Initiation: Start the reaction (e.g., by adding a reagent or increasing the temperature).

  • Data Acquisition: Begin time-resolved spectral acquisition. The frequency of data collection will depend on the reaction kinetics, typically ranging from every 30 seconds to every few minutes.

  • Data Analysis: Monitor the intensity of characteristic peaks for the reactants and products over time. For example, the disappearance of a reactant peak and the appearance of a product peak can be trended to determine reaction progress and endpoint.

Online Raman Spectroscopy

Objective: To quantitatively monitor the concentration of benzenesulfonic acid and other species in a reaction mixture using their characteristic Raman scattering signals.

Materials and Equipment:

  • Raman spectrometer with a laser source (e.g., 532 nm or 785 nm).[8]

  • Fiber-optic coupled immersion probe.

  • Reaction vessel with a port for the Raman probe.

  • Data acquisition and analysis software.

Procedure:

  • System Setup: Insert the Raman immersion probe into the reaction vessel.

  • Initial Spectrum: Acquire a spectrum of the initial reaction mixture to identify the characteristic peaks of the reactants.

  • Reaction Initiation: Start the reaction.

  • Data Acquisition: Continuously acquire Raman spectra throughout the reaction. The acquisition time will depend on the signal intensity and the desired temporal resolution.

  • Data Analysis: Monitor the intensity of the characteristic Raman bands of the reactants and products. For quantitative analysis, the peak intensities can be correlated with concentration using a calibration curve or by using an internal standard.

In-situ UV-Vis Spectroscopy

Objective: To determine the reaction kinetics by monitoring the change in absorbance of a UV-Vis active species.

Materials and Equipment:

  • UV-Vis spectrophotometer with a fiber-optic immersion probe or a flow cell connected to the reactor.[9]

  • Reaction vessel.

  • Data acquisition and analysis software.

Procedure:

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for the species of interest (reactant or product) by acquiring a full spectrum of a known concentration of the substance.

  • System Setup: If using an immersion probe, insert it into the reaction vessel. If using a flow cell, connect the reactor to the spectrophotometer via a pump.

  • Blank Measurement: Measure the absorbance of the reaction medium without the analyte of interest to set a baseline.

  • Reaction Initiation: Start the reaction.

  • Kinetic Measurement: Monitor the absorbance at the predetermined λmax as a function of time.

  • Data Analysis: Convert the absorbance data to concentration using a previously established Beer-Lambert law calibration curve. Plot concentration versus time to determine the reaction rate and order.

Online NMR Spectroscopy

Objective: To obtain detailed structural and quantitative information about the reaction mixture in real-time.

Materials and Equipment:

  • Benchtop or high-field NMR spectrometer.

  • Flow-through NMR tube or a flow cell.[10]

  • Pump to circulate the reaction mixture from the reactor to the NMR spectrometer and back.

  • Data acquisition and analysis software.

Procedure:

  • System Setup: Connect the reaction vessel to the NMR flow cell using chemically resistant tubing and a pump.

  • Initial Scans: Acquire initial NMR spectra of the starting materials to identify their characteristic chemical shifts and to ensure proper shimming.

  • Reaction Initiation: Start the reaction.

  • Automated Acquisition: Set up an automated experiment to acquire spectra at regular intervals (e.g., every 1-5 minutes).

  • Data Processing and Analysis: Process the acquired spectra (e.g., Fourier transform, phase correction, baseline correction). Integrate the signals corresponding to the reactants and products to determine their relative concentrations over time.

Visualizing Workflows and Relationships

The following diagrams illustrate the general experimental workflow for in-situ spectroscopic monitoring and the logical relationship for selecting a suitable technique.

experimental_workflow cluster_reaction Reaction Environment cluster_analysis Spectroscopic Analysis Reactor Reaction Vessel Probe In-situ Probe (ATR, Raman, UV-Vis) or Flow Cell (NMR) Reactor->Probe In-situ Measurement Spectrometer Spectrometer (FTIR, Raman, UV-Vis, NMR) Probe->Spectrometer Signal Transmission Computer Data Acquisition & Analysis Spectrometer->Computer Data Transfer Computer->Reactor Process Control (Optional)

General workflow for in-situ spectroscopic reaction monitoring.

logical_relationship Start Start: Need to Monitor a Reaction with this compound Question1 Are reactants/products UV-Vis active? Start->Question1 Question2 Is high structural detail required? Question1->Question2 No UV_Vis Consider UV-Vis Spectroscopy Question1->UV_Vis Yes Question3 Is the reaction medium aqueous? Question2->Question3 No NMR Consider NMR Spectroscopy Question2->NMR Yes Question4 Is fluorescence a concern? Question3->Question4 No Raman Consider Raman Spectroscopy Question3->Raman Yes Question4->Raman Yes FTIR Consider FTIR Spectroscopy Question4->FTIR No

Decision tree for selecting a spectroscopic monitoring technique.

References

Assessing the Environmental Impact of Benzenesulfonic Acid Monohydrate Versus Other Common Industrial Acids

Author: BenchChem Technical Support Team. Date: December 2025

When evaluating the environmental footprint of chemical processes, particularly in drug development and industrial synthesis, the choice of acid can have significant consequences. This guide provides a comparative analysis of the environmental impact of benzenesulfonic acid monohydrate against common inorganic acids like sulfuric acid and hydrochloric acid. The assessment focuses on key environmental indicators such as aquatic toxicity and biodegradability, supported by experimental data and standardized protocols.

Quantitative Environmental Impact Data

The following table summarizes the acute aquatic toxicity and biodegradability of benzenesulfonic acid and its common alternatives. Lower LC50/EC50 values indicate higher toxicity.

Chemical NameTest OrganismEndpointResultBiodegradability (28 days)
Benzenesulfonic Acid Oncorhynchus mykiss (Rainbow Trout)96h LC503 - 5.6 mg/L[1][2]Readily Biodegradable[3]
Daphnia magna (Water Flea)48h EC502.9 mg/L[2]
Sulfuric Acid Brachydanio rerio (Zebra Fish)96h LC50>500 mg/L[4]Not Applicable (Inorganic)[5]
Daphnia magna (Water Flea)24h EC5029 mg/L[4]
Hydrochloric Acid Cyprinus carpio (Common Carp)96h LC504.92 mg/L[6]Not Applicable (Inorganic)[6]
Algae72h EC500.0492 mg/L[6]

LC50 (Lethal Concentration, 50%) is the concentration of a chemical which kills 50% of the test organisms within a stated period. EC50 (Effective Concentration, 50%) is the concentration that causes a non-lethal effect in 50% of the test population.

Analysis of Quantitative Data:

From the data, benzenesulfonic acid and hydrochloric acid exhibit significantly higher acute toxicity to aquatic life compared to sulfuric acid. Notably, hydrochloric acid is extremely toxic to algae, with an EC50 of just 0.0492 mg/L.[6] In contrast, sulfuric acid shows low acute toxicity to fish.[4]

A key differentiator is biodegradability. Benzenesulfonic acid is recognized as biodegradable, meaning it can be broken down by microorganisms in the environment.[3] This is a significant advantage over sulfuric and hydrochloric acids, which are inorganic and do not biodegrade. Instead, their primary environmental impact stems from altering the pH of water and soil.[7][8][9] Small quantities of these strong acids can be neutralized by natural alkalinity, but larger releases can lead to prolonged acidification.[7]

Environmental Fate and Broader Impacts

  • Benzenesulfonic Acid: As an organic compound, its environmental fate is largely determined by microbial degradation.[10] The U.S. EPA has even classified benzenesulfonic acid as a "Safer Chemical Ingredient" for use in surfactants, highlighting its favorable environmental profile in terms of degradation.[3] However, its production can lead to sulfur trioxide emissions, which contribute to acid rain.[11]

  • Sulfuric Acid & Hydrochloric Acid: The major environmental concern for these strong inorganic acids is their contribution to acid rain and the acidification of ecosystems.[8][12][13] When released into the atmosphere, they can be transported over long distances and deposited through rain, fog, or snow, damaging forests, acidifying lakes, and corroding materials.[13][14] In soil, they can leach essential nutrients and mobilize toxic metals, degrading soil quality and potentially contaminating groundwater.[8]

Experimental Protocols

The data presented in this guide are derived from standardized tests established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure that the results are reproducible and comparable across different laboratories and substances.

OECD Guideline 203: Fish, Acute Toxicity Test

This test is designed to determine the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.

  • Principle: Groups of fish of a single, recommended species (e.g., Zebra fish, Rainbow trout) are exposed to the test substance added to water at a minimum of five different concentrations.[15][16]

  • Procedure:

    • At least seven fish are used for each test concentration and for the control group.[15]

    • The fish are exposed to the chemical for a continuous period of 96 hours.[15]

    • Mortalities and any abnormal behavioral or physical changes are recorded at 24, 48, 72, and 96 hours.[15]

    • The concentration that kills 50% of the fish (LC50) is calculated using appropriate statistical methods.[17]

  • Validity Criteria: For a test to be considered valid, the mortality in the control group must not exceed 10%.

OECD_203_Workflow cluster_prep Preparation Phase cluster_exp Exposure Phase (96 hours) cluster_analysis Analysis Phase p1 Select Fish Species (e.g., Zebra Fish) p2 Prepare Test Concentrations (min. 5 levels + control) p1->p2 p3 Acclimate Fish to Test Conditions p2->p3 e1 Introduce Fish to Test & Control Tanks p3->e1 e2 Monitor Mortalities & Symptoms (at 24, 48, 72, 96h) e1->e2 a1 Record Cumulative Mortality Data e2->a1 a2 Perform Statistical Analysis (e.g., Probit Analysis) a1->a2 a3 Calculate 96h LC50 Value with Confidence Limits a2->a3 Biodegradation_Pathway substance Benzenesulfonic Acid (Organic Pollutant) dioxygenase Dioxygenase Enzymes (NAD(P)H Dependent) substance->dioxygenase Initial Attack microbes Aerobic Microorganisms (from activated sludge) microbes->dioxygenase Produces catechol Catechol Intermediate dioxygenase->catechol Converts to ring_cleavage Meta Ring Cleavage catechol->ring_cleavage mineralization Mineralization Products: CO2 + H2O + SO4²⁻ + Biomass ring_cleavage->mineralization

References

Safety Operating Guide

Proper Disposal of Benzenesulfonic Acid Monohydrate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of benzenesulfonic acid monohydrate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personal safety and environmental compliance.

Immediate Safety and Handling Precautions

This compound is a corrosive substance that is harmful if swallowed, inhaled, or in contact with skin, and can cause severe skin burns and eye damage.[1] Always handle this chemical in a well-ventilated area, preferably under a fume hood, and wear appropriate Personal Protective Equipment (PPE).[2]

Personal Protective Equipment (PPE) Summary

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.[2][3]Protects against splashes and dust, preventing severe eye damage.[1]
Skin Protection Chemical-impermeable gloves (e.g., nitrile rubber) and a full protective suit.[2][3]Prevents skin contact which can cause severe burns.[1][4]
Respiratory Protection Use a NIOSH-approved respirator if ventilation is inadequate or exposure limits are exceeded.[2][3]Protects against inhalation of harmful dust or vapors.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Do not discharge into drains or the environment.[1][3]

1. Waste Identification and Segregation:

  • Characterize the waste: this compound is classified as a hazardous waste.[1]

  • Segregate: Keep this waste separate from other chemical waste streams, especially incompatible materials like strong oxidizing agents.[1] Do not mix with other waste.

2. Packaging and Labeling:

  • Container: Use a designated, leak-proof, and corrosion-resistant container that can be tightly sealed.[1][2]

  • Labeling: Clearly label the container with "Hazardous Waste," "this compound," and the appropriate hazard symbols (e.g., corrosive).

3. Storage:

  • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[1][2]

  • Ensure the storage area is away from sources of ignition and incompatible materials.[1]

4. Final Disposal:

  • Engage a licensed hazardous waste disposal company for removal and final disposal.[3]

  • Disposal methods may include controlled incineration with flue gas scrubbing.[2][5]

  • Always comply with all federal, state, and local regulations regarding hazardous waste disposal.[1]

Emergency Procedures: Spill and Exposure

Immediate and correct response to spills or exposure is crucial to mitigate harm.

Spill Response Protocol
  • Evacuate and Secure: Immediately evacuate non-essential personnel from the spill area.[2][3] Remove all sources of ignition.[1]

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1][3] Prevent the spill from entering drains or waterways.[1][3]

  • Absorption: For solid spills, carefully sweep up the material to avoid dust formation.[3] For liquid spills, absorb with an inert, non-combustible material such as sand or dry earth.[1][4]

  • Collection: Place the absorbed material and any contaminated soil or items into a suitable, sealed container for hazardous waste disposal.[1][3]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the incident to the appropriate safety officer or department.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with large amounts of water for at least 15 minutes. Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give small quantities of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation & Handling cluster_waste Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Emergency A Wear Appropriate PPE (Goggles, Gloves, Suit) B Handle in Ventilated Area (Fume Hood) A->B C Segregate as Hazardous Waste B->C Waste Generated S1 Evacuate & Ventilate Area B->S1 Spill Occurs D Place in Labeled, Sealed Container C->D E Store in Cool, Dry, Ventilated Area D->E F Arrange Pickup by Licensed Disposal Company E->F G Transport to Approved Disposal Facility F->G H Dispose via Incineration or Other Approved Method G->H S2 Contain Spill (Prevent Spread & Entry to Drains) S1->S2 S3 Absorb with Inert Material S2->S3 S4 Collect in Sealed Container for Disposal S3->S4 S4->E Store as Waste

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Benzenesulfonic Acid Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the handling and disposal of benzenesulfonic acid monohydrate are critical for maintaining a safe laboratory environment. This guide provides immediate, actionable information for researchers, scientists, and drug development professionals to minimize risks and ensure operational integrity.

This compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2][3][4][5] It is also harmful if swallowed, inhaled, or in contact with skin.[1][5] Adherence to strict safety procedures is paramount to prevent injury and contamination.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is necessary when handling this chemical. This includes comprehensive body, eye, face, and hand protection to prevent any direct contact.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate in some workplaces.[1]Protects against splashes and dust, preventing severe eye damage.
Hand Protection Chemically impermeable gloves.Prevents skin burns and absorption.
Skin and Body Protection Wear suitable protective clothing, including a lab coat, long-sleeved clothing, and a chemical-resistant apron. For large spills, a full suit and boots may be necessary.[3][6]Minimizes the risk of skin contact and chemical burns.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced, especially when dusts are generated.[4][7]Protects the respiratory tract from irritation and harmful effects of inhalation.

Operational Plan: Handling and Storage

Proper handling and storage are crucial to prevent accidents and maintain the chemical's integrity.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[1][8]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][5]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the handling area.[1][3]

  • Use non-sparking tools and ground all equipment containing the material.[6][8]

Storage:

  • Store in a tightly-closed container.[1][2]

  • Keep in a cool, dry, well-ventilated area away from incompatible substances such as strong bases and metals.[1][4]

  • Store locked up.[1][7]

Emergency and Disposal Plan

A clear and concise plan for emergencies and waste disposal is a critical component of laboratory safety.

First-Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, including under the eyelids.[1][4] Seek immediate medical attention.[1]

  • In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with water/shower for at least 15 minutes.[1] Seek immediate medical attention.[1][6]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[1][8] Seek immediate medical attention.[6]

  • If swallowed: Do NOT induce vomiting.[1][2] Rinse mouth with water and seek immediate medical attention.[1][4]

Spill and Leak Procedures:

  • Evacuate unnecessary personnel from the area.[2]

  • Ensure adequate ventilation.[1]

  • Wear appropriate PPE, including respiratory protection.[1][8]

  • Prevent further leakage or spillage if it is safe to do so.[8]

  • For small spills, absorb with an inert dry material such as sand or earth and place it in a suitable disposal container.[2][6]

  • For large spills, dike the area to prevent spreading.[6]

  • Avoid allowing the chemical to enter drains.[8]

Disposal:

  • Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[1]

  • Dispose of contents and containers in accordance with all federal, state, and local regulations.[1][7]

  • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[8]

Physical and Chemical Properties

PropertyValue
Molecular Formula C₆H₆O₃S · H₂O
Molecular Weight 176.19 g/mol [5]
Melting Point 42-49 °C[8]
Solubility Soluble in water[4]

Below is a logical workflow for handling a chemical spill, from the initial assessment to the final disposal.

Chemical_Spill_Workflow cluster_Initial_Response Initial Response cluster_Safety_Procedures Safety Procedures cluster_Containment_and_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps A Chemical Spill Occurs B Assess the Situation (Identify the chemical, quantity, and potential hazards) A->B C Evacuate Non-Essential Personnel B->C D Don Appropriate PPE (Gloves, Goggles, Respirator, etc.) C->D E Ensure Proper Ventilation D->E F Contain the Spill (Use absorbent materials or dikes) E->F G Neutralize/Absorb the Chemical (Follow specific protocol for the substance) F->G H Collect Residue into a Labeled Waste Container G->H I Decontaminate the Area and Equipment H->I J Dispose of Waste (Follow institutional and regulatory guidelines) I->J K Document the Incident J->K

Caption: Workflow for Chemical Spill Response.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzenesulfonic acid monohydrate
Reactant of Route 2
Reactant of Route 2
Benzenesulfonic acid monohydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.